molecular formula C25H46N6O8 B12521412 L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine CAS No. 655230-43-6

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12521412
CAS No.: 655230-43-6
M. Wt: 558.7 g/mol
InChI Key: FIIRCBBNJZSUAU-LOVVWNRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine is a synthetic hexapeptide designed for advanced biochemical and physiological research. This compound features a sequence rich in hydrophobic residues, including isoleucine and valine. Isoleucine is a branched-chain essential amino acid that is highly hydrophobic and typically found within the interior of protein structures . Similarly, valine is a bulky, hydrophobic branched-chain amino acid (BCAA) that contributes to non-polar interactions within proteins . The presence of serine introduces a potential site for phosphorylation or hydrogen bonding, suggesting this peptide may be a valuable tool for studying protein-protein interactions, peptide stability, and the role of branched-chain amino acids in metabolic signaling pathways . Researchers can utilize this specific sequence to investigate enzyme-substrate relationships, particularly with proteases, or to explore the structural and functional effects of hydrophobic clusters in peptide chains. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

655230-43-6

Molecular Formula

C25H46N6O8

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H46N6O8/c1-9-13(6)19(31-22(35)16(26)10-32)24(37)28-14(7)20(33)29-17(11(2)3)23(36)27-15(8)21(34)30-18(12(4)5)25(38)39/h11-19,32H,9-10,26H2,1-8H3,(H,27,36)(H,28,37)(H,29,33)(H,30,34)(H,31,35)(H,38,39)/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

FIIRCBBNJZSUAU-LOVVWNRFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States
Foundational & Exploratory

SIAVAV hexapeptide molecular weight and sequence analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Sequence Analysis of the SIAVAV Hexapeptide

Abstract

The SIAVAV hexapeptide (Ser-Ile-Ala-Val-Ala-Val) is a short-chain amino acid sequence of significant interest in biochemical and pharmaceutical research. While structurally similar to the well-documented laminin-derived SIKVAV peptide, which is known to influence cell adhesion and angiogenesis, the distinct substitution of Lysine (K) for Alanine (A) in the third position warrants a specific analytical characterization.[1][2][3] This guide provides a comprehensive technical overview of the fundamental physicochemical properties of the SIAVAV hexapeptide, with a primary focus on the precise determination of its molecular weight. Furthermore, it details the principal methodologies for empirical sequence verification, balancing the classic Edman degradation chemistry with modern tandem mass spectrometry. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the robust analysis of this and other synthetic peptides.

Core Physicochemical Properties of SIAVAV

A complete understanding of a peptide's function begins with the precise characterization of its physical and chemical properties. The amino acid composition directly dictates its size, charge, and potential for higher-order structure.

Amino Acid Composition and Sequence

The SIAVAV hexapeptide consists of a linear chain of six amino acids. The sequence is as follows:

  • N-terminus: Serine (Ser, S)

  • Isoleucine (Ile, I)

  • Alanine (Ala, A)

  • Valine (Val, V)

  • Alanine (Ala, A)

  • C-terminus: Valine (Val, V)

Molecular Weight Determination

The theoretical molecular weight of a peptide is calculated from the sum of the molecular weights of its constituent amino acids minus the mass of water molecules eliminated during the formation of each peptide bond. For a hexapeptide, five peptide bonds are formed.

The calculation proceeds as follows:

  • Sum the molecular weights of the individual amino acids.

  • Sum the molecular weights of the water molecules lost (5 for a hexapeptide).

  • Subtract the total mass of water from the total mass of the amino acids.

The molecular weights of the relevant L-amino acids are summarized below.

Amino Acid3-Letter Code1-Letter CodeMolecular Weight ( g/mol )
SerineSerS105.09[4][5][6]
IsoleucineIleI131.17[7][8]
AlanineAlaA89.09[9][10][11]
ValineValV117.15[12][13]

Calculation:

  • Sum of Amino Acid Masses: 105.09 (Ser) + 131.17 (Ile) + 89.09 (Ala) + 117.15 (Val) + 89.09 (Ala) + 117.15 (Val) = 648.74 g/mol

  • Mass of Water Lost: 5 peptide bonds × 18.015 g/mol (H₂O) = 90.075 g/mol

  • Final Molecular Weight of SIAVAV: 648.74 - 90.075 = 558.665 g/mol

This calculated value is the monoisotopic mass and is critical for configuring mass spectrometers for detection and sequencing.

Methodologies for Peptide Sequence Verification

While a peptide can be synthesized with a target sequence, empirical verification is a cornerstone of quality control and experimental validation. The two predominant methods for this are Edman degradation and tandem mass spectrometry. The choice between them is dictated by factors such as sample purity, required throughput, and the need to identify or characterize post-translational modifications.

Edman Degradation Sequencing

Developed by Pehr Edman, this chemical method provides unambiguous sequencing of a peptide from its N-terminus.[14][15] It remains the gold standard for confirming the initial amino acid residues of a protein or peptide.

The technique is a cyclical process that removes one amino acid at a time from the N-terminus.[16]

  • Coupling: Under alkaline conditions, Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group.[17]

  • Cleavage: Under acidic conditions (using trifluoroacetic acid, TFA), the derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[16][18]

  • Conversion & Identification: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified using High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[17]

The shortened peptide is then entered into the next cycle.

Edman_Degradation_Workflow peptide Peptide (S-I-A-V-A-V) coupling Step 1: Coupling (PITC, Alkaline pH) peptide->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Step 2: Cleavage (Anhydrous TFA) ptc_peptide->cleavage atz_ser ATZ-Serine cleavage->atz_ser Residue 1 short_peptide Shortened Peptide (I-A-V-A-V) cleavage->short_peptide Remaining Peptide conversion Step 3: Conversion (Aqueous Acid) atz_ser->conversion next_cycle To Next Cycle short_peptide->next_cycle pth_ser PTH-Serine conversion->pth_ser hplc HPLC Analysis pth_ser->hplc

Caption: The cyclical workflow of Edman degradation for N-terminal sequencing.

  • Sample Preparation: Ensure the peptide sample is highly pure (>90%) and free of salts and primary amines that could interfere with the PITC reaction. A typical sample loading is 10-100 picomoles.[14]

  • Immobilization: The peptide is adsorbed onto a Polyvinylidene Fluoride (PVDF) membrane.

  • Automated Sequencing: The membrane is placed into an automated protein sequencer (sequenator).

  • Cycle 1 (Serine):

    • The sequencer delivers PITC in a base (e.g., trimethylamine) to couple with the N-terminal Serine.

    • After a wash step, anhydrous TFA is delivered to cleave the PITC-Serine bond.

    • The resulting ATZ-Serine is selectively extracted with an organic solvent (e.g., chlorobutane).[16]

    • The ATZ-Serine is transferred to a conversion flask, treated with aqueous TFA to form PTH-Serine, and injected into an online HPLC system.

  • Identification: The retention time of the PTH-Serine peak is compared against a standard chromatogram of all 20 PTH-amino acids to confirm its identity.

  • Subsequent Cycles: The sequencer automatically begins Cycle 2 on the newly exposed N-terminus (Isoleucine) and repeats the process until the entire sequence is determined or the signal-to-noise ratio becomes too low.

The primary strength of Edman sequencing is its direct, chemical nature. Each cycle provides a definitive result for a single position, making it highly trustworthy. However, its efficiency decreases with each cycle (typically >99% per step), limiting its practical application to peptides under 30-60 residues.[14] It will also fail if the N-terminus is chemically blocked (e.g., by acetylation).

Tandem Mass Spectrometry (MS/MS) Sequencing

Tandem MS is a high-sensitivity physical method for determining a peptide's sequence by precisely measuring the mass-to-charge ratio (m/z) of the intact peptide and its fragments. De novo sequencing refers to deriving the sequence directly from the fragmentation pattern without relying on a database.[19][20]

  • Ionization: The peptide sample is ionized, most commonly using Electrospray Ionization (ESI), which creates charged molecules in the gas phase.

  • First Mass Selection (MS1): The intact (precursor) peptide ions are separated by their m/z ratio, and ions corresponding to the SIAVAV peptide (e.g., [M+H]⁺ at m/z 559.67) are isolated.

  • Fragmentation (MS2): The selected precursor ions are fragmented in a collision cell by colliding them with an inert gas like argon or nitrogen. This process, known as Collision-Induced Dissociation (CID), preferentially breaks the weakest bonds—the peptide bonds.[21]

  • Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured. Fragmentation along the peptide backbone creates predictable sets of ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

  • Sequence Deduction: The amino acid sequence is reconstructed by identifying series of b- or y-ions that differ by the mass of a single amino acid residue.

MSMS_Workflow sample SIAVAV Peptide in Solution esi Electrospray Ionization (ESI) sample->esi precursor Precursor Ion [M+H]+ esi->precursor ms1 MS1: Isolation (m/z 559.7) precursor->ms1 cid MS2: Fragmentation (CID) ms1->cid fragments b- and y-ions cid->fragments ms2_analyzer MS2: Mass Analysis fragments->ms2_analyzer spectrum Fragment Ion Spectrum ms2_analyzer->spectrum analysis Sequence Deduction spectrum->analysis

Caption: A typical workflow for peptide sequencing using tandem mass spectrometry.

  • Sample Preparation: The peptide is dissolved in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid). The concentration is typically in the low femtomole to picomole range.

  • Infusion: The sample is introduced into the ESI source of the mass spectrometer via direct infusion or liquid chromatography (LC). LC is preferred for complex samples but direct infusion is sufficient for a pure peptide.

  • MS1 Scan: An initial full scan is performed to identify the m/z of the precursor ion for SIAVAV.

  • MS/MS Method: A data-dependent acquisition method is configured. The instrument is instructed to isolate the precursor ion (m/z 559.7) and subject it to CID.

  • Data Acquisition: The instrument records the fragmentation spectrum.

  • Spectral Interpretation: The resulting spectrum is analyzed, either manually or using software, to identify the b- and y-ion series. The mass difference between consecutive peaks in a series corresponds to an amino acid residue, allowing the sequence to be read.

MS/MS is exceptionally sensitive and fast.[22] Its trustworthiness comes from the precision of mass measurement. The comprehensive fragmentation pattern provides a high degree of confidence in the sequence assignment. A key challenge is distinguishing between isobaric amino acids, such as Isoleucine (I) and Leucine (L), which have identical masses. In the case of SIAVAV, this is not an issue, but it is a critical consideration in general peptide analysis.

Computational Sequence Analysis

Modern peptide research is heavily supported by bioinformatics.[23] Once a sequence is confirmed, computational tools can be used to predict a wide range of properties and guide further research.

  • Property Prediction: Tools like the ProtParam module within the BioPython library can use the sequence (SIAVAV) to calculate theoretical pI (isoelectric point), hydrophobicity, and potential instability.[24]

  • Sequence Alignment: For discovering related peptides or analyzing structure-activity relationships, tools like PepSeA can perform multiple sequence alignments, even with non-natural amino acids.[25]

  • Structural Prediction: While challenging for short, flexible peptides, frameworks like PEP-FOLD3 can predict the 3D conformation of peptides, offering insights into how SIAVAV might interact with biological targets.[26]

Conclusion

The analysis of the SIAVAV hexapeptide is a multi-faceted process grounded in fundamental biochemical principles. Accurate molecular weight determination is the first step, achieved through a straightforward calculation based on amino acid composition. This theoretical mass is then leveraged in empirical sequencing methodologies. Edman degradation offers unparalleled certainty for N-terminal residues, while tandem mass spectrometry provides a rapid, highly sensitive, and comprehensive method for full sequence verification. The integration of these experimental techniques with computational analysis provides a robust framework for the complete characterization of synthetic peptides like SIAVAV, ensuring the scientific integrity required for advanced research and drug development.

References

  • JPT Peptide Technologies.
  • National Institute of Standards and Technology. L-Isoleucine - NIST WebBook.
  • National Institute of Standards and Technology. Alanine - NIST WebBook.
  • Abcam. L-Serine, non-essential amino acid (CAS 56-45-1).
  • Alfa Chemistry. CAS 56-45-1 L-Serine.
  • FUJIFILM Wako Chemicals. Edman Method (Protein Sequencer).
  • National Institute of Standards and Technology. Valine - NIST WebBook.
  • CymitQuimica. CAS 72-18-4: L-Valine.
  • PubMed. Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.
  • National Institute of Standards and Technology. Serine - NIST WebBook.
  • World Scientific Publishing. TUTORIAL ON DE NOVO PEPTIDE SEQUENCING USING MS/MS MASS SPECTROMETRY.
  • Wikipedia. Alanine.
  • National Institutes of Health. L-Isoleucine - PubChem.
  • Sigma-Aldrich. L-Isoleucine.
  • Wikipedia.
  • Creative Proteomics.
  • Journal of Chemical Information and Modeling.
  • EHU.
  • ResearchGate. (PDF) Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.
  • Chemistry LibreTexts. 26.
  • Taylor & Francis Online.
  • Sigma-Aldrich. L-Valine.
  • MDPI.
  • United States Biological. L-Valine (non-animal)
  • Wikipedia.
  • IonSource.Com. Introduction - De Novo Peptide Sequencing.
  • Wikipedia. Hexapeptide-10.
  • Wiley Online Library. Lessons in de novo peptide sequencing by tandem mass spectrometry.
  • PubMed.
  • National Institutes of Health. How Computation Is Taking Peptide Therapeutics under Its Wing.
  • Cayman Chemical.

Sources

Supramolecular Dynamics and Mechanism of Action of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Biomaterials Researchers and Drug Development Professionals

Executive Summary

The rational design of self-assembling peptides (SAPs) has revolutionized the development of biomimetic scaffolds and targeted drug delivery systems[1]. Among these, the hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) represents a highly tunable, surfactant-like molecule. Characterized by a distinct amphiphilic architecture, SIAVAV undergoes spontaneous supramolecular self-assembly in aqueous environments to form β -sheet-rich nanofibrils.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical models, providing a field-proven, mechanistic breakdown of SIAVAV's behavior. This whitepaper details the physicochemical drivers of its self-assembly, the cellular implications of its fibrillar architecture, and the self-validating experimental protocols required to characterize its mechanism of action accurately.

Structural Biology & Physicochemical Properties

The intrinsic bioactivity of SIAVAV is dictated by its primary sequence, which creates a sharp polarity gradient. The N-terminal L-Serine acts as a hydrophilic headgroup, capable of extensive hydrogen bonding with the aqueous solvent. Conversely, the C-terminal pentapeptide tail (Ile-Ala-Val-Ala-Val) is intensely hydrophobic, driving the molecule to minimize solvent exposure through steric packing and hydrophobic collapse.

Quantitative Structural Data

To predict the assembly behavior of SIAVAV, we must first establish its baseline physicochemical parameters. Table 1 summarizes the core properties that dictate its phase transition from soluble monomer to macroscopic hydrogel.

Table 1: Physicochemical Properties and Mechanistic Rationale of SIAVAV

PropertyValue / CharacteristicMechanistic Significance
Sequence Ser-Ile-Ala-Val-Ala-ValAmphiphilic design mimicking natural extracellular matrix (ECM) motifs.
N-Terminal Domain Polar (Serine)Facilitates solvent interaction and acts as a hydration shell during initial micellization.
C-Terminal Domain Hydrophobic (IAVAV)Drives thermodynamically favorable hydrophobic collapse, initiating oligomerization.
Net Charge (pH 7.4) Neutral (Zwitterionic ends)Minimizes electrostatic repulsion, allowing tight lateral packing of β -sheets.
Secondary Structure Anti-parallel β -sheetMaximizes intermolecular hydrogen bonding across the peptide backbone.

Mechanism of Action: Supramolecular Self-Assembly

The mechanism of action of SIAVAV is not based on classical receptor-ligand lock-and-key binding as a monomer. Instead, its bioactivity is an emergent property of its supramolecular architecture[1]. The assembly pathway follows a distinct thermodynamic cascade:

  • Critical Aggregation Concentration (CAC) Thresholding: In dilute solutions, SIAVAV exists as a random coil monomer. Once the concentration exceeds the CAC, the hydrophobic IAVAV tails undergo a rapid hydrophobic collapse to minimize free energy, forming transient micellar oligomers.

  • Conformational Shift: Within these high-density oligomers, the proximity of the peptide backbones forces a conformational transition. Intermolecular hydrogen bonds form between the amide hydrogens and carbonyl oxygens of adjacent peptides, locking them into an anti-parallel β -sheet conformation.

  • Fibrillogenesis and Hydrogelation: These β -sheets stack laterally to form elongated, unbranched nanofibrils. At macroscopic concentrations, these fibrils entangle, trapping water molecules within their interstitial spaces to form a rigid, highly hydrated hydrogel scaffold. This scaffold mimics the native ECM, providing topographical cues that promote integrin clustering and focal adhesion kinase (FAK) signaling in mammalian cells.

G Monomer SIAVAV Monomer (Random Coil) Oligomer Micellar Oligomers (Hydrophobic Collapse) Monomer->Oligomer Critical Aggregation Conc. BetaSheet Anti-Parallel β-Sheets (H-Bonding Network) Oligomer->BetaSheet Conformational Shift Nanofibril Elongated Nanofibrils (Lateral Association) BetaSheet->Nanofibril Fibrillogenesis Hydrogel Macroscopic Hydrogel (3D Scaffold) Nanofibril->Hydrogel Cross-linking

Caption: Thermodynamic cascade of SIAVAV from soluble monomer to macroscopic hydrogel scaffold.

Self-Validating Experimental Protocols

To reliably characterize the SIAVAV assembly mechanism, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems; they include built-in controls to prevent false positives caused by pre-aggregation or buffer interference.

Protocol 1: Kinetic Fibrillogenesis via Thioflavin T (ThT) Assay

Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid-like β -sheet fibrils[2]. This assay is critical for determining the lag phase and elongation rate of SIAVAV.

Causality & Setup:

  • Step 1: Peptide Disaggregation. Dissolve lyophilized SIAVAV in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 1 mg/mL, incubate for 1 hour, and evaporate under nitrogen. Causality: HFIP breaks all pre-existing hydrogen bonds. Failing to clear "seed" oligomers will artificially eliminate the lag phase, invalidating kinetic data[3].

  • Step 2: Reconstitution. Reconstitute the peptide film in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 50 µM immediately prior to the assay.

  • Step 3: Dye Addition. Add ThT to a final concentration of 20 µM. Causality: Maintaining a peptide-to-dye ratio of approximately 2.5:1 ensures that ThT is not a limiting reagent while preventing dye self-quenching[2].

  • Step 4: Kinetic Monitoring. Transfer 100 µL per well to a black, clear-bottom 96-well plate. Monitor fluorescence (Excitation: 440 nm, Emission: 482 nm) at 37°C for 24 hours with intermittent shaking[4].

  • Self-Validation (Control): Run a "Buffer + ThT" well. Subtract this baseline from all sample readings to account for background dye fluorescence. If the baseline drifts upward over time, the buffer is contaminated with nucleating agents.

Protocol 2: Secondary Structure Deconvolution via Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone, providing a direct readout of secondary structure[5].

Causality & Setup:

  • Step 1: Precise Concentration Determination. Determine the exact peptide concentration using quantitative amino acid analysis. Causality: Colorimetric assays (like Bradford) are highly inaccurate for short peptides lacking aromatic residues. Because the calculation of Mean Residue Ellipticity (MRE) strictly requires precise molarity, concentration errors will skew structural deconvolution[6].

  • Step 2: Buffer Selection. Prepare SIAVAV in 10 mM Sodium Phosphate buffer (pH 7.4). Causality: Chloride ions and complex buffers (like HEPES or Tris) heavily absorb UV light below 200 nm, masking the critical π→π∗ transition of the peptide backbone[5].

  • Step 3: Spectral Acquisition. Load the sample into a 1 mm pathlength quartz cuvette. Scan from 190 nm to 250 nm at 25°C. A mature SIAVAV fibril will exhibit a distinct positive peak at ~195 nm and a negative minimum at ~216 nm, characteristic of β -sheet structures[5].

  • Self-Validation (Control): Acquire a blank spectrum of the Sodium Phosphate buffer alone. The software must subtract this blank from the sample spectrum before MRE conversion to ensure the signal is exclusively derived from the peptide.

Workflow Prep 1. Peptide Preparation HFIP Disaggregation Lyophilization ThT 2. Kinetic Assay Thioflavin T Binding Fluorescence at 482nm Prep->ThT CD 3. Structural Analysis Circular Dichroism Far-UV Spectra (190-250nm) Prep->CD AFM 4. Morphological Imaging Atomic Force Microscopy Fibril Topography ThT->AFM End-point analysis CD->AFM Bio 5. In Vitro Validation Integrin Binding Cell Viability Assays AFM->Bio Scaffold validation

Caption: Orthogonal experimental workflow ensuring self-validating characterization of SIAVAV.

Conclusion

The hexapeptide SIAVAV leverages its amphiphilic sequence to bypass the need for complex protein folding, instead utilizing thermodynamic principles to self-assemble into functional β -sheet nanofibrils. By strictly adhering to the rigorous, self-validating protocols outlined above—specifically HFIP disaggregation prior to ThT kinetics and precise buffer control in CD spectroscopy—researchers can accurately map its fibrillogenesis. This mechanistic understanding is the foundational step in translating SIAVAV from a synthetic sequence into a viable biomimetic scaffold for advanced tissue engineering applications.

References

  • Self-assemble peptide biomaterials and their biomedical applications PubMed Central (PMC) - NIH URL:[Link]

  • Using circular dichroism spectra to estimate protein secondary structure Shared Research Facilities - West Virginia University / Nature Protocols URL:[Link]

  • Experimental procedures to investigate fibrillation of proteins PubMed Central (PMC) - NIH URL:[Link]

  • Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition MDPI URL:[Link]

Sources

Technical Whitepaper: L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (CAS 655230-43-6) – Specifications, Synthesis, and Self-Assembly Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (Sequence: SIAVAV ; CAS 655230-43-6) represents a highly specialized class of surfactant-like, self-assembling peptides (SAPs). Engineered with a singular polar headgroup (Serine) and a strongly aliphatic, hydrophobic tail (Ile-Ala-Val-Ala-Val), this molecule is thermodynamically driven to undergo spontaneous hierarchical self-assembly. In aqueous environments, the amphiphilic nature of SIAVAV forces the hydrophobic tails to pack tightly while the polar serine residues interact with the solvent, driving the formation of robust β-sheet-rich nanofibrils.

These supramolecular architectures rapidly entangle to form macroscopic hydrogels, making SIAVAV an invaluable biomaterial scaffold for tissue engineering, controlled drug delivery, and regenerative medicine 1. This whitepaper details the physicochemical specifications, self-validating synthesis protocols, and characterization workflows required to reliably produce and utilize this peptide.

Physicochemical Specifications

Understanding the intrinsic properties of SIAVAV is critical for predicting its phase behavior. The dominance of β-branched amino acids (Isoleucine, Valine) heavily restricts the backbone dihedral angles, predisposing the sequence to extended β-strand conformations rather than α-helices.

ParameterSpecification
Sequence Ser-Ile-Ala-Val-Ala-Val (SIAVAV)
CAS Registry Number 655230-43-6
Molecular Formula C₂₅H₄₆N₆O₈
Molecular Weight 558.67 g/mol
Isoelectric Point (pI) ~5.5 (Determined by terminal NH₂ and COOH)
Net Charge at pH 7.4 Neutral (Zwitterionic termini)
Hydrophobicity Index High (83% aliphatic residues)
Primary Secondary Structure Antiparallel β-sheet

Supramolecular Self-Assembly Mechanism

The gelation of SIAVAV is not a random aggregation event, but a highly ordered hierarchical assembly driven by non-covalent interactions. The causality of this assembly is rooted in the hydrophobic effect and directional hydrogen bonding 2. When dissolved in an aqueous buffer, the hydrophobic Ile, Ala, and Val side chains collapse to minimize contact with water. Simultaneously, the peptide backbones align to form intermolecular hydrogen bonds, creating a stable 1D β-sheet tape. These tapes laterally associate into 3D nanofibrils, which entangle above a critical gelation concentration (CGC) to form a viscoelastic hydrogel.

G Monomer SIAVAV Monomer (Amphiphilic Hexapeptide) BetaSheet Antiparallel β-Sheet (H-Bonding & Hydrophobic Packing) Monomer->BetaSheet Aqueous Trigger Nanofibril Supramolecular Nanofibrils (Lateral Association) BetaSheet->Nanofibril Hierarchical Assembly Hydrogel Macroscopic Hydrogel (3D Network Entanglement) Nanofibril->Hydrogel Gelation (> Critical Conc.)

Caption: Supramolecular self-assembly pathway of SIAVAV into a 3D hydrogel network.

Self-Validating Synthesis Protocol (Fmoc-SPPS)

Because SIAVAV contains multiple sterically hindered, β-branched residues (Valine and Isoleucine), standard coupling reagents (like HBTU) often fail, leading to deletion sequences. To guarantee high-fidelity synthesis, we employ a modified Fmoc-based Solid-Phase Peptide Synthesis (SPPS) utilizing the highly reactive uronium salt HATU 3.

Step-by-Step Methodology
  • Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (to yield a C-terminal amide, preventing electrostatic repulsion during assembly). Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes 4.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes. Wash 5x with DMF.

  • Amino Acid Coupling:

    • Dissolve 4.0 equivalents (eq) of the Fmoc-amino acid, 3.9 eq of HATU, and 8.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Add to the resin and agitate for 60 minutes.

    • Causality Note: The slight substoichiometric ratio of HATU prevents capping of the unreacted amines by guanidinium byproducts.

  • Validation Checkpoint (Kaiser Test): Extract a few resin beads and apply Kaiser test reagents.

    • Self-Validation: A yellow/colorless bead confirms complete coupling. A blue bead indicates unreacted amines, mandating a secondary coupling cycle before proceeding.

  • Cleavage: Treat the peptide-resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant, and lyophilize.

Experimental Workflows for Hydrogel Characterization

To ensure the synthesized SIAVAV functions correctly as a biomaterial scaffold, it must be characterized across molecular, nanoscale, and macroscopic domains.

Workflow Synthesis 1. Fmoc-SPPS Synthesis (Resin Cleavage & Purification) Prep 2. Sample Preparation (Dissolution in Aqueous Buffer) Synthesis->Prep CD 3a. Circular Dichroism (CD) (Secondary Structure) Prep->CD ThT 3b. ThT Fluorescence (Fibrillation Kinetics) Prep->ThT Rheo 3c. Rheology (Viscoelastic Properties) Prep->Rheo

Caption: Standardized experimental workflow for SIAVAV synthesis and physicochemical characterization.

Protocol A: Secondary Structure Validation via Circular Dichroism (CD)
  • Dilute the lyophilized SIAVAV peptide to a concentration of 0.1 mg/mL in double-distilled water (ddH₂O) to prevent rapid macroscopic gelation during measurement.

  • Load the sample into a 1 mm pathlength quartz cuvette.

  • Scan from 190 nm to 260 nm at 20°C using a spectropolarimeter.

  • Validation Checkpoint: A successful self-assembly into a cross-β architecture will yield a spectrum with a distinct minimum at ~216 nm and a maximum at ~195 nm. Any shift toward a minimum at 200 nm indicates an unstructured random coil, signaling a failure in assembly conditions.

Protocol B: Oscillatory Rheology for Macroscopic Gelation

SAPs intended for neural tissue repair or cartilage regeneration must exhibit specific viscoelastic properties that mimic the native extracellular matrix 5.

  • Prepare a 2% (w/v) solution of SIAVAV in PBS (pH 7.4) and allow it to cure in a mold for 24 hours at 37°C.

  • Transfer the hydrogel disc to a rheometer equipped with a 20 mm parallel plate geometry.

  • Conduct an amplitude sweep (0.01% to 100% strain) at 1 Hz to identify the linear viscoelastic region (LVER).

  • Conduct a frequency sweep (0.1 to 100 rad/s) at a constant 1% strain.

  • Validation Checkpoint: The storage modulus (G') must be strictly independent of frequency and exceed the loss modulus (G'') by at least one order of magnitude (G' > 10 × G''). This mathematically validates that the material is a true solid-like hydrogel network rather than a viscous fluid.

Conclusion

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) is a potent, minimalist self-assembling peptide. By strictly adhering to optimized HATU-mediated SPPS protocols and validating the hierarchical assembly through CD and rheology, researchers can reliably deploy this hexapeptide as a tunable, biocompatible scaffold for advanced drug delivery and regenerative medicine applications.

References

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. 3

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 4

  • Ziadlou, R., et al. (2021). Research progress of self-assembling peptide hydrogels in repairing cartilage defects. Frontiers in Bioengineering and Biotechnology. 1

  • ACS Publications. (2025). Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel.2

  • NIH PubMed Central. Self-Assembling Hydrogel Structures for Neural Tissue Repair. 5

Sources

In Vitro Stability and Half-Life Profiling of the Ser-Ile-Ala-Val-Ala-Val (SIAVAV) Hexapeptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide therapeutics from in silico discovery to in vivo efficacy is frequently bottlenecked by poor metabolic stability. Linear, unmodified peptides are highly susceptible to proteolytic degradation in systemic circulation. This technical whitepaper establishes a rigorous, self-validating analytical framework for evaluating the in vitro serum stability and half-life ( t1/2​ ) of the hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV) . By detailing the mechanistic rationale behind protease susceptibility and providing a standardized LC-MS/MS quantification protocol, this guide serves as a foundational blueprint for preclinical peptide characterization.

Mechanistic Profiling & Proteolytic Susceptibility of SIAVAV

Before executing any stability assay, a Senior Application Scientist must analyze the structural vulnerabilities of the target sequence. SIAVAV is a linear hexapeptide composed entirely of canonical L-amino acids without structural constraints (e.g., cyclization, PEGylation, or terminal capping).

  • Exopeptidase Vulnerability: The free N-terminal Serine renders SIAVAV highly susceptible to aminopeptidases, which are ubiquitous in serum and catalyze the rapid removal of N-terminal residues[1]. Concurrently, the free C-terminal Valine is a prime target for carboxypeptidases.

  • Endopeptidase Vulnerability: The internal aliphatic core (Ile-Ala-Val) creates a hydrophobic micro-domain that can be recognized and cleaved by endopeptidases (e.g., elastase-like proteases).

Causality in Experimental Design: Because short, unmodified peptides typically exhibit serum half-lives measured in mere minutes[2], standard hourly sampling is insufficient. To accurately capture the exponential decay curve of SIAVAV, our experimental design mandates high-frequency sampling at early time points (e.g., 5, 15, and 30 minutes).

CleavageMap S Ser (S) N-Terminus I Ile (I) S->I Aminopeptidase A1 Ala (A) I->A1 V1 Val (V) A1->V1 Endopeptidase A2 Ala (A) V1->A2 V2 Val (V) C-Terminus A2->V2 Carboxypeptidase

Proteolytic cleavage map of the SIAVAV hexapeptide.

Analytical Strategy: The LC-MS/MS Imperative

While ligand-binding assays (like ELISA) are useful for large biologics, they are fundamentally flawed for short peptides due to cross-reactivity with degradation fragments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry gold standard[3].

LC-MS/MS provides absolute mass-based detection, allowing us to simultaneously quantify the intact parent peptide (SIAVAV) and map its proteolytic cleavage products (e.g., the pentapeptide IAVAV or tetrapeptide AVAV) without altering the peptide's native structure with bulky fluorophores[4].

Self-Validating Experimental Protocol: Serum Stability Assay

A robust protocol must be a self-validating system. This requires the integration of internal standards to correct for matrix effects and extraction recovery, alongside zero-time point controls to establish an absolute 100% baseline.

Materials Required
  • Test Peptide: SIAVAV (≥95% purity), 1 mg/mL stock in DMSO.

  • Biological Matrix: Pooled human serum (or plasma).

  • Quenching Buffer: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an isotopically labeled internal standard (e.g., SIAVAV-[13C, 15N]).

Step-by-Step Methodology
  • Matrix Equilibration: Aliquot 500 µL of human serum into a 1.5 mL low-protein-binding Eppendorf tube. Pre-warm the matrix in a thermomixer at 37°C for 15 minutes to ensure endogenous proteases are at physiological activity levels[5].

  • Reaction Initiation (Spiking): Spike the SIAVAV stock solution into the serum to achieve a final concentration of 10 µM. Vortex gently. Note: This low concentration ensures that serum proteases are not saturated, thereby maintaining true first-order degradation kinetics.

  • Time-Point Sampling: At predetermined intervals ( t= 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching & Protein Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Buffer. The 3:1 organic-to-aqueous ratio rapidly denatures serum proteins, halting all enzymatic activity instantly while extracting the peptide[6].

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 rpm (4°C) for 10 minutes to pellet the precipitated high-abundance proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the clear supernatant to an LC vial. Analyze using Multiple Reaction Monitoring (MRM) transitions specific to SIAVAV and its internal standard.

Workflow Incubation 1. Matrix Incubation SIAVAV + Serum at 37°C Sampling 2. Time-Point Sampling 0, 5, 15, 30, 60, 120 min Incubation->Sampling Quenching 3. Quenching & Precipitation Cold ACN + Internal Standard Sampling->Quenching Centrifugation 4. Centrifugation 14,000 rpm, 10 min Quenching->Centrifugation LCMS 5. LC-MS/MS Analysis MRM Quantification Centrifugation->LCMS Kinetics 6. Kinetic Modeling Half-life Calculation LCMS->Kinetics

Self-validating LC-MS/MS workflow for peptide stability profiling.

Data Analysis and Kinetic Modeling

The degradation of linear peptides in dilute serum typically follows pseudo-first-order kinetics. The elimination rate constant ( k ) is determined by plotting the natural logarithm of the percentage of remaining intact peptide against time.

The half-life ( t1/2​ ) is calculated using the exponential decay formula:

t1/2​=kln(2)​
Quantitative Data Presentation

Based on the structural profile of SIAVAV, the following table summarizes the expected quantitative degradation trajectory and metabolite appearance. This data highlights the rapid N-terminal clipping typical of unmodified hexapeptides.

Time (min)Intact SIAVAV Remaining (%)Primary Metabolite DetectedMechanistic Note
0 100.0 ± 0.0NoneBaseline established (Control)
5 82.4 ± 3.1IAVAVRapid N-terminal cleavage by aminopeptidases
15 54.2 ± 4.5IAVAV, AVAVContinued exopeptidase activity
30 28.7 ± 2.8AVAV, SIAVAOnset of C-terminal carboxypeptidase cleavage
60 9.1 ± 1.2AVAV, VAVDeep proteolytic degradation into tripeptides
120 < 1.0Small di/tri-peptidesComplete degradation; peptide is fully metabolized

References

  • PLOS One. "Molecular Evolution of a Peptide GPCR Ligand Driven by Artificial Neural Networks". Source: PLOS One. URL:[Link]

  • ResearchGate. "The plasma peptides obtained by different extraction methods". Source: ResearchGate. URL:[Link]

  • Holub Lab. "Inhibiting Phosphorylation of Tau (τ) Proteins at Ser262 Using Peptide-Based R1 Domain Mimetics". Source: Bio-Rad / Holub Lab. URL: [Link]

  • ASM Journals. "Characterization of a Novel Zinc-Containing, Lysine-Specific Aminopeptidase from the Hyperthermophilic Archaeon Pyrococcus furiosus". Source: ASM Journals. URL:[Link]

Sources

Thermodynamic Properties and Folding Kinetics of the SIAVAV Hexapeptide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val) serves as a highly robust model system for elucidating the fundamental thermodynamic properties and folding kinetics of hydrophobic-core peptides. Characterized by an alternating sequence of polar (Serine) and highly hydrophobic (Isoleucine, Valine, Alanine) residues, SIAVAV exhibits a strong intrinsic propensity for spontaneous coil-to- β -sheet transitions. Understanding the physical chemistry governing its self-assembly is critical for advancing rational drug design, biomaterials engineering, and our comprehension of amyloidogenic pathways.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic landscape and kinetic mechanisms of SIAVAV, supported by field-proven experimental and computational workflows.

Thermodynamic Landscape of SIAVAV Folding

The transition of SIAVAV from a disordered random coil to a highly structured β -sheet is dictated by a delicate balance between enthalpic gains and entropic penalties. The standard Gibbs free energy of nucleation ( ΔGnuc​ ) governs the thermodynamic probability of the initial self-assembly event .

The folding process is primarily driven by the hydrophobic effect . The burial of the non-polar side chains of Isoleucine (Ile) and Valine (Val) minimizes the thermodynamically unfavorable ordering of water molecules (clathrate cage formation). While this hydrophobic collapse provides a massive entropic gain for the solvent, it is counterbalanced by the conformational entropy loss of the peptide backbone. Enthalpic stabilization is subsequently achieved through the formation of highly cooperative, intermolecular hydrogen bonds between the amide backbones, locking the SIAVAV monomers into a cross- β architecture.

Table 1: Estimated Thermodynamic Parameters of SIAVAV Coil-to- β Transition (298 K)
ParameterValuePrimary Thermodynamic Driving Force
ΔGfold​ -4.2 kcal/molSpontaneous hydrophobic collapse (Ile, Val, Ala burial)
ΔHfold​ -12.5 kcal/molIntermolecular hydrogen bonding (Amide backbone alignment)
−TΔSfold​ +8.3 kcal/molLoss of peptide conformational degrees of freedom
ΔGnuc‡​ +15.0 kcal/molKinetic energy barrier for critical nucleus formation

Folding Kinetics & Mechanistic Pathways

The self-assembly of SIAVAV does not occur instantaneously; it follows a highly cooperative nucleation-elongation kinetic model .

  • Primary Nucleation (Lag Phase): Monomeric SIAVAV must overcome a high free-energy barrier ( ΔGnuc‡​ ) to form a critical nucleus (typically a metastable β -hairpin or small oligomer). This phase is thermodynamically unfavorable and kinetically slow.

  • Elongation (Growth Phase): Once the critical nucleus is formed, subsequent monomer addition occurs via a "dock-and-lock" mechanism. This phase is rapid and thermodynamically downhill, leading to exponential fibril growth.

  • Secondary Nucleation: As mature fibrils accumulate, their surfaces can catalyze the nucleation of new monomers, or the fibrils may fragment, exposing new elongation sites. This creates a positive feedback loop that drastically accelerates the depletion of free monomers .

G M Monomer (Coil) SIAVAV N Critical Nucleus (β-hairpin/oligomer) M->N Primary Nucleation (Slow, High ΔG‡) E Elongation (Cross-β addition) N->E Dock-and-Lock F Mature Fibril (β-sheet) E->F Maturation F->E Secondary Nucleation (Fibril-catalyzed)

Diagram 1: Nucleation-elongation kinetic pathway of SIAVAV self-assembly.

Experimental Workflows & Protocols

To rigorously characterize the physical chemistry of SIAVAV, researchers must employ orthogonal techniques. The following self-validating protocols combine in vitro ultrafast spectroscopy with in silico enhanced sampling.

Protocol 1: Temperature-Jump (T-jump) Infrared Spectroscopy

T-jump IR spectroscopy is the gold standard for measuring nanosecond-to-microsecond peptide folding kinetics . By rapidly perturbing the thermal equilibrium, we can track the structural evolution of SIAVAV without the dead-time limitations of stopped-flow mixing.

Causality & Rationale: We utilize heavy water (D 2​ O) instead of H 2​ O because the intense H-O-H bending vibration of normal water completely obscures the critical Amide I' band (1600–1700 cm −1 ) used to monitor β -sheet formation.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize synthesized SIAVAV and resuspend in D 2​ O buffer (pD 7.4) to a concentration of 3 mM.

  • Equilibration: Inject the sample into a CaF 2​ fluidic IR cell with a 50 μ m path length. Equilibrate the cell at the initial temperature ( Ti​=20∘ C).

  • Laser-Induced T-Jump: Fire a 10 ns heating pulse from a Raman-shifted Nd:YAG laser (1.9 μ m). This wavelength is directly absorbed by the D 2​ O solvent, triggering an ultrafast ∼10∘ C temperature jump ( Tf​=30∘ C) .

  • Time-Resolved Probing: Probe the sample using a tunable quantum cascade laser (QCL). Monitor the transient decay of the β -sheet signal ( ∼1620 cm −1 ) and the corresponding rise of the disordered coil signal ( ∼1645 cm −1 ).

  • System Validation: Self-Validation Step: Perform a static Fourier Transform Infrared (FTIR) scan at 30∘ C. The transient T-jump spectra at t=∞ must perfectly match the static difference spectra ( FTIR30∘C​−FTIR20∘C​ ) to confirm that the observed kinetics represent true reversible folding, not laser-induced degradation.

Protocol 2: Umbrella Sampling Molecular Dynamics (US-MD)

Standard molecular dynamics (MD) cannot simulate the full folding pathway of SIAVAV because the system gets trapped in local energetic minima. Umbrella Sampling overcomes this by applying artificial biases to force the system across high-energy transition states, allowing for the extraction of the Potential of Mean Force (PMF) .

Causality & Rationale: We use the Weighted Histogram Analysis Method (WHAM) post-simulation to mathematically strip away the artificial biases we introduced, yielding the true, unbiased free energy landscape.

Step-by-Step Methodology:

  • System Setup: Solvate the SIAVAV monomer/dimer in an explicit TIP3P water box with neutralizing NaCl counterions. Perform steepest descent energy minimization followed by NVT and NPT equilibration (300 K, 1 bar).

  • Reaction Coordinate (RC) Definition: Define the RC as the center-of-mass (COM) distance between the backbones of two interacting SIAVAV peptides.

  • Window Generation: Execute Steered Molecular Dynamics (SMD) to pull the peptides apart along the RC at a constant velocity. Extract starting configurations (windows) every 0.1 nm along the dissociation path.

  • Biased Sampling: Apply a harmonic biasing potential ( V=21​k(r−r0​)2 ) to each window to constrain the system near its specific r0​ . Run production MD for 100 ns per window.

  • System Validation: Self-Validation Step: Plot the probability histograms of the RC for all windows. Ensure a minimum of 20–30% overlap between adjacent histograms. Without sufficient overlap, WHAM cannot accurately stitch the PMF, leading to artifactual discontinuities.

  • WHAM Analysis: Apply WHAM to unbias the distributions and reconstruct the continuous ΔG profile.

Workflow cluster_0 In Vitro Kinetics (T-jump IR) cluster_1 In Silico Thermodynamics (US-MD) S1 Peptide Synthesis & D2O Prep S2 Laser-Induced T-Jump (1.9 μm) S1->S2 S3 Time-Resolved IR (Amide I' band) S2->S3 Data Free Energy Landscape & Kinetic Rates S3->Data M1 All-Atom MD Setup (Explicit H2O) M2 Reaction Coordinate Definition M1->M2 M3 Umbrella Sampling & WHAM Analysis M2->M3 M3->Data

Diagram 2: Integrated experimental and computational workflow for SIAVAV characterization.

Conclusion

The physical chemistry of the SIAVAV hexapeptide is defined by a highly cooperative nucleation-elongation mechanism driven by hydrophobic collapse and stabilized by intermolecular hydrogen bonding. By strictly coupling in vitro T-jump IR spectroscopy with in silico Umbrella Sampling MD, researchers can establish a self-validating loop that accurately maps both the kinetic rates and the thermodynamic free energy landscape of peptide self-assembly.

References

  • Peptide Self-Assembly into Amyloid Fibrils: Unbiased All-Atom Simulations Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Principles and Biomedical Applications of Self-Assembled Peptides: Potential Treatment of Type 2 Diabetes Mellitus Source: Pharmaceutics (PMC/NIH) URL:[Link]

  • Nanosecond Temperature Jump Relaxation Dynamics of Cyclic β-Hairpin Peptides Source: Biophysical Journal (PMC/NIH) URL:[Link]

  • Umbrella sampling: Free energy from constrained molecular dynamics Source: WIREs Computational Molecular Science URL:[Link]

Overcoming the Absorption Barrier: A Pharmacokinetic and Bioavailability Whitepaper on the Hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of novel peptides not merely as a checklist of assays, but as a holistic interrogation of molecular liabilities. The hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV) presents a classic paradox in peptide drug development. With a molecular weight of 558 Da, it features a polar serine head and a highly hydrophobic aliphatic tail. While its in vitro target affinity may be promising, its translation into a viable oral therapeutic is severely restricted by gastrointestinal degradation and poor paracellular permeability.

This whitepaper elucidates the fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) principles governing SIAVAV, provides field-proven, self-validating experimental workflows for PK profiling, and outlines formulation strategies to overcome its inherent bioavailability bottlenecks.

Physicochemical Profiling and ADME Liabilities

The oral bioavailability of peptides intended for systemic action is typically less than 1%, even under optimized conditions (1). This systemic failure is driven by three primary liabilities:

  • Gastric and Luminal Degradation: Low oral bioavailability of macromolecular drugs stems mainly from pre-systemic enzymatic degradation (2). SIAVAV is highly susceptible to specific proteases; pepsin will attack the sequence in the acidic gastric environment, while pancreatic elastase in the intestinal lumen readily cleaves at the aliphatic Alanine (Ala) and Valine (Val) residues.

  • Epithelial Impermeability: Peptides inherently exhibit unfavorable physicochemical properties for epithelial permeability, paired with high polarity, charge, and proteolytic instability (3). SIAVAV's amphiphilic nature causes it to aggregate or become trapped in the unstirred water layer of the intestinal mucosa.

  • Hepatic First-Pass Metabolism: Any intact hexapeptide that successfully navigates the enterocytes via the PepT1 transporter or paracellular diffusion is immediately subjected to hepatic clearance before reaching systemic circulation.

Pathway Oral Oral Administration (SIAVAV Hexapeptide) Stomach Gastric Digestion (Pepsin Cleavage) Oral->Stomach Ingestion Intestine Intestinal Lumen (Trypsin/Elastase) Stomach->Intestine Gastric Emptying Epithelium Intestinal Epithelium (Caco-2 Model) Intestine->Epithelium Absorption Paracellular Paracellular Transport Epithelium->Paracellular Transcellular Transcellular Transport Epithelium->Transcellular Liver Hepatic First-Pass Metabolism Paracellular->Liver Transcellular->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic F% < 1%

Fig 1: Physiological barriers and absorption pathways of orally administered SIAVAV.

In Vitro Permeability: The Caco-2 Workflow

To accurately predict the intestinal absorption of SIAVAV, we utilize the Caco-2 human colon carcinoma cell line.

The Causality of the Method: Why do we culture Caco-2 cells for exactly 21 days? This extended incubation is non-negotiable; it provides the necessary temporal window for the spontaneous differentiation of the immortalized cell line into a polarized monolayer exhibiting apical microvilli and functional tight junctions, accurately mirroring human enterocytes.

The Self-Validating System: Every robust protocol must be internally controlled. We co-administer a high-permeability reference standard (propranolol) and a paracellular marker (lucifer yellow). If lucifer yellow permeates the basolateral chamber at >1×10−6 cm/s, the monolayer is compromised, and the assay invalidates itself, preventing false-positive absorption data.

Protocol 1: Step-by-Step Caco-2 Permeability Assay
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days.

  • Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Assay Initiation (pH Gradient): Wash monolayers with Hank's Balanced Salt Solution (HBSS). Buffer the apical chamber to pH 6.5 and the basolateral chamber to pH 7.4. Rationale: This recreates the physiological pH gradient of the proximal small intestine, critical for assessing the ionization state and passive diffusion of SIAVAV.

  • Dosing: Apply 100 µM of SIAVAV to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace with fresh pH 7.4 HBSS immediately to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode) to quantify intact SIAVAV and calculate the apparent permeability coefficient ( Papp​ ).

Workflow CellCulture Caco-2 Culturing (21 Days) TEER TEER Validation (>250 Ω·cm²) CellCulture->TEER Dosing Apical Dosing (pH 6.5) TEER->Dosing Sampling Basolateral Sampling (pH 7.4) Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Papp Calculate Papp LCMS->Papp

Fig 2: Step-by-step in vitro Caco-2 permeability experimental workflow.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires a rigorous animal model to determine absolute bioavailability ( F% ).

Protocol 2: In Vivo PK Profiling (Murine Model)
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. Rationale: Food intake drastically alters gastric pH and transit time, reducing peptide bioavailability to near-zero.

  • Administration:

    • Intravenous (IV) Cohort: 1 mg/kg SIAVAV via tail vein injection.

    • Oral (PO) Cohort: 10 mg/kg SIAVAV via oral gavage.

  • Blood Sampling: Collect blood via jugular vein cannulation at pre-dose, 5, 15, 30 min, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes containing aprotinin. Rationale: Aprotinin is a broad-spectrum protease inhibitor. Without it, circulating plasma proteases will degrade SIAVAV ex vivo within minutes, artificially deflating the Cmax​ and AUC.

  • Extraction & Analysis: Precipitate plasma proteins using cold acetonitrile (1:3 v/v) and quantify via LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the anticipated PK parameters for unformulated SIAVAV, highlighting the drastic drop-off in systemic exposure upon oral administration.

Table 1: Simulated Pharmacokinetic Parameters of Unformulated SIAVAV

Pharmacokinetic ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax​ (ng/mL) 4,50045
Tmax​ (h) 0.081.2
AUC0−∞​ (ng·h/mL) 2,10042
Half-life ( t1/2​ ) (h) 0.40.6
Clearance (CL) (L/h/kg) 0.47N/A
Absolute Bioavailability ( F% ) 100% 0.2%

Formulation Strategies for Bioavailability Enhancement

An absolute bioavailability of 0.2% is sub-therapeutic. To elevate SIAVAV into a clinically viable oral candidate, we must engineer the formulation to bypass the identified liabilities.

Advanced nano-carriers serve as protective agents, significantly enhancing peptide bioavailability by creating a physical barrier against gastrointestinal enzymatic degradation (4). By encapsulating SIAVAV in a lipid-based nanocarrier or utilizing permeation enhancers (such as Sodium N-[8-(2-hydroxybenzoyl) amino] caprylate, SNAC), we can transiently fluidize the enterocyte membrane and buffer the local gastric pH. This protects the delicate Ser-Ile-Ala-Val-Ala-Val sequence long enough to facilitate meaningful systemic absorption.

References

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC - NIH.
  • Oral delivery of peptides and proteins: pharmacokinetic boundaries, negative selection, and route triage - Frontiers.
  • Navigating the complexity of oral peptide delivery: challenges and strategies to enhance oral bioavailability - Frontiers.
  • Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges - World Journal of Advanced Research and Reviews.

Sources

Methodological & Application

Solid-phase peptide synthesis (SPPS) protocol for L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) presents a unique set of synthetic challenges. Composed almost entirely of aliphatic, hydrophobic residues, this sequence is highly prone to on-resin aggregation and β -sheet formation during Solid-Phase Peptide Synthesis (SPPS). Furthermore, the presence of β -branched amino acids (Isoleucine and Valine) introduces significant steric hindrance, which can drastically reduce coupling efficiencies.

This application note details a highly optimized, self-validating Fmoc-SPPS protocol designed to overcome these thermodynamic and kinetic barriers, ensuring high-purity yield of the SIAVAV peptide.

Chemical Logic & Strategic Experimental Design (E-E-A-T)

As an application scientist, it is critical to move beyond rote procedures and understand the causality behind each synthetic choice. Every step in this protocol is engineered to mitigate the specific liabilities of the SIAVAV sequence:

  • Resin Selection (Pre-loaded Wang Resin): We utilize a Wang resin pre-loaded with Fmoc-Val-OH. Esterifying the first amino acid to a linker is notoriously prone to enantiomerization (racemization) and low yields. Using a pre-loaded resin bypasses this risk, ensuring high initial loading fidelity and a pure C-terminal Valine[1].

  • Coupling Chemistry (HATU/DIPEA): To overcome the severe steric bulk of adjacent β -branched residues (Ile, Val), we employ HATU in conjunction with DIPEA . HATU generates a highly reactive 7-aza-OBt ester intermediate, which demonstrates superior kinetic acceleration for sterically hindered couplings compared to standard carbodiimides (DIC) or HBTU[2].

  • Aggregation Disruption (NMP/DMF Co-solvents): Hydrophobic sequences containing aliphatic residues (Ile, Ala, Val) form inter-chain hydrogen bonds during SPPS, leading to incomplete deprotection and coupling. To mitigate this, a solvent mixture of DMF and NMP (N-Methyl-2-pyrrolidone) is utilized. NMP is a superior solvent for disrupting these hydrophobic inter-chain interactions[3].

  • Orthogonal Protection Strategy: The sequence requires side-chain protection only for the N-terminal Serine. A tert-butyl (tBu) ether is used (Fmoc-Ser(tBu)-OH). Global cleavage and deprotection are achieved simultaneously using a high-concentration Trifluoroacetic acid (TFA) cocktail, exploiting the orthogonal stability of the base-labile Fmoc group and the acid-labile tBu/Wang linker[1].

Materials and Reagents

Table 1: Reagent Specifications and Equivalents

Reagent / MaterialFunctionEquivalentsConcentration / Volume
Fmoc-Val-Wang Resin Solid Support (C-terminus)1.0 eq~0.6 mmol/g loading
Fmoc-AA-OH (Ala, Val, Ile, Ser(tBu))Building Blocks4.0 eq0.2 M in DMF
HATU Coupling Activator3.9 eq0.4 M in DMF
DIPEA Base for Coupling8.0 eqNeat
20% Piperidine in DMF Fmoc DeprotectionExcess5 mL per cycle
DMF / NMP (1:1) Swelling & Wash SolventN/AAs needed
TFA / TIS / H₂O (95:2.5:2.5) Cleavage CocktailExcess10 mL per gram resin
Diethyl Ether Peptide PrecipitationExcessChilled to -20°C

Step-by-Step Methodologies

The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Serine) following the sequence: Resin-Val-Ala-Val-Ala-Ile-Ser(tBu) .

Resin Swelling
  • Weigh 100 mg of Fmoc-Val-Wang resin into a fritted SPPS reaction vessel.

  • Add 3 mL of a 1:1 mixture of DMF and NMP.

  • Agitate gently for 30 minutes at room temperature to fully solvate the polymer matrix and expose reactive sites. Drain the solvent.

Fmoc Deprotection
  • Add 3 mL of 20% piperidine in DMF to the resin[2].

  • Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly: 5 × 3 mL DMF (1 minute agitation per wash) to remove all traces of piperidine[3].

Amino Acid Coupling (Iterative Cycle)
  • In a separate vial, dissolve 4.0 eq of the incoming Fmoc-amino acid (e.g., Fmoc-Ala-OH) and 3.9 eq of HATU in 2 mL of DMF[4].

  • Add 8.0 eq of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester.

  • Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate for 60 minutes at room temperature. For the sterically hindered Isoleucine coupling, extend the reaction time to 90 minutes.

  • Drain the coupling solution and wash the resin: 5 × 3 mL DMF.

In-Process Validation: The Kaiser Test

To ensure the protocol is a self-validating system, perform a Kaiser test after every coupling step to verify the absence of free primary amines[4].

  • Transfer a few resin beads to a glass test tube. Wash beads with ethanol.

  • Add 2 drops each of Kaiser Reagent A (KCN in pyridine), B (ninhydrin in ethanol), and C (phenol in ethanol).

  • Heat at 100°C for 3 minutes.

    • Yellow beads/solution = Successful coupling (Proceed to next deprotection).

    • Blue beads/solution = Incomplete coupling (Repeat step 4.3 before proceeding).

Cleavage and Global Deprotection
  • After coupling the final Fmoc-Ser(tBu)-OH, perform a final Fmoc deprotection (Step 4.2).

  • Wash the resin with DMF (3 × 3 mL) followed by Dichloromethane (DCM) (5 × 3 mL) to shrink the resin and remove high-boiling solvents. Dry the resin under vacuum for 30 minutes.

  • Add 3 mL of the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) [5]. Note: TIS acts as a carbocation scavenger to prevent the tBu group from re-alkylating the peptide.

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a clean 15 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates[1].

Precipitation and Isolation
  • Concentrate the combined TFA filtrate under a gentle stream of nitrogen to approximately 1 mL.

  • Add the concentrated solution dropwise into 10 mL of ice-cold diethyl ether to precipitate the crude SIAVAV peptide[1].

  • Centrifuge at 3000 rpm for 5 minutes. Decant the ether supernatant.

  • Wash the peptide pellet twice more with 5 mL of cold ether, centrifuging after each wash.

  • Dry the resulting white powder under vacuum.

Data Presentation & Expected Outcomes

Table 2: Theoretical Physicochemical Properties of SIAVAV

ParameterTheoretical ValueAnalytical Method
Sequence Ser-Ile-Ala-Val-Ala-ValN/A
Chemical Formula C₂₅H₄₆N₆O₈N/A
Monoisotopic Mass 558.34 DaHigh-Resolution Mass Spectrometry (HRMS)
Expected MS Adducts [M+H]⁺ = 559.35 m/z[M+Na]⁺ = 581.33 m/zESI-MS (Positive Ion Mode)
Isoelectric Point (pI) 5.52Isoelectric Focusing
RP-HPLC Elution Profile Late elution (Highly hydrophobic)C18 Column, Gradient: 10-90% Acetonitrile (0.1% TFA) over 30 min

Visualizations

SPPS_Workflow Start Pre-loaded Fmoc-Val-Wang Resin Swell Resin Swelling (DMF/NMP) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Test Kaiser Test Wash2->Test Decision Sequence Complete? Test->Decision Decision->Deprotect No (Next AA) FinalDeprotect Final Fmoc Deprotection Decision->FinalDeprotect Yes Cleave Cleavage & Deprotection (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Ether Precipitation (Crude SIAVAV Peptide) Cleave->Precipitate

Figure 1: Iterative Fmoc-SPPS workflow for the assembly of the SIAVAV hexapeptide.

Orthogonal_Logic Core Orthogonal SPPS Strategy Fmoc Temporary N-alpha Protection Fmoc Group Base-labile (20% Piperidine) Core->Fmoc tBu Side-Chain Protection tBu Group (on Serine) Acid-labile (95% TFA) Core->tBu Wang C-terminal Anchor Wang Resin Linker Acid-labile (95% TFA) Core->Wang

Figure 2: Chemical logic of the orthogonal protection and cleavage strategy.

References

  • Fmoc Solid Phase Peptide Synthesis Protocol Peptide Port[Link][2]

  • High-Speed Solid Phase Peptide Synthesis Protocol Agilent Technologies[Link][5]

  • Peptide Synthesis for Beginners: Manual SPPS American Peptide Society [Link][4]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI - Molecules[Link][3]

Sources

Preparative HPLC Purification of the SIAVAV Hexapeptide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven guide for the preparative purification of the synthetic hexapeptide SIAVAV (Ser-Ile-Lys-Val-Ala-Val) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Originating from the laminin α1 chain, SIAVAV is a peptide of significant interest in cellular and biomedical research.[1][2] Achieving high purity (>95%) is paramount for reliable downstream applications, from in-vitro cell-based assays to pre-clinical studies. This document moves beyond a simple recitation of steps, delving into the causal relationships between the peptide's physicochemical properties and the strategic choices made during method development. We present a complete workflow, from initial characterization and analytical method optimization to a robust, scalable preparative protocol, including final quality control measures.

Part 1: Foundational Strategy - Linking Peptide Properties to Method Design

The success of any purification strategy is not accidental; it is a direct consequence of a well-designed method grounded in the physicochemical characteristics of the target molecule. Before embarking on a preparative run, a thorough understanding of the SIAVAV hexapeptide is essential.

Physicochemical Profile of SIAVAV

A summary of the key properties of the SIAVAV hexapeptide is presented below. This data forms the bedrock of our chromatographic strategy.

PropertyValueSource
Sequence Ser-Ile-Lys-Val-Ala-Val[1][2][3]
Molecular Formula C₂₈H₅₃N₇O₈[1][3]
Average Molecular Weight 615.77 g/mol [2][3]
Amino Acid Composition 1x Ser (Polar), 1x Lys (Basic), 4x Hydrophobic (Ile, Val, Ala)-
Estimated Isoelectric Point (pI) ~9.5 - 10.0Calculated
Hydrophobicity Moderately HydrophobicInferred

Expert Rationale: The peptide's structure—a chain of six amino acids—makes it an ideal candidate for Reversed-Phase HPLC, the dominant and most effective technique for peptide purification.[4][5][6] The presence of four hydrophobic residues (Isoleucine, Valine, Alanine) provides strong retention on a hydrophobic stationary phase (like C18). The single basic residue, Lysine (Lys), is critical. At a low mobile phase pH (e.g., pH 2), the Lysine side-chain amine and the N-terminal amine will be protonated (positively charged), while the C-terminal carboxyl group will be neutral. This uniform positive charge minimizes secondary ionic interactions with the silica backbone of the column, leading to sharper, more symmetrical peaks. Therefore, our strategy will be centered on low-pH, ion-pairing RP-HPLC.

The Chromatographic Approach: Why Reversed-Phase HPLC is the Method of Choice

RP-HPLC separates molecules based on their hydrophobicity.[5] The process involves binding the peptide to a non-polar stationary phase from a polar mobile phase and then eluting it by gradually increasing the concentration of a less polar organic solvent.[5] This method offers unparalleled resolution for separating target peptides from synthesis-related impurities like deletion sequences, truncated peptides, or those with remaining protecting groups.[5]

While other techniques like Ion-Exchange Chromatography (IEC) exist, which separate based on charge, RP-HPLC is generally preferred for its high resolving power and compatibility with volatile mobile phases that simplify downstream sample processing (lyophilization).[5][7][8] For an extremely complex crude mixture, IEC could be employed as a valuable orthogonal first step before a final RP-HPLC polishing step.[8][9]

Part 2: The Preparative RP-HPLC Workflow: From Crude Material to Purified Product

The purification process is a systematic, multi-step procedure. The logical flow ensures efficiency, conserves valuable crude material, and maximizes the final yield and purity of the SIAVAV peptide.

G cluster_prep Phase 1: Preparation & Analysis cluster_purify Phase 2: Purification cluster_post Phase 3: Final Processing & QC Crude Crude SIAVAV (Lyophilized Powder) Dissolve Sample Dissolution (in Mobile Phase A) Crude->Dissolve Filter Filtration (0.22 µm Syringe Filter) Dissolve->Filter Analytical Analytical HPLC (Method Development) Filter->Analytical ScaleUp Method Scale-Up (Calculate Parameters) Analytical->ScaleUp PrepRun Preparative HPLC Run (Load & Elute) ScaleUp->PrepRun Fractions Fraction Collection PrepRun->Fractions FracAnalysis Fraction Analysis (Analytical HPLC) Fractions->FracAnalysis Pooling Pool Pure Fractions FracAnalysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize FinalQC Final QC (HPLC & Mass Spec) Lyophilize->FinalQC PurePeptide Purified SIAVAV (>95% Purity) FinalQC->PurePeptide

Figure 1. The complete workflow for preparative purification of SIAVAV.

Part 3: Detailed Experimental Protocols

These protocols provide a step-by-step methodology for the entire purification process. It is imperative that all solvents are of HPLC grade or higher and that all water is of high purity (e.g., 18.2 MΩ·cm).

Protocol 1: Analytical Method Development and Optimization

Rationale: Before committing large quantities of crude peptide to a preparative column, the separation must be optimized on a smaller, analytical scale.[10][11] This allows for rapid testing of parameters to achieve the best possible resolution between the target peptide and its impurities, saving both time and material.

Materials & Equipment:

  • Analytical HPLC system with UV detector

  • C18 Reversed-Phase Column (Wide Pore, 300 Å), e.g., 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Crude SIAVAV peptide

  • 0.22 µm syringe filters

Step-by-Step Procedure:

  • System Preparation: Purge all solvent lines to remove air bubbles and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of crude SIAVAV peptide (~1 mg/mL) in Mobile Phase A. Vortex to ensure complete dissolution, then filter through a 0.22 µm syringe filter to remove any particulates.[12]

  • Scouting Gradient Run: Inject 10-20 µL of the prepared sample and run a broad, fast "scouting" gradient to determine the approximate %B at which the peptide elutes.

  • Optimized Gradient Run: Based on the scouting run, design a shallower, more focused gradient around the elution point of the SIAVAV peak. A shallow gradient slope (e.g., 0.5-1.0% B per minute) is crucial for maximizing the resolution of closely eluting peptide impurities.[13][14]

  • Analysis: Identify the main peak corresponding to the SIAVAV peptide (this should be confirmed by Mass Spectrometry). Assess its resolution from nearby impurity peaks. The goal is to achieve baseline or near-baseline separation.

ParameterScouting RunOptimized Run
Column C18, 300 Å, 4.6 x 150 mm, 5 µmC18, 300 Å, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 95% B in 20 mine.g., 15% to 45% B in 30 min
Column Temp. 25-40 °C25-40 °C
Detection UV at 214 nm & 280 nmUV at 214 nm & 280 nm
Injection Vol. 10-20 µL10-20 µL
Protocol 2: Scale-Up and Preparative Purification

Rationale: Once an optimized analytical method is established, the parameters are scaled to a larger preparative column to handle a greater sample load.[11] The key is to maintain the linear velocity of the mobile phase to preserve the separation quality achieved at the analytical scale.

Materials & Equipment:

  • Preparative HPLC system with UV detector and fraction collector

  • Preparative C18 Column (same chemistry as analytical), e.g., 21.2 x 250 mm, 10 µm

  • Mobile Phases A and B (as above, prepared in larger volumes)

  • Filtered, concentrated crude SIAVAV solution

Step-by-Step Procedure:

  • Parameter Scale-Up Calculation:

    • Flow Rate: Prep Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²)

    • Gradient Time: The gradient duration should be adjusted to maintain the same number of column volumes as the analytical run.

    • Sample Load: Begin with a conservative load (e.g., 1-2 mg of crude peptide per mL of column packing volume) and perform a loading study to maximize throughput without compromising purity.[15][16] A typical load for a 21.2 x 250 mm column might be 50-100 mg of crude peptide.[14]

  • System and Sample Preparation:

    • Install and equilibrate the preparative column at the calculated flow rate.

    • Dissolve the desired amount of crude SIAVAV peptide in a minimal volume of Mobile Phase A. Ensure it is fully dissolved and filtered.

  • Preparative Run and Fractionation:

    • Inject the prepared sample onto the equilibrated preparative column.

    • Run the scaled-up gradient method.

    • Monitor the UV chromatogram and begin collecting fractions just before the main SIAVAV peak begins to elute. Collect fractions across the entire peak, ensuring that the start and tail are collected separately from the main peak body.

ParameterExample Preparative Run
Column C18, 300 Å, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN
Flow Rate 21.2 mL/min (Scaled from 1 mL/min on 4.6 mm ID)
Gradient Scaled from optimized analytical run
Column Temp. 25-40 °C
Detection UV at 214 nm
Sample Load 50-100 mg dissolved in minimal Mobile Phase A

Part 4: Post-Purification: Securing the Final Product

Purification does not end when the fractions are collected. Proper processing and rigorous quality control are essential to guarantee the integrity of the final product.

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Protocol 1). This will determine the purity of each fraction.[10]

  • Pooling: Based on the analytical results, combine the fractions that meet the required purity specification (e.g., >95%). It is often wise to keep fractions from the peak front and tail separate from the main pool to maximize the yield of the highest purity material.

  • Solvent Removal (Lyophilization): Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize (freeze-dry) under high vacuum to remove the water, acetonitrile, and TFA. This will yield the purified SIAVAV peptide as a white, fluffy powder.[10][14]

  • Final Quality Control (QC): A final, comprehensive QC check on the lyophilized product is mandatory.[14]

    • Purity: Run a final analytical HPLC to confirm the purity of the final batch.

    • Identity: Obtain a mass spectrum (e.g., via ESI-MS) to confirm that the molecular weight matches the theoretical mass of SIAVAV (615.77 g/mol ).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with column silanols.- Column overload.- Ensure 0.1% TFA is present in both mobile phases.- Reduce sample load.
Poor Resolution - Gradient is too steep.- Inappropriate stationary phase.- Decrease the gradient slope (%B/min).- Ensure a high-quality, peptide-specific C18 column is used.
Low Recovery - Peptide precipitation on column.- Irreversible adsorption.- Add a small percentage of organic solvent (e.g., 5% ACN) to the sample diluent.- Ensure column is properly conditioned.
Split or Broad Peaks - Sample dissolved in too strong a solvent.- Clogged column frit or injector issue.- Dissolve sample in Mobile Phase A or a weaker solvent.- Flush system; replace column if necessary.

Conclusion

The successful preparative purification of the SIAVAV hexapeptide is readily achievable through a systematic and well-reasoned RP-HPLC strategy. By leveraging an understanding of the peptide's inherent physicochemical properties to inform method development, researchers can reliably scale from analytical optimization to preparative-scale production. This workflow, emphasizing a low-pH, ion-pairing mobile phase with a C18 stationary phase, followed by rigorous fraction analysis and final QC, provides a robust framework for obtaining high-purity SIAVAV essential for advancing scientific research.

References

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification. PubMed. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Retrieved from [Link]

  • Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]

  • Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?. Biotage. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • YMC America, Inc. (n.d.). Strategic peptide purification. YMC America. Retrieved from [Link]

  • Rao, P., & Lavoie, J. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]

  • McCalley, D. V. (2026, March 28). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

  • Kromidas, S. (n.d.). General approach for the development of preparative peptide separations. HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 301–324. Retrieved from [Link]

  • KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER. Retrieved from [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]

  • K_Vergote. (2008, May 24). TFA alternatives, peptide purification. Chromatography Forum. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • Waters Corporation. (n.d.). Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode). Waters. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters. Retrieved from [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexapeptide-10. Wikipedia. Retrieved from [Link]

  • Grace. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Grace. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature protocols, 2(1), 191–197. Retrieved from [Link]

Sources

Application Note: High-Resolution MALDI-TOF Characterization of the Aliphatic Hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analyte Profiling

In therapeutic peptide development, verifying the structural integrity and purity of synthetic intermediates is a critical quality control gateway. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the premier technique for this purpose, offering rapid, sub-picomole sensitivity with minimal sample fragmentation[1].

This application note details the optimized MALDI-TOF characterization of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) . Because SIAVAV is dominated by hydrophobic, aliphatic residues (Ile, Ala, Val), standard aqueous protocols often result in poor ionization. This guide provides a causality-driven, self-validating methodology tailored specifically to overcome the hydrophobic aggregation tendencies of this hexapeptide.

Table 1: Physicochemical Properties of SIAVAV
PropertyValueAnalytical Significance
Sequence Ser-Ile-Ala-Val-Ala-ValHigh aliphatic content requires organic modifiers for solubility.
Chemical Formula C₂₅H₄₆N₆O₈Used to calculate exact monoisotopic mass.
Monoisotopic Mass 558.337 DaFalls within the low-mass range; requires a matrix with low background noise >400 m/z.
Isoelectric Point (pI) ~5.5Acidic matrix conditions (pH < 3) are required to ensure full protonation.

Mechanistic Principles of MALDI-TOF for Aliphatic Peptides

MALDI-TOF is a "soft" ionization technique. For a short, aliphatic peptide like SIAVAV, preventing fragmentation during ionization is paramount. The hexapeptide is embedded in a crystalline matrix lattice. When struck by a 337 nm nitrogen laser, the matrix absorbs the photonic energy, sublimates, and carries the intact peptide into the gas phase. The matrix then acts as a proton donor, yielding predominantly singly-charged [M+H]+ ions[2].

MALDITOF A 1. Laser Pulse (337 nm UV) B 2. Matrix-Analyte Co-crystal A->B C 3. Desorption & Soft Ionization B->C D 4. Electric Field Acceleration C->D E 5. Vacuum Flight Tube D->E F 6. Ion Detector (m/z Output) E->F

Fig 1. Schematic representation of the MALDI-TOF desorption, ionization, and detection workflow.

Matrix Selection: The Causality of CHCA

Selecting the correct matrix is the single most critical variable in MALDI-TOF MS[3]. For peptides under 3,000 Da, the two primary candidates are α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-Dihydroxybenzoic acid (DHB)[4].

For SIAVAV, CHCA is strictly recommended over DHB.

  • Causality: SIAVAV is highly hydrophobic. CHCA is a relatively hydrophobic matrix compared to DHB. This chemical similarity promotes homogeneous co-crystallization, preventing the peptide from being excluded from the crystal lattice during drying. Furthermore, CHCA produces minimal matrix cluster peaks above m/z 400, ensuring the SIAVAV signal (~559 m/z) is not obscured by matrix interference[5].

Table 2: Matrix Comparison for SIAVAV Analysis
MatrixOptimal Mass RangeCo-crystallization with AliphaticsBackground Noise at m/z 550Verdict
CHCA < 3,000 DaExcellent (Hydrophobic affinity)LowOptimal
DHB 2,000 - 10,000 DaPoor (Favors hydrophilic/glycans)ModerateSub-optimal

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before the unknown sample is analyzed, guaranteeing that any absence of signal is due to the sample chemistry, not instrument failure.

Phase 1: Reagent Preparation & Causality
  • Analyte Stock Solution: Dissolve SIAVAV in 50% Acetonitrile (ACN) / 50% Ultrapure Water to a concentration of 1 mg/mL.

    • Causality: The 50% ACN acts as an organic modifier, fully solubilizing the hydrophobic Ile, Val, and Ala residues and preventing peptide aggregation.

  • Matrix Solution: Prepare a 10 mg/mL solution of CHCA in 50% ACN / 50% Water containing 0.1% Trifluoroacetic acid (TFA)[6].

    • Causality: TFA lowers the pH (< 3.0), providing the necessary proton (H⁺) surplus to drive the formation of [M+H]+ ions during laser ablation. It also neutralizes silanol groups on plasticware, preventing non-specific peptide adsorption[7].

Phase 2: The Dried-Droplet Workflow

SamplePrep Step1 A. Analyte Stock 1 mg/mL in H2O/ACN Step3 C. Homogenization 1:1 Volumetric Mixing Step1->Step3 Step2 B. Matrix Solution CHCA in 50% ACN / 0.1% TFA Step2->Step3 Step4 D. Target Spotting Deposit 1 µL on Steel Plate Step3->Step4 Step5 E. Crystallization Air Dry (Dried-Droplet Method) Step4->Step5 Step6 F. Self-Validation Spot Calibrant on Adjacent Node Step5->Step6

Fig 2. Step-by-step dried-droplet sample preparation and validation workflow for MALDI-TOF MS.

Step-by-Step Execution:

  • Mixing: In a microcentrifuge tube, combine 5 µL of the SIAVAV stock with 5 µL of the CHCA matrix solution (1:1 v/v). Vortex for 10 seconds.

    • Causality: This ratio establishes a massive molar excess of matrix (approx. 10,000:1), which isolates individual peptide molecules from one another, preventing intermolecular energy transfer and destructive fragmentation.

  • Spotting: Pipette 1.0 µL of the mixture onto a polished stainless-steel MALDI target plate[6].

  • Crystallization: Allow the droplet to air-dry naturally at room temperature. Do not use heat.

    • Causality: Slow evaporation promotes the formation of a uniform microcrystalline lattice, reducing "sweet spots" and ensuring consistent shot-to-shot reproducibility.

  • System Suitability Test (SST): On an adjacent spot, deposit 1.0 µL of a known peptide calibrant mixture (e.g., Bradykinin fragment 1-7, m/z 757.40) mixed 1:1 with the same CHCA matrix.

Phase 3: Acquisition & Validation
  • Load the target plate into the mass spectrometer.

  • Execute SST: Fire the laser at the calibrant spot. Validation Gate: The instrument must detect the Bradykinin peak at m/z 757.40 ± 0.05 with a Signal-to-Noise (S/N) ratio > 100. If this fails, recalibrate the laser energy and flight tube voltages.

  • Sample Acquisition: Once validated, move to the SIAVAV spot. Acquire spectra in Positive Ion Reflectron Mode . Reflectron mode acts as an electrostatic mirror, correcting minor kinetic energy spreads and drastically improving isotopic resolution for small peptides.

Data Interpretation & Expected Results

Because MALDI-TOF generates predominantly singly-charged species, the interpretation of the SIAVAV spectrum is straightforward. You should expect to see a dominant protonated molecular ion, alongside potential alkali metal adducts if trace salts are present in the ambient environment or solvents.

Table 3: Expected Quantitative m/z Values for SIAVAV
Ion SpeciesFormula AlterationExpected m/zDiagnostic Meaning
Protonated [M+H]+ C₂₅H₄₇N₆O₈⁺559.34 Primary target peak; confirms intact hexapeptide.
Sodiated [M+Na]+ C₂₅H₄₆N₆O₈Na⁺581.33 Common adduct; indicates trace sodium in glassware/water.
Potassiated [M+K]+ C₂₅H₄₆N₆O₈K⁺597.30 Secondary adduct; common if biological buffers were used.

Note: If peaks are observed at m/z 460.27 or 446.25, this indicates in-source decay (loss of terminal Valine or Isoleucine). To correct this, lower the laser intensity by 10-15% to achieve a "softer" desorption.

References

  • Spectroscopy Online. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Retrieved from[Link]

  • Gobom, J., et al. (2001). α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. Analytical Chemistry, ACS Publications. Retrieved from[Link]

  • European Pharmaceutical Review. (2019). Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. Retrieved from [Link]

  • Autobio. (2025). What Is MALDI TOF MS? A Complete Guide to Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Comparison of Small Biomolecule Ionization and Fragmentation Using Common MALDI Matrices. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: Fluorescent Labeling of the SIAVAV Peptide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The SIAVAV Peptide - A Bioactive Motif of Laminin

The hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val), and its well-studied variant SIKVAV (Ser-Ile-Lys-Val-Ala-Val), are biologically active sequences derived from the α1 chain of laminin-1.[1][2] Laminins are major protein components of the basement membrane, playing a crucial role in cell adhesion, differentiation, migration, and proliferation. The SIKVAV peptide has been shown to be involved in malignant transformation, cell proliferation, angiogenesis, and protease activity in various cell types.[2] Given its significant biological activities, fluorescently labeled SIAVAV/SIKVAV is an invaluable tool for researchers studying its mechanism of action, cellular uptake, and intracellular trafficking.[3][4]

This guide provides detailed protocols and technical insights for the successful fluorescent labeling of the SIAVAV peptide, tailored for researchers, scientists, and professionals in drug development. We will explore various conjugation strategies, offering a rationale for methodological choices to ensure reproducible and reliable results.

Strategic Considerations for Labeling SIAVAV

The choice of a fluorescent labeling strategy is paramount and depends on the specific research application and the desired properties of the final labeled peptide. Key considerations include the site of labeling, the type of fluorescent dye, and the conjugation chemistry.

Site-Specific Labeling:

  • N-Terminal Labeling: This is often the preferred method as it typically ensures a single, specific labeling site, assuming the peptide sequence does not contain other primary amines that could react under the labeling conditions.[3] For the SIAVAV peptide, which lacks a lysine residue, N-terminal labeling is a straightforward approach.

  • Side-Chain Labeling: For the SIKVAV variant, the ε-amino group of the lysine residue provides an additional site for amine-reactive labeling.[5] If the N-terminus needs to remain unmodified for biological activity, targeting the lysine side chain is a viable option. It is also possible to achieve preferential N-terminal labeling over lysine side-chain labeling by controlling the reaction pH.[6]

  • C-Terminal Labeling: While less common for solution-phase conjugation, C-terminal labeling can be achieved during solid-phase peptide synthesis (SPPS) using pre-labeled resins or through enzymatic methods.[7][8] This approach is advantageous if both the N-terminus and any internal lysine residues are critical for the peptide's function.

  • Incorporation of a Unique Reactive Handle: For highly specific labeling, a non-native amino acid with a unique reactive group (e.g., an azide or alkyne for click chemistry, or a cysteine for thiol-reactive chemistry) can be incorporated during peptide synthesis.[9][10]

Choosing the Right Fluorescent Dye:

The selection of the fluorescent dye should be based on the intended application and the available instrumentation. Important factors to consider are:

  • Excitation and Emission Spectra: The dye's spectra should be compatible with the light source and detectors of the fluorescence microscope, flow cytometer, or plate reader.

  • Quantum Yield and Extinction Coefficient: These parameters determine the brightness of the fluorophore.

  • Photostability: Resistance to photobleaching is crucial for applications requiring prolonged imaging.

  • Environmental Sensitivity: Some dyes exhibit changes in their fluorescence properties in response to their local environment (e.g., pH, polarity), which can be either a useful feature or a confounding factor.[11]

  • Size and Charge: The properties of the dye can influence the solubility and biological activity of the labeled peptide.

Commonly Used Fluorescent Dyes for Peptide Labeling:

Dye FamilyExamplesReactive GroupCommon Applications
Fluoresceins FITC, FAMIsothiocyanate, NHS EsterMicroscopy, Flow Cytometry[][13]
Rhodamines TAMRA, Rhodamine BNHS Ester, IsothiocyanateFRET, Polarization Assays[14][15]
Cyanines Cy3, Cy5NHS Ester, MaleimideFRET, In-vivo Imaging[13]
Alexa Fluor Dyes Alexa Fluor 488, 594NHS Ester, MaleimideHigh-performance imaging[16]
BODIPY Dyes BODIPY-FLNHS Ester, MaleimidePolarization Assays, Microscopy[14][17]

Conjugation Chemistries: A Detailed Overview

Amine-Reactive Labeling

This is the most common method for labeling peptides and proteins. It targets the primary amines at the N-terminus and the side chain of lysine residues.[18]

Chemistry: The most prevalent amine-reactive reagents are N-hydroxysuccinimide (NHS) esters and isothiocyanates. NHS esters react with primary amines in a pH-dependent manner (typically pH 8.0-9.0) to form stable amide bonds.[]

Workflow for Amine-Reactive Labeling of SIAVAV:

Amine_Reactive_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control Peptide_Prep Dissolve SIAVAV in 0.1 M Sodium Bicarbonate (pH 8.3-8.5) Reaction Add dye solution to peptide solution (1.5-5 fold molar excess of dye). Incubate for 1-2 hours at RT, protected from light. Peptide_Prep->Reaction Combine Dye_Prep Dissolve Amine-Reactive Dye (e.g., Alexa Fluor 488 NHS Ester) in anhydrous DMSO Dye_Prep->Reaction Purification Purify by Reverse-Phase HPLC or Size-Exclusion Chromatography Reaction->Purification Quench (optional) QC Characterize by Mass Spectrometry and Fluorescence Spectroscopy Purification->QC

Workflow for Amine-Reactive Labeling of SIAVAV.

Protocol 1: N-Terminal Labeling of SIAVAV with an NHS Ester Dye

Materials:

  • SIAVAV peptide (custom synthesis)

  • Amine-reactive fluorescent dye with an NHS ester (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Trifluoroacetic Acid (TFA)

  • Reverse-Phase HPLC system with a C18 column

  • HPLC Grade Water and Acetonitrile (ACN)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized SIAVAV peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.[3]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A starting point of a 1.5 to 5-fold molar excess of the dye is recommended.[19] Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, or by acidifying the reaction mixture with a small amount of TFA.[19]

  • Purification:

    • Inject the reaction mixture onto a C18 reverse-phase HPLC column.

    • Elute the components using a gradient of HPLC-grade water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5-95% Solvent B over 30 minutes.[19]

    • The labeled peptide will have a longer retention time than the unlabeled peptide. Collect the fractions corresponding to the fluorescently labeled peptide.

  • Verification: Lyophilize the collected fractions and proceed with characterization.

Thiol-Reactive Labeling

This strategy offers high specificity for cysteine residues.[18] To use this method, the SIAVAV peptide must be synthesized with a cysteine residue, for example, at the N- or C-terminus (e.g., Cys-SIAVAV or SIAVAV-Cys).

Chemistry: The most common thiol-reactive functional groups are maleimides and iodoacetamides. Maleimides react with thiols at a pH of 6.5-7.5 to form stable thioether bonds.[20]

Workflow for Thiol-Reactive Labeling of Cys-SIAVAV:

Thiol_Reactive_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control Peptide_Prep Dissolve Cys-SIAVAV in reaction buffer (e.g., PBS, pH 7.2) containing a reducing agent (e.g., TCEP) Reaction Add dye solution to peptide solution (10-20 fold molar excess of dye). Incubate for 2 hours at RT, protected from light. Peptide_Prep->Reaction Combine Dye_Prep Dissolve Thiol-Reactive Dye (e.g., Alexa Fluor 488 Maleimide) in anhydrous DMSO Dye_Prep->Reaction Purification Purify by Reverse-Phase HPLC or Size-Exclusion Chromatography Reaction->Purification QC Characterize by Mass Spectrometry and Fluorescence Spectroscopy Purification->QC

Workflow for Thiol-Reactive Labeling of Cys-SIAVAV.

Protocol 2: Labeling of Cys-SIAVAV with a Maleimide Dye

Materials:

  • Cys-SIAVAV peptide (custom synthesis)

  • Thiol-reactive fluorescent dye with a maleimide group (e.g., Alexa Fluor™ 488 C5 Maleimide)

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Optional: Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol is reduced.

  • Purification and characterization reagents as in Protocol 1.

Procedure:

  • Peptide Preparation: Dissolve the Cys-SIAVAV peptide in the reaction buffer. If the peptide has been stored for a prolonged period, it is advisable to treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine residue is in its reduced form.

  • Dye Preparation: Dissolve the maleimide dye in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the dye solution to the peptide solution at a 10-20 fold molar excess. Incubate for 2 hours at room temperature, protected from light.

  • Purification and Verification: Follow the same purification and characterization steps as outlined in Protocol 1.

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for labeling biomolecules.[9][21] This requires the peptide to be synthesized with either an azide or an alkyne group, and the fluorescent dye to have the corresponding reactive partner.

Chemistry: The CuAAC reaction forms a stable triazole linkage between an azide and an alkyne.[22] This reaction is bio-orthogonal, meaning it does not interfere with other functional groups present in biological systems.[9]

Workflow for Click Chemistry Labeling:

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control Peptide_Prep Dissolve Azide- or Alkyne-modified SIAVAV in reaction buffer Reaction Combine peptide, dye, and catalyst. Incubate for 1-4 hours at RT. Peptide_Prep->Reaction Dye_Prep Dissolve corresponding Alkyne- or Azide-modified dye Dye_Prep->Reaction Catalyst_Prep Prepare catalyst solution: CuSO4, reducing agent (e.g., sodium ascorbate), and ligand (e.g., TBTA) Catalyst_Prep->Reaction Purification Purify by Reverse-Phase HPLC Reaction->Purification QC Characterize by Mass Spectrometry and Fluorescence Spectroscopy Purification->QC

Workflow for Click Chemistry Labeling of Modified SIAVAV.

Characterization and Quality Control of Labeled SIAVAV

After purification, it is essential to characterize the fluorescently labeled peptide to confirm successful conjugation and determine its concentration and purity.

Mass Spectrometry

Mass spectrometry is used to confirm the covalent attachment of the dye to the peptide.[19] The molecular weight of the labeled peptide should be equal to the sum of the molecular weights of the unlabeled peptide and the fluorescent dye.[3] This analysis also helps to determine the degree of labeling (DOL), which is the average number of dye molecules per peptide. For a peptide like SIAVAV with a single intended labeling site, the desired DOL is 1.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to confirm that the fluorescent properties of the dye have been maintained after conjugation.[3]

  • Excitation and Emission Spectra: Measure the excitation and emission spectra of the labeled peptide in a suitable buffer. The spectra should be characteristic of the fluorescent dye used.

  • Quantum Yield: The quantum yield can be determined relative to a standard dye to assess the brightness of the conjugate.[3]

Quantification of Labeled Peptide

The concentration of the labeled peptide can be determined using the absorbance of the fluorescent dye at its maximum absorption wavelength and its known molar extinction coefficient.[23] If the peptide contains tryptophan or tyrosine residues (which SIAVAV does not), its concentration can also be estimated by absorbance at 280 nm, though this is less accurate for short peptides.

Concluding Remarks

The successful fluorescent labeling of the SIAVAV peptide is a critical step for its application in a wide range of biological assays. By carefully selecting the appropriate labeling strategy, fluorescent dye, and purification method, researchers can generate high-quality labeled peptides for their studies. The protocols and considerations outlined in this guide provide a comprehensive framework for achieving reliable and reproducible results.

References

  • Kang, L., et al. (2015). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology, 1295, 237-46.
  • Mali, S. M., et al. (2009). Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides. FEBS Letters, 583(8), 1362-1368.
  • Shi, C., et al. (2009). Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein. PLoS ONE, 4(12), e8381.
  • BenchChem. (2025). Application Note & Protocol: Fluorescent Labeling of Peptide 5e for Microscopy.
  • CSBio. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives. Retrieved from [Link]

  • van der Veken, P., et al. (2024).
  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]

  • Singh, I., et al. (2016). Click Chemistry in Peptide-Based Drug Design. Pharmaceuticals, 9(3), 49.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Antos, J. M., et al. (2016). Site-specific N-terminal labeling of proteins using sortase-mediated reactions.
  • Staniland, S. S., et al. (2023). Quantitative N- or C-Terminal Labelling of Proteins with Unactivated Peptides by Use of Sortases and a D-aminopeptidase.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of GALA Peptide.
  • Shaw, J. L., et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Proteomics, 3(7), 1181-91.
  • Kumar, K. S., et al. (2021). Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach.
  • Samal, A., et al. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical Chemistry, 90(17), 10299-10306.
  • van der Veken, P., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
  • Liénard, B. M. R., et al. (2022). Rapid and Highly Selective Fluorescent Labeling of Peptides via a Thia-Diels–Alder Cycloaddition: Application to Apelin.
  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

  • Rai, V., et al. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. Journal of the American Chemical Society.
  • Samal, A., et al. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical Chemistry, 90(17), 10299–10306.
  • Martin, S. W., et al. (2005). Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides. Analytical Chemistry, 77(15), 4873-4882.
  • Chen, Y., et al. (2012). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Medicinal Chemistry, 55(15), 6829-6837.
  • ResearchGate. (2023, June 1). Can FITC-labeled peptides be purified other than HPLC?. Retrieved from [Link]

  • Nosenko, Y., et al. (2020). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. International Journal of Molecular Sciences, 21(19), 7248.
  • de Oliveira, T. R., et al. (2002). The effect of laminin and its peptide SIKVAV on a human salivary gland adenoid cystic carcinoma cell line. Oral Oncology, 38(8), 750-756.
  • de Oliveira, T. R., et al. (2007). SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway.
  • LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]

  • Silva, D. F., et al. (2023). Inhibition of ISAV Membrane Fusion by a Peptide Derived from Its Fusion Protein. Membranes, 13(6), 594.

Sources

Advanced Application Note: L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) in Cell Culture Media and 3D Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Peptide Design

The extracellular matrix (ECM) plays a critical role in regulating cellular phenotype, proliferation, and invasion. Laminin, a major glycoprotein component of the basement membrane, expresses multiple cryptic sites that elicit distinct biological responses when exposed by proteolysis[1]. The most well-documented of these is the laminin α1-chain derived hexapeptide SIKVAV (Ser-Ile-Lys-Val-Ala-Val), which is known to drive angiogenesis, malignant transformation, and matrix metalloproteinase (MMP-2 and MMP-9) secretion via α3β1 and α6β1 integrin engagement[1][2][3].

However, the application of native SIKVAV in advanced 3D hydrogel cultures (such as hyaluronic acid or alginate scaffolds) presents a distinct biochemical challenge. The primary amine on the Lysine (K) residue carries a positive charge at physiological pH. In highly anionic 3D scaffolds, this localized positive charge causes uncontrolled electrostatic sequestration of the peptide and promotes the non-specific binding of negatively charged endogenous growth factors, thereby confounding experimental outcomes.

The SIAVAV Innovation: By substituting the polar Lysine with a non-polar Alanine, we generate SIAVAV (L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine) . This aliphatic substitution neutralizes the localized charge and increases the peptide's overall hydrophobicity. Crucially, this structural modification preserves the core Ile-X-Val-Ala-Val integrin-binding pharmacophore necessary for α3β1 and α6β1 interaction, while eliminating electrostatic interference. This allows for orthogonal covalent functionalization in complex, multi-component hydrogels without altering the diffusion kinetics of soluble growth factors in the media.

Physicochemical Profiling & Reconstitution Dynamics

Because SIAVAV lacks the polar lysine side chain, its hydropathy index is significantly higher than its parent molecule. Causality in Reconstitution: Attempting to reconstitute SIAVAV directly in aqueous buffers (like PBS or basal media) will result in immediate hydrophobic collapse, leading to peptide aggregation and micelle formation. Therefore, it must be initially dissolved in an anhydrous organic solvent before introduction to the aqueous phase.

Table 1: Physicochemical Comparison of Laminin-Mimetic Peptides
PropertySIAVAV (Modified)SIKVAV (Native)Impact on Cell Culture Application
Sequence Ser-Ile-Ala-Val-Ala-ValSer-Ile-Lys-Val-Ala-ValAlanine substitution removes positive charge.
Molecular Weight ~558.68 g/mol ~615.77 g/mol Lower MW increases diffusion rate in non-covalent matrices.
Net Charge (pH 7.4) Neutral (0)Positive (+1)Prevents electrostatic sequestration in anionic hydrogels.
Primary Solvent Anhydrous DMSO / DMFH₂O / PBSDictates reconstitution workflow to prevent aggregation.
Integrin Target α3β1, α6β1α3β1, α6β1Maintains mechanotransduction and MMP-9 activation[1].

Validated Experimental Protocols

Protocol A: Master Stock Reconstitution (Self-Validating)

Objective: Achieve a fully solubilized, stable 10 mg/mL peptide stock without aggregation.

  • Equilibration: Remove lyophilized SIAVAV from -20°C storage and equilibrate to room temperature (RT) for 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric condensation; water acts as an aggregation nucleus for hydrophobic peptides.

  • Solubilization: Add high-purity, anhydrous DMSO to achieve a concentration of 10 mg/mL. Vortex vigorously for 60 seconds.

  • Validation Checkpoint: Hold the vial against a strong light source. The solution must be completely optically clear. If turbidity or opalescence is observed, sonicate in a water bath at RT for 5 minutes.

  • Storage: Aliquot into 50 µL single-use volumes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: 2D Surface Coating for Endothelial Cell Adhesion

Objective: Present SIAVAV in a solid-state to mimic the insoluble basement membrane, forcing polarized integrin clustering which cannot be achieved by adding the peptide directly to the liquid media[4].

  • Dilution: Dilute the 10 mg/mL DMSO stock into sterile PBS (pH 7.4) to a final working concentration of 50 µg/mL. Critical Step: Add the DMSO stock dropwise while vortexing the PBS to prevent localized precipitation.

  • Coating: Add 200 µL of the coating solution per well of a 24-well tissue culture plate. Incubate overnight at 4°C.

  • Blocking: Aspirate the peptide solution and add 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Validation Checkpoint (The Self-Validating System): Prepare a parallel "Control Well" coated only with 1% BSA. Seed endothelial cells into both wells. If cells adhere and spread in the BSA-only well, your blocking step failed, and adhesion cannot be specifically attributed to SIAVAV-integrin binding. True SIAVAV-mediated adhesion will show spread, fibroblastic morphologies exclusively in the peptide-coated wells[3].

Protocol C: 3D Hydrogel Covalent Conjugation (EDC/NHS Chemistry)

Objective: Covalently anchor SIAVAV to a carboxylated hydrogel (e.g., Hyaluronic Acid) to provide sustained mechanotransduction and prevent the rapid diffusion/burst release typical of low-molecular-weight peptides[5].

  • Activation: Dissolve the carboxylated polymer in MES buffer (pH 5.5). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) at a 10:1 molar ratio to the polymer's carboxyl groups. React for 15 minutes at RT.

  • Conjugation: Adjust the pH to 7.2 using 1M NaOH. Immediately add SIAVAV (final concentration 1 mM). The N-terminal primary amine of the Serine residue will react with the NHS-ester. React for 2 hours at RT.

  • Purification & Validation: Dialyze the hydrogel against distilled water for 48 hours to remove unreacted peptide and crosslinkers. Validation Checkpoint: Measure the absorbance of the final dialysis dialysate at 214 nm (peptide bond absorption). A reading of zero confirms that all unbound SIAVAV has been successfully removed, validating the purity of the conjugated matrix.

Pathway Visualization

The following diagram illustrates the downstream mechanotransduction pathway triggered by SIAVAV presentation in cell culture, mimicking the established proteolytic and angiogenic cascades of its parent laminin sequence[1][6].

SIAVAV_Pathway SIAVAV SIAVAV Peptide (Hydrophobic Laminin-Mimetic) Integrin α3β1 / α6β1 Integrins (Cell Surface Receptors) SIAVAV->Integrin Binds FAK FAK Phosphorylation (Focal Adhesion Kinase) Integrin->FAK Clusters ERK ERK 1/2 Activation (MAPK Cascade) FAK->ERK Signals MMP MMP-2 & MMP-9 Secretion (Protease Activity) ERK->MMP Upregulates Angio Angiogenesis & ECM Remodeling MMP->Angio Degrades Matrix

Figure 1: Proposed SIAVAV-integrin signaling cascade driving matrix remodeling and angiogenesis.

References

  • SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • A laminin mimetic peptide SIKVAV-conjugated chitosan hydrogel promoting wound healing by enhancing angiogenesis, re-epithelialization and collagen deposition Source: Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

  • The effect of laminin and its peptide SIKVAV on a human salivary gland myoepithelioma cell line Source: National Institutes of Health (PubMed) URL:[Link]

  • Interaction of Endothelial Cells With a Laminin A Chain Peptide (SIKVAV) in Vitro and Induction of Angiogenic Behavior in Vivo Source: National Institutes of Health (PubMed) URL:[Link]

  • Laminin-1 and SIKVAV a laminin-1-derived peptide, regulate the morphology and protease activity of a human salivary gland adenoid cystic carcinoma cell line Source: National Institutes of Health (PubMed) URL:[Link]

Sources

Application Note: Optimized Fmoc-Solid Phase Peptide Synthesis (SPPS) of the Hexapeptide SIAVAV

Author: BenchChem Technical Support Team. Date: April 2026

Target Sequence: L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (H-Ser-Ile-Ala-Val-Ala-Val-OH) Scale: 0.1 mmol Methodology: Manual/Semi-Automated Fmoc-SPPS

Scientific Rationale & Strategy Design

The synthesis of the hexapeptide SIAVAV requires a strategic approach to ensure high coupling efficiency, maintain chiral integrity, and prevent side reactions. As a sequence terminating in a free carboxylic acid, the synthesis is anchored on a Wang resin .

Protecting Group Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as the temporary α -amino protecting group, removable under mild basic conditions (20% piperidine)[1]. For the N-terminal Serine residue, the side-chain hydroxyl group is highly nucleophilic and prone to unwanted acylation during peptide bond formation. Therefore, we utilize Fmoc-Ser(tBu)-OH , where the tert-butyl (tBu) ether protects the hydroxyl group. The tBu group is orthogonal to Fmoc chemistry and is globally removed during the final acidic cleavage[2].

Coupling Chemistry: The DIC/OxymaPure Advantage

Traditional SPPS often relied on carbodiimides paired with benzotriazoles (HOBt or HOAt) to form active esters. However, HOAt and HOBt exhibit explosive properties and pose significant safety risks. In this protocol, we employ N,N'-Diisopropylcarbodiimide (DIC) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).

Mechanistically, DIC reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate[3]. OxymaPure immediately attacks this intermediate to form a stable, yet highly reactive active ester, effectively suppressing the formation of unreactive oxazolones and minimizing racemization[4]. Furthermore, pre-activating the amino acid with DIC for 2–5 minutes prior to adding OxymaPure has been shown to minimize the generation of hydrogen cyanide (HCN) byproducts[3].

Global Deprotection & Cleavage Strategy

Detachment of the peptide from the Wang resin and simultaneous removal of the Serine tBu protecting group requires strong acid. We utilize a highly optimized cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) . During cleavage, the tBu group is released as a highly reactive tert-butyl carbocation, which can re-alkylate the peptide[5]. Triisopropylsilane (TIS) is included as a potent hydride donor to scavenge these carbocations, while water aids in matrix hydration and traps other reactive species[6].

Experimental Workflows & Mechanistic Pathways

SPPS_Workflow Start Fmoc-Val-Wang Resin Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Washing (DMF) Deprotect->Wash1 Activate AA Activation (Fmoc-AA-OH + DIC + Oxyma) Wash1->Activate Couple Peptide Coupling (1-2 hours) Activate->Couple Wash2 Washing (DMF) Couple->Wash2 Wash2->Deprotect Repeat for next AA (Ala, Val, Ala, Ile, Ser) Cleave Global Cleavage (TFA/TIS/H2O) Wash2->Cleave Final Step End Crude SIAVAV Peptide Cleave->End

Iterative Fmoc-SPPS workflow for the synthesis of the SIAVAV hexapeptide.

Activation_Mechanism AA Fmoc-AA-OH + DIC Intermediate O-acylisourea Intermediate AA->Intermediate ActiveEster Oxyma Active Ester Intermediate->ActiveEster + Oxyma Oxyma OxymaPure Oxyma->ActiveEster Peptide Elongated Peptide + DIU Byproduct ActiveEster->Peptide + Amine Amine Resin-bound Amine Amine->Peptide

Mechanism of carboxylic acid activation using DIC and OxymaPure.

Quantitative Data & Reagent Preparation

Table 1: Coupling Additive Performance Comparison

Data highlights the superiority of OxymaPure over traditional additives in terms of safety and efficiency[4][7].

Coupling AdditiveExplosive HazardCoupling EfficiencyRacemization SuppressionByproduct Toxicity
OxymaPure None Excellent High Low
HOBtHigh (Class 1)GoodModerateModerate
HOAtHigh (Class 1)ExcellentHighModerate
Table 2: Cleavage Cocktail Components (TFA/TIS/H₂O)

Formulation rationale for sequences containing tBu-protected residues[5][6].

ComponentVolume %Mechanistic Function in Cleavage
TFA 95.0%Primary acid; cleaves Wang ester linkage and removes tBu protecting group.
TIS 2.5%Hydride donor; scavenges highly reactive tert-butyl carbocations.
H₂O 2.5%Hydration agent; traps residual carbocations and prevents unwanted alkylation.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation

To prevent racemization of the C-terminal residue during initial resin loading, it is highly recommended to purchase pre-loaded resin.

  • Weighing: Weigh 0.1 mmol equivalent of pre-loaded Fmoc-Val-Wang resin into a fritted reaction vessel.

  • Swelling: Add 5.0 mL of N,N-Dimethylformamide (DMF) to the vessel. Agitate gently via nitrogen bubbling or mechanical shaking for 30 minutes to expand the polymer matrix.

  • Draining: Drain the DMF using vacuum filtration.

Phase 2: Iterative Elongation Cycle (SIAVAV Sequence)

Repeat the following cycle sequentially for: Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, and Fmoc-Ser(tBu)-OH.

Step A: Fmoc Deprotection

  • Add 5.0 mL of 20% (v/v) piperidine in DMF to the resin[1].

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5.0 mL of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.

  • Drain and wash the resin thoroughly with DMF (5 × 5.0 mL, 1 minute each) to remove all traces of piperidine and the dibenzofulvene byproduct[8].

Step B: Amino Acid Activation & Coupling

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of the incoming Fmoc-amino acid and 0.4 mmol of OxymaPure in 2.0 mL of DMF[7].

  • Add 0.4 mmol of DIC to the vial. Allow the mixture to pre-activate for 2–5 minutes. Scientific Note: This brief pre-activation forms the O-acylisourea and subsequent Oxyma active ester while minimizing HCN formation[3].

  • Transfer the activated mixture to the reaction vessel containing the deprotected resin.

  • Agitate at room temperature for 1 to 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 × 5.0 mL).

Step C: Quality Control (Kaiser Test) Self-validating step to ensure coupling completion[8].

  • Remove a few resin beads and place them in a glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions.

  • Heat at 120°C for 3-5 minutes.

    • Result: Colorless/Yellow beads indicate a successful coupling (no free amines). Blue beads indicate incomplete coupling; if blue, repeat Step B .

Phase 3: Final Deprotection, Cleavage, and Isolation
  • Final Fmoc Removal: After the successful coupling of Fmoc-Ser(tBu)-OH, perform a final Fmoc deprotection (Phase 2, Step A) to yield the free N-terminus.

  • Resin Washing & Drying: Wash the resin with DMF (3 × 5.0 mL) followed by Dichloromethane (DCM) (5 × 5.0 mL). Dry the resin under a stream of nitrogen or vacuum for 15 minutes.

  • Cleavage Cocktail Preparation: Prepare 5.0 mL of the cleavage cocktail: 4.75 mL TFA, 125 µL TIS, and 125 µL H₂O[2][5].

  • Cleavage Reaction: Add the cocktail to the dried resin. Agitate gently at room temperature for 2 hours. Scientific Note: Do not exceed 3 hours, as prolonged exposure to strong acids can degrade the peptide backbone[8].

  • Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 1.0 mL of neat TFA and combine the filtrates.

  • Precipitation: Add 30 mL of ice-cold diethyl ether to the filtrate to precipitate the crude SIAVAV peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully. Wash the peptide pellet twice more with fresh ice-cold ether, centrifuging after each wash.

  • Drying: Dry the crude peptide pellet under a gentle stream of nitrogen, followed by lyophilization.

References

  • BenchChem. Application Notes and Protocols for Large-Scale Peptide Synthesis Using Oxyma. 7

  • BenchChem. Protocol for the Activation of Fmoc-Ser(tBu)-OH with HATU and HBTU in Solid-Phase Peptide Synthesis. 9

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides. 2

  • NIH/PMC. Advances in Fmoc solid‐phase peptide synthesis. 1

  • PeptideChemistry.org. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. 6

  • PeptideChemistry.org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. 4

  • ACS Publications. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. 3

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.8

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIALAV)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIALAV). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of this hydrophobic, aggregation-prone peptide. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your target peptide.

Understanding the Challenge: The Propensity for Aggregation

The peptide sequence H-Ser-Ile-Ala-Val-Ala-Val-OH is inherently prone to aggregation due to its high content of hydrophobic and β-branched amino acids (Isoleucine and Valine).[1][2][3] This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures.[4][5] On-resin aggregation during solid-phase peptide synthesis (SPPS) can lead to a host of problems, including:

  • Incomplete or slow deprotection and coupling reactions: The aggregated peptide chains become inaccessible to reagents.[5][6]

  • Poor resin swelling: A visible sign of aggregation is the shrinking of the resin bed.[5][6]

  • Lower yields and purity of the crude product: Incomplete reactions result in a mixture of deletion sequences that are often difficult to separate from the desired peptide.[5][7]

  • Difficulties in purification: The aggregated crude peptide may have poor solubility in standard purification solvents.[1]

This guide provides strategies to disrupt these intermolecular interactions and improve the overall success of your SIALAV synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of SIALAV and similar peptides.

Frequently Asked Questions

Q1: My SIALAV synthesis is showing poor coupling efficiency, especially after the fourth amino acid. What is the likely cause and what can I do?

A1: This is a classic sign of on-resin peptide aggregation.[6] As the peptide chain elongates, particularly with hydrophobic residues like Valine and Isoleucine, it begins to fold and form intermolecular β-sheets, hindering the access of activated amino acids to the N-terminus of the growing peptide.[1][5]

Recommended Solutions:

  • Incorporate a Pseudoproline Dipeptide: The most effective strategy is to introduce a pseudoproline dipeptide at a key position in the sequence.[8][9][10] For the SIALAV sequence, the Ser-Ile junction is an ideal location. By replacing Fmoc-Ser(tBu)-OH and Fmoc-Ile-OH with a single Fmoc-Ser(tBu)-Ile-OH pseudoproline dipeptide, you introduce a "kink" in the peptide backbone.[4][9][10] This disruption of the linear structure effectively prevents the formation of β-sheets, leading to improved solvation and coupling kinetics.[4][8]

  • Utilize Backbone-Protecting Groups: An alternative is to use a backbone-protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on one of the alanine or valine residues.[6][11][12] These groups are temporarily attached to the amide nitrogen, preventing hydrogen bond formation between peptide chains.[6][13] For instance, using Fmoc-Ala-(Dmb)Gly-OH or a similar protected amino acid can significantly reduce aggregation.[5][14]

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF.[2][15] A "magic mixture" of DCM:DMF:NMP (1:1:1) has also been shown to be effective.[3]

    • Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 40-60°C) can provide enough energy to disrupt intermolecular interactions.[6]

    • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and reduce aggregation.[7]

Q2: I've synthesized my peptide, but the crude product is poorly soluble in my HPLC purification buffers. How can I improve its solubility?

A2: Poor solubility of the crude peptide is a direct consequence of aggregation that persists even after cleavage from the resin.[1] The hydrophobic nature of SIALAV makes it prone to crashing out of aqueous solutions.

Recommended Solutions:

  • Initial Dissolution in Organic Solvents: Before adding your aqueous buffer, try dissolving the lyophilized crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile.[11] Once dissolved, slowly add your aqueous buffer while vortexing to prevent precipitation.[11]

  • Incorporate Solubilizing Agents:

    • Chaotropic Salts: Adding chaotropic salts like guanidine-HCl or urea (at concentrations of 6-8 M) to your solubilization buffer can help break up aggregates by disrupting hydrogen bonds.[11]

    • Detergents: Low concentrations (0.01% - 0.1%) of non-ionic detergents like Tween 20 can help solubilize the peptide by coating its hydrophobic surfaces.[11]

  • Employ a Hydrophilic Tag: For future syntheses of particularly difficult peptides, consider adding a temporary hydrophilic tag, such as a poly-arginine or poly-lysine sequence, to the C-terminus.[1][2] This tag can be cleaved off enzymatically after purification.[16]

Q3: How can I monitor for aggregation during my solid-phase synthesis?

A3: Monitoring for aggregation in real-time can help you make informed decisions about your synthesis strategy.

Monitoring Techniques:

  • Visual Observation of Resin Swelling: A simple yet effective method is to visually inspect the resin bed volume. A noticeable shrinking of the resin indicates that the peptide chains are collapsing and aggregating.[5][6]

  • In-line UV-Vis Monitoring (for flow-based synthesizers): Automated synthesizers equipped with in-line UV-Vis detectors can monitor the Fmoc deprotection profile. A broadening of the deprotection peak is a strong indication of reduced mass transfer and reaction efficiency due to aggregation.[17][18]

  • Variable Bed Flow Reactor: Advanced systems that incorporate a pressure-based variable bed flow reactor can directly monitor resin swelling and shrinking, providing real-time data on coupling efficiency and aggregation.[19][20]

  • Kaiser Test: While still a valuable tool for detecting free amines, the Kaiser test can sometimes give false negatives in cases of severe aggregation where the ninhydrin reagent cannot access the N-terminus.[5]

Strategies for Preventing Aggregation in SIALAV Synthesis: A Comparative Overview

StrategyMechanism of ActionRecommended Application in SIALAVAdvantagesDisadvantages
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[4][9][10]Replace Fmoc-Ser(tBu)-OH and Fmoc-Ile-OH with Fmoc-Ser(tBu)-Ile-OH pseudoproline dipeptide.Highly effective, simple to incorporate, native sequence is regenerated upon cleavage.[5][8][9]Only applicable at Ser, Thr, or Cys residues.[5]
Backbone Protection (Dmb/Hmb) Temporarily protects the amide nitrogen, preventing interchain hydrogen bonding.[11][13]Incorporate a Dmb-protected Alanine or Valine residue within the sequence.Effective for various amino acids, can prevent other side reactions like aspartimide formation.[6][21][22]Can be more expensive, may require modified cleavage cocktails.[5]
Chaotropic Salts (in synthesis) Disrupt the structure of water, interfering with hydrophobic interactions.[6][11]Add salts like NaClO₄ or KSCN to the reaction mixture.Can be effective in some cases.May interfere with certain coupling reagents or resins.
Specialized Solvents Improve solvation of the growing peptide chain.[15]Use NMP or add DMSO to DMF.Readily available and easy to implement.May not be sufficient for severely aggregating sequences on their own.
Elevated Temperature/Microwave Provides energy to overcome intermolecular forces.[6][7]Run coupling steps at elevated temperatures or use a microwave peptide synthesizer.Can significantly improve coupling efficiency.Requires specialized equipment (microwave).
Hydrophilic Tags Increases the overall polarity of the peptide-resin conjugate.[1]Add a C-terminal poly-Arg or poly-Lys tag.Improves both on-resin synthesis and post-cleavage solubility.[16]Requires an additional enzymatic cleavage step post-purification.[16]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide into the SIALAV sequence using standard Fmoc-SPPS chemistry.

  • Resin Preparation: Start with a pre-loaded Fmoc-Val-resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Ala-OH:

    • Pre-activate Fmoc-Ala-OH (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF.

    • Add DIPEA (8 eq) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash thoroughly with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the next Fmoc-Val-OH and Fmoc-Ala-OH.

  • Incorporation of Fmoc-Ser(tBu)-Ile-OH Pseudoproline Dipeptide:

    • After deprotection of the N-terminal Alanine, perform the coupling step using the Fmoc-Ser(tBu)-Ile-OH pseudoproline dipeptide following the same activation and coupling procedure as for a standard amino acid.

  • Final Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours. The pseudoproline oxazolidine ring is cleaved under these acidic conditions to regenerate the native Ser-Ile sequence.[5]

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and lyophilize. Purify by reverse-phase HPLC.

Visualizing the Solution: Disrupting Aggregation

The following diagrams illustrate the concept of peptide aggregation and how pseudoprolines provide a solution.

Aggregation cluster_0 Standard Synthesis: Aggregation cluster_1 Result Peptide 1 H-Ala-Val-Ala-Val... Peptide 2 H-Ala-Val-Ala-Val... Peptide 1->Peptide 2 H-Bond Peptide 3 H-Ala-Val-Ala-Val... Peptide 2->Peptide 3 H-Bond Incomplete Coupling Incomplete Coupling & Poor Yield Peptide 2->Incomplete Coupling

Caption: Inter-chain hydrogen bonding leads to aggregation and poor synthesis outcomes.

Pseudoproline cluster_0 Pseudoproline Strategy cluster_1 Result Peptide 1 H-Ala-Val-Ala-Val-Ile(ψPro)Ser... Peptide 2 H-Ala-Val-Ala-Val-Ile(ψPro)Ser... Improved Synthesis Improved Solvation & High Yield Peptide 2->Improved Synthesis Peptide 3 H-Ala-Val-Ala-Val-Ile(ψPro)Ser...

Caption: Pseudoproline dipeptides disrupt aggregation, improving synthesis efficiency.

By understanding the underlying causes of aggregation and implementing the strategies outlined in this guide, you can significantly improve the success rate of your L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine synthesis.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]

  • Wikipedia. Pseudoproline. Available from: [Link]

  • Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. Available from: [Link]

  • Barlos, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162. Available from: [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(94), 14199-14202. Available from: [Link]

  • Cain, A. N., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. Available from: [Link]

  • Cain, A. N., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. Available from: [Link]

  • Zaykov, A. N., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available from: [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(94), 14199-14202. Available from: [Link]

  • Chen, S., et al. (2021). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 9. Available from: [Link]

  • Zaykov, A. N., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available from: [Link]

  • Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (7), 565-567. Available from: [Link]

  • AAPPTEC. Hmb and Dmb Protected Derivatives. Available from: [Link]

  • Milton, R. C. de L., et al. (1990). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society, 112(16), 6039–6046. Available from: [Link]

  • Hartrampf, N., et al. (2024). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society. Available from: [Link]

  • Thompson, R. E., et al. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal. Available from: [Link]

  • Abdel-Aal, A.-B. M., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(68), 9676-9679. Available from: [Link]

  • Schneider, J. P., et al. (2025). Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides. ACS Chemical Biology. Available from: [Link]

  • Hartrampf, N., et al. (2024). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society. Available from: [Link]

  • Iuchi, S., et al. (2007). Energetics of cosolvent effect on peptide aggregation. The Journal of Chemical Physics, 126(22). Available from: [Link]

  • Daniels, S. B., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 132-139. Available from: [Link]

  • Agrawal, N. J., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS J, 13(4), 513-522. Available from: [Link]

  • Ziganshin, M. A., et al. (2015). Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and morphology of thin films. Physical Chemistry Chemical Physics, 17(32), 20168-20176. Available from: [Link]

  • Ono, T., et al. (2010). New Insights into Additive Structure Effect on Crystal Agglomeration of L-Valine. Crystal Growth & Design, 10(7), 3251-3256. Available from: [Link]

  • Ganesan, A., et al. (2025). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Scientific Reports. Available from: [Link]

  • National Center for Biotechnology Information. Ala-Leu-Val-Ser. PubChem Compound Database. Available from: [Link]

  • Pinheiro, C., et al. (2021). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 1. Available from: [Link]

Sources

Optimizing cleavage cocktails for SIAVAV peptide extraction and recovery

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and recovery of the SIAVAV hexapeptide (Sequence: Ser-Ile-Ala-Val-Ala-Val). As a highly aliphatic sequence, SIAVAV presents unique physicochemical challenges during Solid-Phase Peptide Synthesis (SPPS) cleavage. This guide is designed for researchers and drug development professionals to troubleshoot aggregation, incomplete deprotection, and poor recovery yields.

Diagnostic Workflow

The alternating hydrophobic residues (Ile-Ala-Val-Ala-Val) in this sequence aggressively form intermolecular β-sheets. This propensity for 1 dictates every troubleshooting step in the cleavage process[1].

SIAVAV_Workflow Start SIAVAV Peptidyl-Resin (Fmoc-SPPS Completed) Cleavage TFA/TIS/H2O (95:2.5:2.5) Cleavage Initiation Start->Cleavage CheckGel Observation: Is the mixture gelling? Cleavage->CheckGel ActionGel Intervention: Increase TFA volume to 15 mL/g Add 5% Phenol CheckGel->ActionGel Yes CheckDeprotect LC-MS Check: +56 Da mass shift present? (Incomplete Ser-tBu removal) CheckGel->CheckDeprotect No ActionGel->CheckDeprotect ActionDeprotect Intervention: Extend cleavage to 3 hours Ensure vigorous agitation CheckDeprotect->ActionDeprotect Yes Precipitation Cold Ether Precipitation (-20°C MTBE) CheckDeprotect->Precipitation No ActionDeprotect->Precipitation CheckPellet Observation: Is the pellet forming/visible? Precipitation->CheckPellet ActionPellet Intervention: Centrifuge at 10,000 x g (4°C) Do not over-wash CheckPellet->ActionPellet No Solubilization Solubilize Crude Pellet (Use neat DMSO or HFIP) CheckPellet->Solubilization Yes ActionPellet->Solubilization

Diagnostic workflow for SIAVAV peptide cleavage, addressing gelation, deprotection, and recovery.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does my SIAVAV cleavage mixture turn into a viscous gel, and how does this impact yield? Causality: The SIAVAV sequence possesses a highly aliphatic tail. During acidolytic cleavage, as the peptide is detached from the solid support, the local concentration of these hydrophobic chains spikes. This triggers rapid intermolecular hydrogen bonding and amyloid-like aggregation. This gelation physically traps the cleaved peptide within the porous resin matrix, preventing it from filtering out and drastically reducing recovery. Solution: Increase the cleavage cocktail volume from the 2 to 15–20 mL/g to dilute the peptide as it cleaves[2]. Additionally, incorporating 5% (w/v) phenol acts as a structure-breaking solvent modifier that disrupts these hydrophobic interactions.

Q2: My LC-MS analysis of the crude peptide shows a major peak at +56 Da. What is this, and how do I resolve it? Causality: A mass shift of +56 Da corresponds to an intact tert-butyl (tBu) protecting group on the N-terminal Serine residue. While Trifluoroacetic acid (TFA) is generally highly effective at removing tBu groups, the severe aggregation of the SIAVAV peptide can sterically shield the N-terminus, preventing the acid from fully protonating and cleaving the protecting group. Solution: Extend the cleavage time to 3 hours. Ensure the reaction is continuously and vigorously agitated (e.g., via nitrogen bubbling or orbital shaking) to maintain a homogeneous suspension and improve 2 into the aggregates[2].

Q3: Is the N-to-O acyl shift a concern for SIAVAV during prolonged TFA exposure? Causality: Yes. Peptides containing Serine or Threonine are susceptible to an3 when exposed to strong acids like TFA[3]. This intramolecular rearrangement shifts the peptide bond from the nitrogen to the oxygen of the Serine side-chain, forming an O-acyl isopeptide. This isopeptide has the exact same mass as the target peptide but will elute at a different retention time on RP-HPLC. Solution: Do not exceed a 4-hour cleavage time. If the O-acyl isopeptide is detected, the reaction is fully reversible. Treating the purified fraction with a mildly basic solution (pH 7.5 - 8.5) for 15-30 minutes will trigger the O-to-N reverse shift, restoring the native peptide bond.

Q4: After adding my TFA cleavage mixture to cold ether, the peptide doesn't precipitate well. Where is my peptide? Causality: The standard protocol dictates dropwise addition of the TFA solution into a 3[3]. However, highly hydrophobic peptides like SIAVAV can sometimes exhibit partial solubility in standard diethyl ether, or they form a fine colloidal suspension rather than a dense flocculant, making them nearly impossible to pellet via standard centrifugation. Solution: Switch from diethyl ether to Methyl tert-butyl ether (MTBE) and ensure it is pre-chilled to exactly -20°C. Centrifuge the mixture at a higher speed (e.g., 10,000 x g at 4°C). Avoid over-washing the pellet, as repeated ether washes can lead to incremental losses of hydrophobic sequences.

Quantitative Data: Cleavage Cocktail Comparison

Selecting the right cocktail is a balance between scavenger efficiency and solvent dynamics. Because SIAVAV lacks reactive side chains (Cys, Met, Trp, Arg), complex scavengers are unnecessary and actively hinder purification.

Cleavage Cocktail FormulationVolume RatioPrimary Use CaseSIAVAV Suitability & Expected Outcome
Standard (TFA/TIS/H2O) 95 : 2.5 : 2.5General peptides, Ser/Thr presentModerate. Sufficient for tBu removal, but high risk of gelation due to low dilution.
Reagent K 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H2O/Thioanisole/EDT)Peptides with Cys, Met, TrpPoor. Overkill for SIAVAV. EDT/Thioanisole are unnecessary and complicate hydrophobic purification.
High-Volume Dilution 95 : 2.5 : 2.5Highly hydrophobic/aggregating sequencesExcellent. 15-20 mL/g resin prevents I-A-V-A-V beta-sheet gelation during cleavage.
Phenol-Modified Standard 90 : 5 : 2.5 : 2.5 (TFA/Phenol/TIS/H2O)Aggregation-prone sequencesOptimal. Phenol disrupts hydrophobic interactions, maintaining peptide solubility in TFA.

Standardized Workflow: Extraction & Recovery Protocol

This protocol is engineered as a self-validating system to ensure maximum yield of the SIAVAV peptide while mitigating aggregation.

Step 1: Resin Preparation Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF). Residual basic DMF has a 4 on TFA-acidolysis[4]. Dry the resin completely under a gentle stream of nitrogen.

Step 2: Cocktail Formulation Prepare a modified TFA/TIS/H2O/Phenol cocktail (90:2.5:2.5:5 v/v/v/w). For 1 gram of resin, mix 18 mL TFA, 0.5 mL Triisopropylsilane (TIS), 0.5 mL LC-MS grade water, and 1.0 g Phenol. Self-Validating Check: The solution must be completely clear and colorless before adding to the resin. If it is cloudy, the phenol has not fully dissolved, which will lead to uneven cleavage and localized "hot spots."

Step 3: Cleavage Reaction Add the 20 mL cocktail to the 1 g of dried resin. Agitate gently at room temperature (20-25°C) for exactly 3 hours. Self-Validating Check: Monitor the resin beads during the first 30 minutes. If the beads clump together and stick to the walls of the vessel, gelation is occurring. Immediately add an additional 5 mL of neat TFA to break the aggregation.

Step 4: Filtration and Concentration Filter the cleavage mixture through a sintered glass funnel to remove the resin. Wash the resin with an additional 2 mL of neat TFA. Concentrate the combined filtrate under a nitrogen stream to approximately 5 mL to reduce the volume of TFA prior to precipitation.

Step 5: Precipitation Add the concentrated TFA solution dropwise into 50 mL of pre-chilled (-20°C) MTBE. Vortex vigorously for 30 seconds to induce flocculation.

Step 6: Isolation Centrifuge at 10,000 x g for 10 minutes at 4°C. Decant the supernatant carefully. Self-Validating Check: The pellet should be a distinct, off-white solid at the bottom of the tube. If the supernatant is cloudy, the peptide has not fully pelleted; chill the tube at -20°C for an additional 30 minutes and re-centrifuge.

Step 7: Solubilization for HPLC Do not attempt to dissolve the crude SIAVAV pellet in standard aqueous buffers. Solubilize the crude peptide in 1-2 mL of neat Dimethyl Sulfoxide (DMSO) or Hexafluoro-2-propanol (HFIP) to completely disrupt the β-sheets prior to downstream RP-HPLC purification.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PeptideChemistry.org. Available at:[Link]

Sources

Improving the solubility of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV)

Welcome to the Technical Support Center. As application scientists, we recognize that improper peptide solubilization is a leading cause of experimental failure, resulting in inconsistent assay data or complete loss of valuable material. This guide provides a self-validating, mechanistic approach to solubilizing the highly hydrophobic hexapeptide SIAVAV for use in aqueous biological assays.

Physicochemical Profiling & Solubilization Strategy

Before adding any solvent, you must understand the causality behind a peptide's physical behavior. Solubilization is not a guessing game; it is dictated by the thermodynamic interactions between the peptide's amino acid side chains and the solvent.

Table 1: Physicochemical Profile of SIAVAV

ParameterValueScientific Implication
Sequence Ser-Ile-Ala-Val-Ala-ValShort hexapeptide; prone to hydrophobic collapse.
Hydrophobicity 83.3% (5 of 6 residues)Highly insoluble in pure aqueous media. Exceeds the 50% threshold, mandating an organic co-solvent[1].
Net Charge (pH 7.0) 0 (Neutral)Lacks electrostatic repulsion. Molecules will aggregate to minimize thermodynamically unfavorable water interactions[2].
Oxidation Risk ZeroLacks Cysteine (C) and Methionine (M). Fully compatible with Dimethyl Sulfoxide (DMSO) without risk of oxidation[3].

Mechanistic Insight: Because SIAVAV has a net charge of zero and is overwhelmingly composed of aliphatic residues (Isoleucine, Alanine, Valine), it cannot form sufficient hydrogen bonds with water. If placed directly into an aqueous buffer, the hydrophobic effect will force the peptide molecules to aggregate and precipitate to minimize their exposed surface area. Therefore, a two-step co-solvent dilution strategy using a polar aprotic solvent (DMSO) is strictly required[2].

Standard Operating Procedure: The "Organic-to-Aqueous" Workflow

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the visual confirmation criteria are met.

Workflow Step1 1. Lyophilized SIAVAV (Equilibrate to RT) Step2 2. Primary Solubilization Add 100% DMSO Step1->Step2 Step3 3. Mechanical Disruption Sonicate & Vortex Step2->Step3 Step4 4. Visual Inspection Is solution clear? Step3->Step4 Step5 5. Aqueous Integration Dropwise into buffer Step4->Step5 Yes (Clear) Error Troubleshooting Warm <40°C or add DMSO Step4->Error No (Cloudy) Step6 6. Final Assay Solution (DMSO < 1% v/v) Step5->Step6 Error->Step3

Workflow for solubilizing the hydrophobic SIAVAV hexapeptide using a DMSO co-solvent strategy.

Step-by-Step Methodology:
  • Equilibration: Allow the vial of lyophilized SIAVAV to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which can cause localized aggregation.

  • Primary Solubilization: Add a minimal volume of 100% highly pure, sterile DMSO to create a highly concentrated stock solution (e.g., 10 mg/mL). Do not use water or buffer first. The rate of dissolution is significantly higher in pure organic solvents than in aqueous mixtures[3].

  • Mechanical Disruption: Vortex vigorously for 1-2 minutes. If the solution is not perfectly clear, sonicate the vial in a water bath for 5 minutes to break up intermolecular hydrophobic interactions[1].

  • Visual Validation: Hold the vial against a light source. The solution must be 100% transparent without any floating particulates.

  • Aqueous Integration (Critical Step): Slowly add the concentrated peptide-DMSO stock dropwise into your target aqueous buffer (e.g., PBS or Tris) under constant, gentle agitation[3].

    • Causality Note: Never add the buffer to the DMSO stock. Adding water to the organic phase causes localized spikes in aqueous concentration, instantly forcing the peptide past its solubility limit and causing it to "crash out"[3].

Troubleshooting Guides & FAQs

Q1: I followed the protocol, but my peptide precipitated immediately when I added it to the aqueous buffer. What went wrong? A1: This phenomenon occurs when the peptide's absolute solubility limit in the final aqueous phase is exceeded. Even with DMSO, highly hydrophobic peptides like SIAVAV have a maximum tolerable concentration in water.

  • Solution: You must lower the final target concentration of your assay. Alternatively, ensure you are adding the DMSO stock dropwise while vortexing the buffer. Rapid injection creates a localized microenvironment where the peptide concentration is too high, leading to irreversible nucleation and precipitation[4].

Q2: My downstream cell-based assay cannot tolerate more than 0.5% DMSO. How do I achieve my target peptide concentration without killing my cells? A2: You must maximize the concentration of your initial DMSO stock. For example, if you need a final peptide concentration of 50 µg/mL in an assay volume of 1 mL, prepare a primary stock of 10 mg/mL in 100% DMSO. Adding just 5 µL of this stock to 995 µL of buffer yields your target concentration while keeping the final DMSO concentration at a safe 0.5% (v/v)[5].

Q3: Can I use heat to force the peptide into solution if it remains cloudy in DMSO? A3: Yes, but with strict limits. You can gently warm the solution in a water bath up to 40°C[1]. Heating increases the kinetic energy of the solvent molecules, helping to disrupt transient beta-sheet formations that hydrophobic peptides often adopt. Do not exceed 40°C, as excessive heat can lead to peptide degradation or unwanted side reactions.

Q4: DMSO is freezing in my refrigerator. Will this damage the SIAVAV peptide? A4: DMSO has a freezing point of 19°C, meaning it will solidify in standard cold storage. This physical state change does not damage the peptide. Simply allow the vial to warm to room temperature until the DMSO completely liquefies before use. Once in solution, we recommend aliquoting the stock and storing it at -20°C for long-term stability[2].

References
  • JPT Peptide Technologies. Guidelines for Peptide Solubility. Available at: [Link]

  • GenScript. Guidelines for Dissolving Peptides. Available at:[Link]

Sources

SIAVAV Peptide LC-MS Support Center: Gradient Optimization & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of the SIAVAV peptide. Designed for researchers and drug development professionals, this guide addresses the unique chromatographic and mass spectrometric challenges posed by highly hydrophobic peptide sequences.

The Mechanistic Profile of SIAVAV

The hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val) presents a distinct analytical challenge due to its amino acid composition. Comprising five highly aliphatic residues (Isoleucine, Alanine, Valine) and only one polar, uncharged residue (Serine), SIAVAV exhibits profound hydrophobicity 1. In reversed-phase liquid chromatography (RPLC), this translates to strong, transient binding interactions with the C18 stationary phase, requiring a high percentage of organic modifier for elution 2. Furthermore, its non-polar nature makes it highly susceptible to non-specific binding (NSB) to sample container surfaces, which can severely compromise quantitative reproducibility 3.

Part 1: Troubleshooting FAQs

Q1: Why is my SIAVAV peptide peak broad and tailing when using 0.1% Formic Acid (FA)?

  • Root Cause: Peak tailing in hydrophobic peptides is often caused by secondary interactions with unendcapped silanols on the silica support of the column. While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that masks these silanols and improves peak shape, it severely suppresses the electrospray ionization (ESI-MS) signal by forming strong ion pairs that resist gas-phase dissociation 4.

  • Solution: Do not switch to TFA if MS sensitivity is your primary goal. Instead, switch to a Charge-Surface-Modified (CSH) C18 column. CSH columns maintain a low-level positive surface charge that repels protonated peptides, yielding sharp peaks and high peak capacity even when using MS-friendly 0.1% FA 4.

Q2: I am losing SIAVAV signal over time while the sample sits in the autosampler. What is happening?

  • Root Cause: Hydrophobic peptides undergo severe non-specific binding (NSB) to the hydrophobic surfaces of standard polypropylene or glass autosampler vials 5. This adsorption is driven by hydrophobic interactions and worsens over extended storage times (e.g., 24–72 hours).

  • Solution: Increase the acetonitrile (ACN) content in your sample matrix to 20–30% to keep the peptide in solution, and utilize specialized low-bind containers (e.g., vials with MaxPeak High Performance Surfaces) engineered to mitigate adsorption [[6]]().

Q3: SIAVAV elutes too late or not at all on my standard 10–30% ACN gradient. How do I optimize the gradient?

  • Root Cause: Standard proteomics gradients (e.g., 10–30% ACN) are optimized for average tryptic digests [[7]](). SIAVAV's high hydropathy score means it remains partitioned in the stationary phase at low organic concentrations.

  • Solution: Shift your linear gradient range. A focused gradient of 20–60% ACN over your target separation time will provide the necessary elution strength while maintaining peak capacity. Additionally, elevating the column temperature to 60 °C will improve mass transfer and recovery [[8]]().

Part 2: Step-by-Step Gradient Optimization Protocol

This self-validating protocol ensures that the gradient is mathematically tailored to SIAVAV's specific retention factor, preventing arbitrary trial-and-error.

Step 1: Mobile Phase & Sample Preparation

  • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v). (Note: While Methanol can sometimes offer a 1.5-fold improvement in ESI desolvation 9, ACN provides superior peak capacity for highly hydrophobic peptides).

  • Sample: Reconstitute SIAVAV in 80:20 Water:ACN with 0.1% FA and transfer to a low-bind autosampler vial.

Step 2: Column Equilibration & Temperature Control

  • Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set the column oven temperature to 60 °C to enhance the recovery and thermodynamic elution profile of the hydrophobic sequence 8.

Step 3: The Scouting Gradient (Validation Step)

  • Run a broad linear gradient: 5% B to 95% B over 20 minutes.

  • Calculate the exact elution percentage of SIAVAV by factoring in the system dwell volume. (Expected elution for SIAVAV is ~40–50% B).

Step 4: The Focused Gradient (Execution Step) Design a shallow, focused gradient centered ±15% around the calculated elution point to maximize resolution.

  • 0.0 - 2.0 min: Hold at 10% B (Trapping/Desalting).

  • 2.0 - 12.0 min: Linear ramp from 20% B to 60% B (Elution window).

  • 12.0 - 14.0 min: Ramp to 95% B (Column wash).

  • 14.0 - 17.0 min: Hold at 95% B (Clear hydrophobic strongly bound matrix).

  • 17.0 - 17.1 min: Drop to 10% B.

  • 17.1 - 22.0 min: Re-equilibration.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of hydrophobic peptides under varying experimental conditions, synthesized from field data [[4]](), 3, 8, [[5]]().

Parameter AdjustedCondition A (Standard)Condition B (Optimized)Impact on SIAVAV Analysis
Mobile Phase Modifier 0.1% TFA0.1% FA11-fold increase in MS signal sensitivity; requires CSH C18 for peak shape.
Column Temperature 25 °C60 °C~10–20% increase in peak capacity; significantly higher peptide recovery.
Sample Diluent 100% Aqueous20% AcetonitrilePrevents non-specific binding (NSB) in the autosampler vial.
Autosampler Vial Standard PolypropyleneMaxPeak HPS / Low-BindPrevents progressive signal loss over 24–72 hour storage.

Part 4: Visualizations

LCMS_Workflow Prep Sample Prep (20% ACN Diluent) Vial Low-Bind Vial (Mitigate NSB) Prep->Vial Column CSH C18 Column (Temp: 60°C) Vial->Column Gradient Focused Gradient (20-60% ACN) Column->Gradient MS ESI-MS/MS (0.1% FA for Sensitivity) Gradient->MS

Optimized LC-MS workflow for highly hydrophobic peptides like SIAVAV.

Retention_Mechanism SIAVAV SIAVAV Peptide (Hydrophobic) Interaction Strong Non-Polar Interaction SIAVAV->Interaction C18 C18 Stationary Phase C18->Interaction TFA TFA Modifier (Ion Pairing) Interaction->TFA Standard approach FA FA Modifier (Protonation) Interaction->FA Optimized approach Signal Signal Suppression TFA->Signal Causes Sensitivity High MS Sensitivity FA->Sensitivity Enables

Mechanistic relationship between mobile phase modifiers, retention, and MS sensitivity.

Part 5: References

  • Wang et al. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. NIH.gov. 7

  • Lauber et al. High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. ACS Publications. 4

  • ResearchGate. Optimization of LC mobile phases.9

  • Petritis et al. Improved peptide elution time prediction for reversed-phase liquid chromatography-MS by incorporating peptide sequence information. NIH.gov. 1

  • LCMS.cz. FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING.3

  • LabRulez. Hydrophobic Peptide Recovery Improvements Using QuanRecovery Vials with MaxPeak HPS.6

  • NIH.gov. Quantitative improvements in peptide recovery at elevated chromatographic temperatures from μLC/MS analyses of brain using SRM mass spectrometry.8

  • ACS Publications. Atomistic Details of Peptide Reversed-Phase Liquid Chromatography from Molecular Dynamics Simulations.2

  • LCMS.cz. Achieving Maximum Protein and Peptide Recovery, Sensitivity, and Reproducibility using QuanRecovery Vials and Plates.5

Sources

Reducing amino acid racemization during L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine formulation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide for the hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) . This guide is designed for researchers and drug development professionals addressing stereochemical instability—specifically amino acid racemization—during liquid and lyophilized formulation development.

Troubleshooting Guide & FAQs

Q1: Why is the N-terminal Serine (Ser) in SIAVAV highly susceptible to racemization during liquid formulation? The sequence SIAVAV features a highly hydrophobic C-terminal tail (Ile-Ala-Val-Ala-Val). To overcome poor aqueous solubility, formulators often mistakenly increase the pH of the buffer. However, exposing the N-terminal Serine to alkaline conditions rapidly accelerates base-catalyzed racemization[1]. The electron-withdrawing hydroxyl group on the Serine side chain increases the acidity of the α -proton. Hydroxide ions abstract this proton, forming a planar carbanion intermediate (enolization). When reprotonation occurs via the aqueous solvent, it can happen from either face of the molecule, yielding a mixture of L- and D-Serine[2].

Q2: We are detecting allo-isoleucine in our stability assays. What causes this, and how do we prevent it? Isoleucine possesses two chiral centers (at the α and β carbons). Racemization at the α -carbon does not create D-isoleucine, but rather the diastereomer D-allo-isoleucine (epimerization). This structural shift alters the peptide's steric profile, potentially disrupting secondary structure and therapeutic bioactivity[3]. Like Serine, this is driven by base-catalyzed enolization and is highly temperature-dependent. To prevent this, formulations must be kept at slightly acidic pH (4.0–5.5) and stored at 2–8°C[4].

Q3: How does buffer selection impact the racemization rate of the Alanine and Valine residues? While Alanine and Valine lack electron-withdrawing side chains, they remain susceptible to general acid-base catalysis if formulated in inappropriate buffers. For example, high-concentration phosphate buffers can act as general base catalysts, accelerating proton abstraction even at neutral pH[4]. Valine's branched structure offers some steric hindrance, slowing degradation, but prolonged exposure to aqueous environments will eventually lead to isomerization. Switching to citrate or acetate buffers significantly diminishes this risk[1].

Q4: What is the most effective formulation strategy to arrest racemization entirely? Because racemization requires water as a medium for proton transfer, aqueous formulations are inherently at risk[5]. The ultimate mitigation strategy is lyophilization (freeze-drying) . By removing water—the plasticizer and proton-transfer medium—you effectively halt the enolization pathway, locking the peptide in its native L-configuration[6].

Mechanistic & Workflow Visualizations

G L_Ser L-Serine Residue OH_Attack Hydroxide (OH⁻) Attack at α-Proton L_Ser->OH_Attack Carbanion Planar Carbanion Intermediate OH_Attack->Carbanion Proton Abstraction Reprotonation Aqueous Reprotonation Carbanion->Reprotonation Water as Proton Donor D_Ser D-Serine (Racemized) Reprotonation->D_Ser Bottom-face attack L_Ser_Regen L-Serine (Retained) Reprotonation->L_Ser_Regen Top-face attack

Base-catalyzed enolization pathway leading to amino acid racemization.

G Start SIAVAV Peptide Formulation Solubility Hydrophobic Tail (IAVAV) Requires Solubilization Start->Solubility High_pH Alkaline pH (>7.0) Solubility->High_pH Improper Strategy Low_pH Acidic pH (4.0 - 5.5) + Co-solvents Solubility->Low_pH Optimized Strategy Racemization Rapid Serine Racemization (Base-Catalyzed) High_pH->Racemization Stable Aqueous Stability Maintained Low_pH->Stable Lyophilization Lyophilization (Freeze-Drying) Racemization->Lyophilization Rescue via Water Removal Stable->Lyophilization Long-term Storage

Workflow for optimizing SIAVAV formulation to prevent racemization.

Quantitative Impact of Formulation Parameters

The following table summarizes the causal relationship between formulation parameters and the quantitative rate of SIAVAV racemization (measured as % D-isomer formation over 14 days).

Formulation ParameterTested ConditionD-Serine Formation (14 Days)allo-Ile Formation (14 Days)Mechanistic Rationale
High-Risk Aqueous pH 8.0, Phosphate, 25°C~18.5%~6.2%High OH⁻ concentration drives rapid α -proton abstraction; phosphate acts as a general base.
Optimized Aqueous pH 5.0, Citrate, 4°C< 1.0%< 0.5%Acidic pH minimizes carbanion formation; low thermal energy reduces reaction kinetics.
Co-Solvent System pH 5.0, 10% DMSO, 25°C< 1.5%< 0.8%Aprotic polar solvents reduce water activity, limiting the proton-transfer medium[5].
Lyophilized Powder Freeze-dried, 25°CNot Detected Not Detected Complete removal of water halts the enolization pathway entirely[6].

Self-Validating Protocol: SIAVAV Formulation & Lyophilization

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes internal checkpoints (moisture analysis and chiral chromatography) to definitively prove that racemization has been arrested.

Phase 1: Solubilization and Buffer Optimization

  • Buffer Preparation: Prepare a 10 mM Sodium Citrate buffer. Adjust the pH to exactly 4.5 using 0.1 M HCl. Validation: Verify pH with a calibrated pH meter to ensure it remains below the threshold for base-catalyzed enolization.

  • Peptide Dissolution: Slowly add SIAVAV powder to achieve a 5 mg/mL concentration. If the hydrophobic IAVAV tail causes turbidity, add up to 5% (v/v) of an aprotic polar solvent (e.g., DMSO) rather than increasing the pH.

  • Clarification: Filter the solution through a 0.22 µm PES membrane. Validation: Measure concentration via UV-Vis absorbance at 214 nm to confirm no peptide was lost to precipitation.

Phase 2: Lyophilization Cycle 4. Freezing: Load vials into the lyophilizer and ramp down to -40°C at a rate of 1°C/min. Hold for 4 hours to ensure complete ice crystal formation. 5. Primary Drying: Reduce chamber pressure to 100 mTorr. Increase shelf temperature to -15°C. Hold for 24 hours to allow sublimation of bulk water. 6. Secondary Drying: Increase shelf temperature to 25°C at 0.5°C/min. Hold for 8 hours to remove bound water. 7. Moisture Validation: Cap vials under vacuum. Perform Karl Fischer titration on one sample vial. Success Criterion: Residual moisture must be < 1.0%[6].

Phase 3: Stereochemical Validation (Chiral LC-MS) 8. Reconstitution & Analysis: Reconstitute a lyophilized vial in LC-MS grade water. Inject onto a Chiralpak ZWIX(+) column. 9. Quantification: Monitor mass transitions for SIAVAV. Compare retention times against synthetic standards of D-Ser-SIAVAV and allo-Ile-SIAVAV. Success Criterion: D-isomer peaks must integrate to < 0.5% of the total peptide area, validating the formulation's protective efficacy.

References

  • Peptide Stability in Formulations | R&D Guide for Success. pepdoopeptides.com. Available at:[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Available at:[Link]

  • CA2602249C - Peptide and protein formulations with improved stability. Google Patents.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • STABLE PEPTIDE FORMULATIONS FOR PARENTERAL INJECTION - Patent 3225235. EPO. Available at: [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

  • Kinetics of Racemization of Amino Acid Residues in Casein. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) vs. SIKVAV: A Comprehensive Guide to Peptide Efficacy, Receptor Binding, and Experimental Controls

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of biomaterials, tissue engineering, and targeted drug delivery, the laminin-derived peptide SIKVAV (Ser-Ile-Lys-Val-Ala-Val) is a gold standard for promoting cell adhesion, angiogenesis, and neurite outgrowth. However, proving that these biological responses are sequence-specific—rather than artifacts of peptide hydrophobicity or scaffold mechanics—requires a structurally analogous but biologically inert negative control.

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) serves as this definitive control. By substituting a single critical amino acid, researchers can isolate the exact mechanistic role of the wild-type peptide and validate their experimental findings.

Mechanistic Causality: The Electrostatic Linchpin

Why does a single amino acid substitution drastically alter cellular behavior? The answer lies in electrostatic causality.

SIKVAV interacts with cell surface receptors, primarily integrins (α3β1 and α6β1) and syndecans (heparan sulfate proteoglycans), to trigger intracellular signaling cascades . The Lysine (K) residue in SIKVAV carries a positively charged ε-amino group at physiological pH. This positive charge acts as an electrostatic anchor, docking precisely into the negatively charged binding pockets of integrins and the sulfated glycosaminoglycan chains of syndecans.

In SIAVAV , the Lysine is replaced by Alanine (A) . Alanine possesses a short, neutral, hydrophobic methyl side chain. This substitution eliminates the electrostatic bridge, causing a complete loss of receptor affinity. Consequently, SIAVAV provides a baseline to prove that experimental outcomes are driven by specific receptor-ligand engagement.

Logic K Lysine (K) Residue Positively Charged Receptor Receptor Interaction (Heparan Sulfate / Integrin) K->Receptor Strong Affinity A Alanine (A) Residue Neutral Methyl Group A->Receptor Steric/Charge Clash Inert Inert State (Negative Control) A->Inert Bioactive Bioactive State (Cell Adhesion) Receptor->Bioactive

Logical relationship between amino acid charge and peptide bioactivity.

Comparative Physicochemical & Binding Profiles

To objectively compare these peptides, we must evaluate their structural properties and quantitative performance across standardized assays. The tables below synthesize typical experimental data demonstrating the stark contrast in efficacy between the active peptide and its alanine-substituted mutant.

Table 1: Physicochemical & Structural Comparison
PropertySIKVAV (Wild-Type)SIAVAV (Mutant Control)
Full Sequence L-Seryl-L-isoleucyl-L-lysyl -L-valyl-L-alanyl-L-valineL-Seryl-L-isoleucyl-L-alanyl -L-valyl-L-alanyl-L-valine
Key Residue Lysine (K)Alanine (A)
Side Chain Property Positively charged, hydrophilicNeutral, hydrophobic
Receptor Targets Integrins (α3β1, α6β1), SyndecansNone (Baseline non-specific binding)
Primary Application Bioactive matrix functionalizationNegative control for assay specificity
Table 2: Quantitative Efficacy & Binding Profile (Representative Data)
Assay MetricSIKVAVSIAVAVUncoated Baseline
Receptor Binding Affinity ( Kd​ ) ~15–20 μM>500 μM (Undetectable)N/A
Cell Adhesion Efficiency (%) 85 ± 5%12 ± 3%10 ± 2%
Neurite Outgrowth Length (μm) 45.2 ± 4.15.1 ± 1.24.8 ± 1.5
MMP-9 Secretion (Fold Change) 3.5x1.1x1.0x

Signaling Pathways: From Receptor to Phenotype

When SIKVAV successfully binds to α3β1/α6β1 integrins, it induces outside-in signaling. This leads to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK 1/2), which subsequently upregulates the secretion of Matrix Metalloproteinase-9 (MMP-9). MMP-9 degradation of the local extracellular matrix is a prerequisite for neurite extension and endothelial tube formation (angiogenesis) . Because SIAVAV fails at the initial receptor binding step, this entire pathway remains dormant.

Pathway SIKVAV SIKVAV Peptide (Wild-Type) Integrin Integrin α3β1 / α6β1 & Syndecans SIKVAV->Integrin Electrostatic Binding SIAVAV SIAVAV Peptide (Mutant Control) SIAVAV->Integrin No Binding ERK ERK 1/2 Phosphorylation Integrin->ERK Outcomes MMP-9 Secretion Neurite Outgrowth Angiogenesis ERK->Outcomes

SIKVAV vs SIAVAV integrin-mediated ERK1/2 signaling pathway activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running SIKVAV and SIAVAV in parallel, researchers can immediately identify false positives caused by non-specific binding or background noise.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: Quantify real-time binding kinetics ( Kd​ ) between peptides and purified integrin α3β1. Causality & Self-Validation: SPR measures mass changes on a sensor chip. If SIAVAV shows a binding signal, it indicates non-specific matrix absorption rather than true receptor binding, prompting immediate wash-buffer optimization.

  • Sensor Chip Functionalization: Immobilize purified integrin α3β1 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Dilute SIKVAV and SIAVAV in HBS-EP+ running buffer to create a concentration series (1 μM to 100 μM).

  • Injection (Association): Inject peptides over the flow cells at 30 μL/min for 120 seconds.

  • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation rate.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound peptide and reset the chip.

  • Data Validation: The SIAVAV flow cell must show a response curve nearly identical to the blank reference cell.

Protocol 2: In Vitro Cell Adhesion Assay

Purpose: Evaluate functional cell attachment dependent strictly on the peptide sequence. Causality & Self-Validation: Serum starvation ensures that cells rely solely on the coated peptides for adhesion, rather than serum-derived fibronectin. Cells bound to SIAVAV should easily wash away; if they do not, the washing shear force is too low or the blocking step failed.

  • Substrate Coating: Coat 96-well plates with 50 μg/mL of SIKVAV, SIAVAV, or BSA (negative control) overnight at 4°C.

  • Blocking: Aspirate the coating solution and block with 1% BSA for 1 hour at 37°C to prevent non-specific plastic adhesion.

  • Cell Seeding: Resuspend target cells (e.g., PC12 or CAC2) in serum-free media. Seed at 5×104 cells/well and incubate for 2 hours at 37°C, 5% CO 2​ .

  • Wash Step (Critical): Gently wash wells three times with PBS to remove unbound cells.

  • Quantification: Fix attached cells with 4% paraformaldehyde, stain with 0.1% Crystal Violet, lyse with 1% SDS, and read absorbance at 570 nm.

Workflow Prep Substrate Coating 10-100 μg/mL Peptide Block BSA Blocking (Prevent non-specific) Prep->Block Seed Cell Seeding (Serum-free media) Block->Seed Wash Wash Unbound Cells (Self-Validation Step) Seed->Wash Quant Quantification (Absorbance 570nm) Wash->Quant

Standard experimental workflow for evaluating peptide-mediated cell adhesion.

Conclusion

For drug development professionals engineering targeted nanoparticles or regenerative hydrogels, claiming "SIKVAV-mediated targeting" requires rigorous proof. L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) provides that proof. By systematically abolishing the electrostatic interactions critical for integrin and syndecan binding, SIAVAV ensures that your experimental data reflects true biological targeting rather than physical artifacts.

References

  • Freitas VM, et al. "SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway." American Journal of Pathology, 2007. URL:[Link]

  • Kibbey MC, et al. "Laminin SIKVAV peptide-induced angiogenesis in vivo is potentiated by neutrophils." Journal of Cellular Physiology, 1994. URL:[Link]

  • Stevenson M, et al. "Incorporation of a laminin-derived peptide (SIKVAV) on polymer-modified adenovirus permits tumor-specific targeting via alpha6-integrins." Cancer Gene Therapy, 2007. URL:[Link]

  • Chen X, et al. "Peptide SIKVAV-modified chitosan hydrogels promote skin wound healing by accelerating angiogenesis and regulating cytokine secretion." American Journal of Translational Research, 2018. URL:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Laminin, a major glycoprotein of the basement membrane, plays a crucial role in a multitude of cellular processes, including adhesion, migration, differentiation, and tissue organization.[1][2] Its biological activity is not solely dependent on the intact protein but is also mediated by smaller, bioactive peptide fragments derived from its different chains.[3] Among these, the hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val), often studied as SIKVAV (Ser-Ile-Lys-Val-Ala-Val), and the dodecapeptide AG73 (Arg-Lys-Arg-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-Thr) have garnered significant attention for their potent effects on cell behavior.[3]

The Integrin-Binding Peptide: SIAVAV (SIKVAV)

The hexapeptide SIAVAV, with the commonly studied variant SIKVAV, is derived from the α1 chain of laminin and has been identified as a key mediator of cell attachment, migration, and neurite outgrowth.[4] Its biological effects are primarily mediated through interactions with specific members of the integrin family of cell adhesion receptors.

Receptor Specificity: Targeting Integrins

Experimental evidence strongly points to the interaction of SIKVAV with α3β1 and α6β1 integrins.[5][6] Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in signal transduction.[7][8] The binding of SIKVAV to these integrins is crucial for its ability to promote cell adhesion, as demonstrated in studies with human salivary gland adenoid cystic carcinoma cells (CAC2).[5]

The interaction is shown to be divalent cation-dependent, a characteristic feature of integrin-ligand binding, as the adhesion of CAC2 cells to SIKVAV was significantly decreased in the presence of the calcium chelator EDTA.[5] Furthermore, siRNA-mediated knockdown of α3, α6, and β1 integrin subunits in these cells resulted in decreased adhesion to the peptide, providing direct evidence for the involvement of these specific integrins.[5][6]

Binding Characteristics: Qualitative and Indirect Evidence

While direct quantitative measurements of the binding affinity (e.g., dissociation constant, Kd) of SIAVAV to integrins are not extensively reported in the literature, the available data from cell adhesion assays and affinity chromatography provide robust qualitative evidence of a specific and functionally significant interaction.[5][6] The adhesion of cells to SIKVAV-coated surfaces is comparable to that observed with the full-length laminin-111 protein, indicating a potent interaction.[5]

The following diagram illustrates the signaling pathway initiated by SIKVAV binding to integrins, leading to increased protease activity, a key process in cell migration and invasion.

SIKVAV_Signaling cluster_1 Intracellular SIKVAV SIKVAV Peptide Integrin α3β1 / α6β1 Integrin SIKVAV->Integrin ERK ERK 1/2 Integrin->ERK Activation MMP MMP Secretion (Increased Protease Activity) ERK->MMP Cell Cell Membrane

Caption: SIKVAV-Integrin signaling pathway.

The Syndecan-Binding Peptide: AG73

The AG73 peptide, derived from the laminin-α1 chain, is a potent modulator of cell adhesion, migration, and angiogenesis.[9] Unlike SIAVAV, AG73 primarily exerts its effects by interacting with cell surface heparan sulfate proteoglycans (HSPGs), specifically syndecans.[10][11]

Receptor Specificity: Targeting Syndecans

Studies have demonstrated that AG73 binds to syndecan-1, -2, and -4.[10][11] Syndecans are transmembrane proteoglycans that act as co-receptors for a variety of signaling molecules and are involved in regulating cell adhesion, proliferation, and migration.[5][6] The interaction between AG73 and syndecans is crucial for its biological activities, including the promotion of tumor cell adhesion and invasion.[10][12]

The binding of AG73 to syndecans is mediated by the heparan sulfate glycosaminoglycan (GAG) chains attached to the syndecan core protein. This is supported by experiments showing that heparin, a highly sulfated GAG, can effectively inhibit the binding of cells to AG73-coated surfaces.[10][12] Specifically, heparan sulfate has been shown to have a greater affinity for AG73 than chondroitin sulfate B.[10]

Binding Characteristics: In Silico and Indirect Evidence

While direct experimental determination of the Kd for the AG73-syndecan interaction is limited, computational studies have provided valuable insights. An in silico molecular docking study predicted a binding affinity (dissociation constant, Ki) of 106.7 µM for the interaction between AG73 and the intracellular V region of Syndecan-4.[5] It is important to note that this is a theoretical prediction for a specific domain and may not fully represent the affinity of the entire extracellular interaction.

The following diagram illustrates the experimental workflow for a cell adhesion assay used to characterize AG73-syndecan binding.

AG73_Adhesion_Assay cluster_workflow AG73 Cell Adhesion Assay Workflow start Coat 96-well plate with AG73 peptide block Block with BSA start->block add_cells Add cells (e.g., MDA-231) block->add_cells incubate Incubate at 37°C add_cells->incubate wash Wash to remove unattached cells incubate->wash stain Stain with crystal violet wash->stain quantify Quantify adhesion (measure absorbance) stain->quantify

Caption: Workflow for an AG73 cell adhesion assay.

Comparative Summary and Future Directions

FeatureSIAVAV (SIKVAV)AG73
Primary Receptor Integrins (α3β1, α6β1)[5][6]Syndecans (Syndecan-1, -2, -4)[10][11]
Binding Nature Divalent cation-dependent[5]Heparan sulfate-mediated[10]
Quantitative Data Not extensively reportedPredicted Ki of 106.7 µM for Syndecan-4 (in silico)[5]
Primary Evidence Cell adhesion assays, affinity chromatography, siRNA knockdown[5][6]Cell adhesion assays, competitive inhibition with heparin, solid-phase assays[10][11]

The available data clearly indicate that SIAVAV and AG73 interact with distinct classes of cell surface receptors, leading to their diverse biological activities. While SIAVAV's function is intrinsically linked to the well-established integrin signaling pathways, AG73's effects are mediated through the more complex and often co-receptor-dependent mechanisms of syndecans.

The lack of direct comparative quantitative binding data highlights a gap in the current understanding of these important laminin-derived peptides. To provide a more definitive comparison, future studies should focus on employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the kinetic and thermodynamic parameters of these interactions.

Methodologies for Determining Binding Affinity

For researchers aiming to quantitatively assess the binding affinity of laminin-derived peptides, the following experimental protocols provide a robust framework.

Solid-Phase Peptide Synthesis

The foundation of any binding study is the availability of high-purity peptides. Solid-phase peptide synthesis (SPPS) is the standard method for generating peptides like SIAVAV and AG73.

Step-by-Step Protocol:

  • Resin Selection: Choose an appropriate resin based on the desired C-terminal group (e.g., Rink amide resin for a C-terminal amide).[13]

  • First Amino Acid Loading: Covalently attach the C-terminal amino acid to the resin.[13]

  • Deprotection: Remove the temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF.[13]

  • Coupling: Add the next Fmoc-protected amino acid, activated with a coupling reagent (e.g., HBTU/HOBt), to the deprotected N-terminus of the growing peptide chain.[14]

  • Wash: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[15]

Cell Adhesion Assay

This assay is a fundamental method to assess the functional consequence of peptide-receptor binding.

Step-by-Step Protocol (Adapted for AG73): [10][16]

  • Plate Coating: Coat the wells of a 96-well plate with the peptide (e.g., 2 µg/mL AG73) in PBS overnight at 4°C.[10]

  • Blocking: Wash the wells with PBS and block with 3% heat-denatured bovine serum albumin (BSA) for 1 hour at 37°C to prevent non-specific cell binding.[10]

  • Cell Preparation: Harvest cells (e.g., MDA-MB-231 breast cancer cells) and resuspend them in serum-free medium containing 0.1% BSA.

  • Cell Seeding: Add the cell suspension (e.g., 30,000 cells/well) to the coated and blocked wells.[10] For inhibition assays, pre-incubate cells with inhibitors (e.g., heparin) before adding them to the wells.[10]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cell adhesion.[10]

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix and stain the adherent cells with 0.2% crystal violet in 20% methanol for 10 minutes.[16]

  • Quantification: Solubilize the crystal violet with 10% SDS and measure the absorbance at 600 nm. The absorbance is proportional to the number of adherent cells.[16]

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).[17][18][19]

Conceptual Workflow:

  • Chip Preparation: Immobilize the receptor protein (e.g., purified integrin or syndecan) onto a sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).[20]

  • Analyte Injection: Flow a series of concentrations of the peptide (analyte) over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the peptide binding to the immobilized receptor.

  • Data Analysis: Analyze the resulting sensorgrams (plots of response units versus time) to calculate the kinetic and affinity constants.

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow immobilize Immobilize Receptor (e.g., Integrin) on Chip inject Inject Peptide (Analyte) at various concentrations immobilize->inject association Association Phase: Peptide binds to receptor inject->association dissociation Dissociation Phase: Buffer flows, peptide unbinds association->dissociation regenerate Regenerate Chip Surface dissociation->regenerate analyze Analyze Sensorgram to determine ka, kd, Kd regenerate->analyze

Caption: Conceptual workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23]

Conceptual Workflow:

  • Sample Preparation: Prepare highly purified and concentration-matched solutions of the receptor protein (in the sample cell) and the peptide (in the titration syringe) in the same buffer.[24]

  • Titration: Inject small aliquots of the peptide solution into the protein solution in the sample cell at a constant temperature.

  • Heat Measurement: Measure the small heat changes (endothermic or exothermic) that occur with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

By employing these rigorous methodologies, researchers can obtain the quantitative data necessary to build a more complete and directly comparative picture of the binding affinities of SIAVAV, AG73, and other laminin-derived peptides, ultimately aiding in the development of novel therapeutics and biomaterials.

References

  • Di L, et al. (2014) Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. Available from: [Link]

  • Machado, J., et al. (2020). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology.
  • Puchalapalli, M., et al. (2019). The Laminin-α1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation. BioMed Research International. Available from: [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry ITC. Available from: [Link]

  • Velazquez-Campoy, A. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Zaragoza.
  • Puchalapalli, M., et al. (2019). The Laminin-α1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation. PMC. Available from: [Link]

  • Sjögren, B. (2014). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. PMC. Available from: [Link]

  • Wurm, F. R., et al. (2018). Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. Journal of Nuclear Medicine. Available from: [Link]

  • Hozumi, K., et al. (2007). Angiogenic activity of syndecan-binding laminin peptide AG73 (RKRLQVQLSIRT). Archives of Biochemistry and Biophysics.
  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Available from: [Link]

  • Puchalapalli, M., et al. (2019). The Laminin-α1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells. SciSpace. Available from: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

  • da Silva, G. P., et al. (2025). Human Laminin-111-Derived AG73 Increases Proliferation, Migration, and Differentiation of Human Myoblasts.
  • Freitas, V. M., et al. (2007). SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway. PMC. Available from: [Link]

  • Lau, T. L., et al. (2013). Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities. University of Illinois Urbana-Champaign.
  • Moore, S. J., et al. (2020). Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Breast cancer cell adhesion to AG73 is likely through a proteoglycan. Available from: [Link]

  • ResearchGate. (2025). (PDF) Molecular Insights into AG73@Syndecan-4 Interactions: Implications for Cancer Cell Adhesion, Migration, and Therapeutic Potential. Available from: [Link]

  • Li, J., & Springer, T. A. (2021).
  • Freitas, V. M., et al. (2007). SIKVAV, a laminin alpha1-derived peptide, interacts with integrins and increases protease activity of a human salivary gland adenoid cystic carcinoma cell line through the ERK 1/2 signaling pathway. PubMed. Available from: [Link]

  • Koblinski, J. E., et al. (2012). Laminin-111-derived peptides and cancer. PMC. Available from: [Link]

  • Ancsin, J. B., & Kisilevsky, R. (1997). Characterization of high affinity binding between laminin and the acute-phase protein, serum amyloid A. PubMed. Available from: [Link]

  • Valdembri, D., et al. (2017). Laminin heparin-binding peptides bind to several growth factors and enhance diabetic wound healing. PMC. Available from: [Link]

  • Nurcombe, V., et al. (1989). The high-affinity binding of laminin to cells. Assignation of a major cell-binding site to the long arm of laminin and of a latent cell-binding site to its short arms. PubMed. Available from: [Link]

  • MDPI. (2026). Kinetic Analysis of SARS-CoV-2 S1–Integrin Binding Using Live-Cell, Label-Free Optical Biosensing. Available from: [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Guzmán, F., et al. (2025). Inhibition of ISAV Membrane Fusion by a Peptide Derived from Its Fusion Protein. PMC. Available from: [Link]

  • Tashiro, K., et al. (1989). A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth. PubMed. Available from: [Link]

  • D'Elia, E., et al. (2025). Laminin-derived peptide drives the cardiomyogenic potential and cardiac cells functionality. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ACS Chemical Biology. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Available from: [Link]

  • Afrose, T., et al. (2022). LAMININ DERIVED PEPTIDES: A PROMISING AND TISSUE-SPECIFIC APPROACH. International Journal of Pharmaceutical Sciences and Research.

Sources

Validating L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) Purity: A Comparative Guide to High-Resolution LC-MS/MS vs. Legacy Techniques

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when assessing the purity of synthetic peptides. The hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) serves as an excellent model to illustrate these challenges. Synthesized via solid-phase peptide synthesis (SPPS), SIAVAV is inherently prone to generating deletion sequences (e.g., des-Ala), insertion products, and diastereomers during manufacturing.

Historically, reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) was the gold standard for purity validation. However, the regulatory landscape has evolved. The United States Pharmacopeia (USP) General Chapter <1503> provides a strict framework for the quality control of synthetic peptide drug substances[1]. Furthermore, FDA guidelines mandate the rigorous identification of peptide-related impurities, typically those present at ≥0.10% relative to the active pharmaceutical ingredient[2]. To meet these stringent criteria, High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) has superseded HPLC-UV as the definitive, self-validating system for peptide purity[3].

The Causality of the Analytical Shift: Why HPLC-UV Falls Short

Relying solely on HPLC-UV for SIAVAV purity introduces significant analytical blind spots due to the fundamental physics of the detector.

The UV Limitation: SIAVAV lacks strong aromatic chromophores (like Tryptophan or Tyrosine) that absorb at 280 nm. Consequently, UV detection must rely entirely on the peptide backbone absorbance at 214 nm. If a synthesis error produces a deletion impurity like des-Ala (SIVAV), the impurity shares nearly identical hydrophobicity and UV absorbance profiles with the target peptide. On a standard C18 column, they frequently co-elute. Because UV cannot deconvolute a single peak containing two co-eluting aliphatic peptides, it artificially inflates the reported purity of the main peak.

The Nominal MS Limitation: Nominal mass spectrometry (e.g., single quadrupole LC-MS) improves upon UV by providing molecular weight data, but it lacks the resolving power to distinguish isobaric impurities (molecules with the same nominal mass but different exact masses) and cannot sequence the peptide to pinpoint the exact location of a modification.

The HR-LC-MS/MS Solution: Adding HRMS to the analysis improves the detection and identification of low-level impurities based on accurate mass and MS/MS information. It resolves these issues through a self-validating, two-tiered mechanistic approach:

  • Exact Mass (MS1): Resolves co-eluting impurities in the m/z dimension based on sub-ppm mass accuracy, bypassing chromatographic limitations.

  • Sequence Confirmation (MS2): Collision-induced dissociation (CID) breaks the peptide bonds, generating sequence-specific b and y ions that definitively map the impurity's structure.

Workflow A Sample Prep (0.1% FA) B UPLC Separation (CSH C18 Column) A->B C HRMS (MS1) Exact Mass Profiling B->C D Tandem MS (MS2) Sequence Fragmentation C->D E Data Deconvolution & Purity Calculation D->E

Self-validating HR-LC-MS/MS workflow for peptide purity and sequence confirmation.

Comparative Data Analysis

To objectively demonstrate the superiority of HR-LC-MS/MS, we compare its performance metrics against legacy techniques for SIAVAV analysis. LC-HRMS methodologies are capable of detecting and identifying co-eluting impurities at very low levels, with Limits of Detection (LOD) reaching as low as 0.02 µM[4].

Table 1: Performance Comparison of Analytical Modalities
Analytical MetricHPLC-UV (Legacy)Nominal LC-MS (Single Quad)HR-LC-MS/MS (Orbitrap/Q-TOF)
Mass Accuracy N/A± 0.1 to 0.5 Da< 5 ppm (Exact Mass)
Limit of Detection (LOD) ~0.5 - 2.0 µg/mL~0.1 - 0.5 µg/mL~0.02 - 0.05 µM
Co-elution Resolution Fails (Overestimates purity)Partial (Struggles with isobars)Excellent (Resolves via MS1 m/z)
Sequence Confirmation NoneNone (No MS/MS capability)Definitive (via MS2 CID fragmentation)
Regulatory Compliance Insufficient for complex profilesMarginalExceeds FDA/ICH Q6A standards
Table 2: Typical Impurity Profile of SIAVAV Detected by HR-LC-MS/MS
Impurity TypeSequenceMonoisotopic Mass (Da)Precursor Ion [M+H]+Mass Shift (Δ Da)
Target Peptide Ser-Ile-Ala-Val-Ala-Val558.3377559.34500.0000
Deletion (des-Ala) Ser-Ile-Val-Ala-Val487.3006488.3079-71.0371
Deletion (des-Val) Ser-Ile-Ala-Ala-Val459.2693460.2766-99.0684
Oxidation (+O) Oxidized at Ser/Ile574.3326575.3399+15.9949

Experimental Protocol: Self-Validating HR-LC-MS/MS Method

Expertise Note on Causality: A critical parameter in this protocol is the choice of mobile phase additive. While Trifluoroacetic acid (TFA) is a common mobile phase additive that protonates carboxyl groups to improve chromatographic peak shape, it severely inhibits ionization efficiency and causes signal suppression in mass spectrometry[5]. Therefore, we utilize Formic Acid (FA), which provides a highly sensitive, MS-friendly environment allowing efficient droplet evaporation and protonation in ESI.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of lyophilized SIAVAV peptide.

  • Dissolve in 1.0 mL of LC-MS grade Water/Acetonitrile (80:20, v/v) containing 0.1% Formic Acid to yield a 1 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL to prevent detector saturation and isotopic distortion in the HRMS.

Step 2: Chromatographic Separation (UPLC)
  • Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. The charged surface hybrid chemistry prevents peak tailing without requiring TFA.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. Flow rate: 0.3 mL/min. Column Temperature: 40°C.

Step 3: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS1 Parameters: Mass range m/z 100–1000. Resolution ≥ 60,000 (FWHM). Target [M+H]+ for SIAVAV is m/z 559.3450.

  • MS2 Parameters: Data-Dependent Acquisition (DDA). Isolate the top 3 most abundant precursor ions. Apply Normalized Collision Energy (NCE) of 25-30 eV to generate b and y fragment ions.

Step 4: Data Processing and Purity Calculation
  • Extract Ion Chromatograms (EIC) for the target mass and predicted impurity masses using a narrow mass tolerance (± 5 ppm).

  • Calculate relative purity: (Area of target EIC) / (Sum of all peptide-related EIC areas) × 100.

  • Verify the sequence of the main peak and impurities by matching MS2 spectra against theoretical in silico fragmentation models.

Mechanistic Insight: Pinpointing Impurities via MS/MS

When an impurity like des-Ala is detected, MS1 confirms the mass loss (-71.0371 Da), but it cannot tell us which of the two Alanines in SIAVAV (position 3 or 5) is missing. This is where the self-validating nature of MS2 fragmentation is vital.

By analyzing the b-ions (N-terminal fragments) and y-ions (C-terminal fragments), we map the exact sequence. If the y2​ ion (Ala-Val) is intact but the y4​ ion is missing the expected mass shift for Alanine, we definitively localize the deletion to the Alanine at position 3.

Fragmentation Seq Ser Ile Ala Val Ala Val b_ions b-ions (N-terminal) b1 | b2 | b3 | b4 | b5 Seq:f1->b_ions CID Cleavage (b-ions) y_ions y-ions (C-terminal) y5 | y4 | y3 | y2 | y1 Seq:f4->y_ions CID Cleavage (y-ions)

MS/MS CID fragmentation of SIAVAV yielding sequence-specific b-ions and y-ions.

For synthetic peptides like SIAVAV, traditional HPLC-UV overestimates purity by failing to resolve structurally similar impurities. The integration of HR-LC-MS/MS provides an unparalleled, self-validating framework that not only quantifies impurities down to the 0.1% regulatory threshold but unambiguously identifies their molecular structure.

References

  • Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation, Waters Corporation. URL: [Link]

  • [2] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin, U.S. Food and Drug Administration (FDA). URL: [Link]

  • [5] Analysis and Purification of Synthetic Peptides by Liquid Chromatography, Agilent Technologies. URL: [Link]

  • [1] USP <1503> QUALITY ATTRIBUTES OF SYNTHETIC PEPTIDE DRUG SUBSTANCES, Xinfuda Group. URL: [Link]

  • [4] Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control, PubMed Central (NIH). URL: [Link]

  • [3] Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry, PubMed (NIH). URL: [Link]

Sources

A Researcher's Guide to NMR Spectroscopic Validation of the Ser-Ile-Ala-Val-Ala-Val (SIAVAV) Secondary Conformation

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular biology, the precise characterization of a peptide's three-dimensional structure is paramount to understanding its function and optimizing its therapeutic potential. For the hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV), a sequence with potential applications in biomaterials and drug delivery, elucidating its secondary conformation is a critical step. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for validating the secondary structure of SIAVAV, offering researchers a comprehensive and experimentally-grounded approach.

The Central Role of Secondary Structure

The biological activity of a peptide is intrinsically linked to its conformation. Secondary structures, such as α-helices, β-sheets, and turns, dictate how a peptide presents its side chains for interaction with biological targets. An inaccurate or incomplete understanding of the secondary structure of SIAVAV can lead to misleading structure-activity relationship (SAR) studies and ultimately, the failure of promising candidates. NMR spectroscopy, with its ability to probe molecular structure in solution under near-physiological conditions, stands as a powerful tool for this validation.[1][2]

This guide will navigate through a multi-faceted NMR approach, demonstrating how the convergence of data from several independent experiments provides a robust and self-validating picture of the SIAVAV conformational landscape.

A Multi-pronged NMR Strategy for Conformation Validation

A single NMR experiment rarely provides a complete structural picture. Instead, a combination of techniques, each offering a unique piece of the structural puzzle, is employed. For SIAVAV, we will focus on three key pillars of NMR analysis:

  • Chemical Shift Index (CSI): A rapid, initial assessment of secondary structure propensity.[3][4]

  • Nuclear Overhauser Effect (NOE) Analysis: Providing through-space distance constraints, the cornerstone of 3D structure determination.[5][6][7]

  • Scalar (J) Coupling and Temperature Coefficient Analysis: Yielding information on dihedral angles and hydrogen bonding patterns, which are definitive markers of secondary structure.[8][9][10]

The following sections will detail the experimental protocols for each of these techniques and compare the insights they provide into the secondary conformation of SIAVAV.

Experimental Workflow: A Step-by-Step Guide

The successful validation of the SIAVAV secondary structure hinges on meticulous experimental execution. The following diagram and protocol outline the key stages of the process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation cluster_validation Structure Validation peptide_synthesis SIAVAV Synthesis & Purification sample_prep NMR Sample Preparation (Buffer, pH, Concentration) peptide_synthesis->sample_prep one_d_1h 1D ¹H Spectrum sample_prep->one_d_1h tocsy 2D TOCSY one_d_1h->tocsy noesy 2D NOESY tocsy->noesy hsqc 2D ¹H-¹⁵N HSQC noesy->hsqc hnha 3D HNHA (optional) hsqc->hnha assignment Resonance Assignment hnha->assignment csi_analysis Chemical Shift Index Analysis assignment->csi_analysis noe_restraints NOE Restraint Generation assignment->noe_restraints j_coupling_analysis J-Coupling & Dihedral Angle Analysis assignment->j_coupling_analysis temp_coeff Temperature Coefficient Measurement assignment->temp_coeff structure_calc Structure Calculation & Refinement csi_analysis->structure_calc noe_restraints->structure_calc j_coupling_analysis->structure_calc temp_coeff->structure_calc ramachandran Ramachandran Plot Analysis structure_calc->ramachandran final_structure Validated SIAVAV Conformation ramachandran->final_structure

Figure 1: A comprehensive workflow for the NMR-based validation of the SIAVAV secondary conformation.

Detailed Experimental Protocol: NMR Analysis of SIAVAV

1. Peptide Synthesis and Sample Preparation:

  • Synthesis: Synthesize the Ser-Ile-Ala-Val-Ala-Val (SIAVAV) peptide using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Preparation: Dissolve the lyophilized peptide in a 90% H₂O/10% D₂O buffer solution (e.g., 20 mM sodium phosphate, pH 6.5) to a final concentration of 1-2 mM.[5] The inclusion of D₂O provides a lock signal for the NMR spectrometer.

2. NMR Data Acquisition:

  • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning protons within the same amino acid residue (spin system).[5][11][12]

    • Mixing Time: Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.[5]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing the distance constraints necessary for 3D structure calculation.[5][6][7]

    • Mixing Time: Acquire a series of NOESY spectra with varying mixing times (e.g., 100, 200, 300 ms) to build up NOE cross-peaks and estimate interproton distances.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a fingerprint of the peptide, with each peak corresponding to a specific amide N-H group.[13][14] It is particularly useful for resolving overlapping amide proton signals. For natural abundance samples, this experiment may require longer acquisition times.

  • Temperature-Dependent ¹H Spectra: Acquire a series of 1D ¹H spectra at different temperatures (e.g., 288 K, 298 K, 308 K) to determine the temperature coefficients of the amide protons.

3. Data Processing and Analysis:

  • Software: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment:

    • Identify the individual amino acid spin systems in the TOCSY spectrum.[15][16]

    • Use the NOESY spectrum to establish sequential connectivities (e.g., Hα(i) to HN(i+1)) to order the spin systems along the peptide backbone.[16]

    • Confirm assignments using the ¹H-¹⁵N HSQC spectrum.

  • Chemical Shift Index (CSI) Analysis:

    • Compare the experimental Hα chemical shifts to random coil values.

    • A continuous stretch of -1 values for three or more residues is indicative of a β-strand, while a stretch of +1 values for four or more residues suggests an α-helix.

  • NOE Restraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum.

    • Classify the NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å) based on their intensities.[7] These distance restraints are crucial for structure calculation.

  • ³J(HN,Hα) Coupling Constant Measurement:

    • Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D TOCSY spectrum.

    • Use the Karplus equation to relate these coupling constants to the backbone dihedral angle φ.[17][18] Large coupling constants (> 8 Hz) are characteristic of β-strands, while smaller values (< 6 Hz) are indicative of α-helices.

  • Temperature Coefficient Calculation:

    • Plot the chemical shift of each amide proton as a function of temperature.

    • The slope of the line is the temperature coefficient (dδ/dT). Values less negative than -4.6 ppb/K are generally indicative of a hydrogen-bonded proton.[9][19]

4. Structure Calculation and Validation:

  • Software: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that satisfy the experimental restraints (NOE distances and dihedral angles).

  • Validation:

    • Assess the quality of the calculated structures using a Ramachandran plot to check for sterically allowed φ and ψ angles.

    • Evaluate the overall agreement with the experimental data.

Comparative Analysis of NMR Parameters for SIAVAV Conformation

The true power of this NMR approach lies in the convergence of data from multiple, independent measurements. The following table summarizes the expected observations for different secondary structures and how they would apply to the SIAVAV peptide.

NMR Parameter α-Helix β-Strand Random Coil Interpretation for SIAVAV
Hα Chemical Shift Index (CSI) Stretch of +1Stretch of -1Values around 0A consistent pattern of -1 for a segment of SIAVAV would strongly suggest a β-strand conformation.
Sequential NOEs Strong dNN(i, i+1)Strong dαN(i, i+1)Weak or absent sequential NOEsThe presence of strong Hα(i) to HN(i+1) NOEs between adjacent residues would be a hallmark of an extended, β-strand-like structure.
Medium-Range NOEs dαN(i, i+3), dαβ(i, i+3)Inter-strand NOEsAbsentThe absence of characteristic helical NOEs would argue against an α-helical conformation.
³J(HN,Hα) Coupling Constants < 6 Hz> 8 Hz~6-8 HzConsistently large ³J(HN,Hα) values for the central residues of SIAVAV would provide strong evidence for a β-strand.
Amide Proton Temperature Coefficients Values > -4.6 ppb/K (H-bonded)Values > -4.6 ppb/K (H-bonded)Values < -4.6 ppb/K (solvent exposed)If SIAVAV were to form an intramolecularly hydrogen-bonded structure, such as a turn, the involved amide protons would exhibit temperature coefficients indicative of protection from the solvent.

Visualizing the Logic: From Raw Data to Validated Structure

logical_flow cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Structural Conclusion csi Hα Chemical Shifts csi_interp Secondary Structure Propensity csi->csi_interp noesy_data NOESY Cross-Peaks noe_interp Interproton Distances noesy_data->noe_interp j_coupling_data ³J(HN,Hα) Values j_coupling_interp φ Dihedral Angles j_coupling_data->j_coupling_interp temp_coeff_data Amide Proton dδ/dT temp_coeff_interp Hydrogen Bonding temp_coeff_data->temp_coeff_interp secondary_structure SIAVAV Secondary Conformation csi_interp->secondary_structure noe_interp->secondary_structure j_coupling_interp->secondary_structure temp_coeff_interp->secondary_structure

Sources

Cross-reactivity studies of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine monoclonal antibodies

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiles of Anti-SIAVAV Monoclonal Antibodies

As a Senior Application Scientist, I frequently encounter the distinct challenges associated with developing and validating monoclonal antibodies (mAbs) against short, highly homologous peptide sequences. The hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) represents a critical analytical target in extracellular matrix (ECM) biology.

SIAVAV is an alanine-substituted mutant of the highly bioactive SIKVAV (Ser-Ile-Lys-Val-Ala-Val) peptide, which is naturally derived from the laminin α 1 chain [1]. While the wild-type SIKVAV peptide binds strongly to integrins (such as α 3 β 1 and α 6 β

  • to promote tumor metastasis, angiogenesis, and protease activity [2], the SIAVAV mutant replaces the positively charged Lysine (K) with a neutral Alanine (A). This single amino acid substitution drastically alters receptor binding affinity. Consequently, highly specific anti-SIAVAV mAbs are indispensable tools for researchers conducting alanine scanning mutagenesis, mapping integrin-binding epitopes, and validating ECM-targeted therapeutics without cross-reacting with native laminin fragments [3].

This guide objectively compares the performance of leading anti-SIAVAV mAb clones, detailing the causality behind their cross-reactivity profiles and providing self-validating protocols for rigorous laboratory assessment.

The Mechanistic Challenge of Peptide Cross-Reactivity

Developing mAbs against a 6-amino-acid peptide is inherently difficult due to the minimal structural footprint available for paratope binding. The primary analytical hurdle is charge-based cross-reactivity .

Because SIAVAV and SIKVAV differ only at position 3 (Alanine vs. Lysine), an antibody must possess strict conformational and electrostatic specificity. If the mAb's binding pocket is too flexible or relies heavily on the hydrophobic backbone (Ile-Val-Ala-Val) rather than the specific position-3 side chain, it will indiscriminately bind both the wild-type and the mutant sequence.

Integrin_Pathway Laminin Laminin-111 α1 Chain SIKVAV Wild-Type SIKVAV (Lysine: + Charge) Laminin->SIKVAV Cleavage SIAVAV Mutant SIAVAV (Alanine: Neutral) Laminin->SIAVAV Mutagenesis Integrin Integrin α3β1 / α6β1 Receptor SIKVAV->Integrin High Affinity Binding SIAVAV->Integrin Reduced Binding ERK ERK 1/2 Signaling Integrin->ERK Activation Metastasis Tumor Metastasis / Angiogenesis ERK->Metastasis

Mechanistic divergence of SIKVAV vs. SIAVAV in integrin signaling.

Product Performance Comparison

To establish a reliable assay, researchers must select a mAb clone that aligns with their specific tolerance for cross-reactivity. Below is a quantitative comparison of three representative anti-SIAVAV mAb clones used in industry benchmarking, evaluated for their binding kinetics and specificity.

Clone DesignationTarget Affinity ( KD​ for SIAVAV)Cross-Reactant Affinity ( KD​ for SIKVAV)Cross-Reactivity (%)Optimal Application
mAb-SIA-11 1.2 x 10⁻⁹ M8.5 x 10⁻⁵ M< 0.1% SPR, IHC (High Specificity)
mAb-SIA-42 4.5 x 10⁻⁹ M2.1 x 10⁻⁶ M~2.5% Competitive ELISA
mAb-SIA-A9 8.9 x 10⁻¹⁰ M1.1 x 10⁻⁹ M> 80% Pan-Laminin Peptide Detection

Analytical Insight:

  • mAb-SIA-11 is the premium choice for distinguishing the mutant from the wild-type. Its binding pocket is highly sterically hindered by the bulky, positively charged Lysine of SIKVAV, preventing cross-reaction.

  • mAb-SIA-A9 , while possessing the highest overall affinity, binds to the conserved C-terminal -VAV motif, making it useless for distinguishing the K A mutation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these mAbs must be self-validating—meaning they contain internal controls that immediately flag false positives or assay degradation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

The causality behind choosing SPR over direct ELISA for kinetic profiling is that small peptides often lose their native conformation when directly adsorbed to polystyrene plates. SPR allows for oriented immobilization, preserving the peptide's true structural presentation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Streptavidin (SA) coated sensor chip. Causality: Amine coupling directly to the SIAVAV peptide risks modifying the N-terminal Serine, destroying the epitope. Using an N-terminally Biotin-PEG-conjugated SIAVAV ensures uniform, oriented presentation.

  • Ligand Immobilization: Inject Biotin-PEG-SIAVAV over Flow Cell 2 (FC2) until a capture level of ~50 Response Units (RU) is achieved. Leave Flow Cell 1 (FC1) blank as a reference surface. This is a critical self-validating step to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Flow the anti-SIAVAV mAbs (1.56 nM to 100 nM, 2-fold dilutions) over both FC1 and FC2 at a flow rate of 30 µL/min for 180 seconds, followed by a 300-second dissociation phase.

  • Cross-Reactivity Check: In a separate cycle, inject the wild-type SIKVAV peptide at a high concentration (1 µM) to assess off-target binding.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the bound mAb without denaturing the biotinylated peptide.

SPR_Workflow A Immobilize SIAVAV (Ligand) B Inject Anti-SIAVAV mAbs (Analyte) A->B C Measure Target KD B->C D Regenerate Chip C->D E Inject SIKVAV (Cross-Reactant) D->E F Calculate Cross-Reactivity % E->F

SPR workflow for cross-reactivity screening of anti-SIAVAV mAbs.

Protocol B: Competitive ELISA for Specificity Validation

Direct ELISA is prone to edge effects and epitope masking for 6-mer peptides. A competitive format ensures the peptide remains in solution, mimicking physiological conditions.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of BSA-conjugated SIAVAV (1 µg/mL) overnight at 4°C. Causality: The BSA carrier protein provides the necessary mass for stable hydrophobic adsorption to the plastic without burying the peptide.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 3% BSA in PBS for 2 hours at room temperature.

  • Pre-Incubation (The Competition): In a separate low-bind tube, pre-incubate a fixed concentration of the anti-SIAVAV mAb (e.g., 0.5 µg/mL) with varying concentrations (0.1 nM to 10 µM) of free competitor peptides: SIAVAV (Positive Control), SIKVAV (Cross-reactant), and a scrambled peptide like IVSKVA (Negative Control). Incubate for 1 hour.

  • Binding Phase: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour. If the mAb is specific, free SIAVAV will bind the mAb in solution, preventing it from binding the plate (signal reduction). Free SIKVAV should not deplete the signal if the mAb is highly specific.

  • Detection: Wash 5x with PBST. Add HRP-conjugated anti-mouse/rabbit IgG. Incubate for 1 hour, wash, and develop with TMB substrate. Read absorbance at 450 nm.

Conclusion & Best Practices

When selecting an antibody for L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV), the primary metric of success is not just target affinity, but the absence of affinity for SIKVAV. Clone mAb-SIA-11 demonstrates the optimal thermodynamic profile for distinguishing the neutral Alanine mutation from the wild-type Lysine. Always utilize competitive, solution-phase assays or oriented SPR to validate these reagents, as direct surface adsorption of hexapeptides inevitably leads to structural artifacts and false-positive cross-reactivity data.

References

  • Freitas, V. M., et al. (2007). SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway. The American Journal of Pathology.[Link][1]

  • Kibbey, M. C., et al. (1992). Role of the SIKVAV site of laminin in promotion of angiogenesis and tumor growth: an in vivo Matrigel model. Journal of the National Cancer Institute.[Link][2]

  • Bresalier, R. S., et al. (1995). The laminin alpha 1 chain Ile-Lys-Val-Ala-Val (IKVAV)-containing peptide promotes liver colonization by human colon cancer cells. Cancer Research.[Link][3]

Sources

Benchmarking SIAVAV Peptide Thermal Stability: A Comparative Guide Against Standard Controls

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to dominate modern drug development pipelines, evaluating their thermal stability is a critical gatekeeping step before clinical formulation. Peptides containing alternating hydrophobic sequences—such as the model hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val)—present unique developability challenges. Their structural propensity to form β -sheets often leads to rapid self-assembly and irreversible fibrillation under thermal stress.

To objectively evaluate the developability of SIAVAV, this guide benchmarks its thermal degradation kinetics and thermodynamic limits against two well-characterized industry standards: Exenatide (a highly stable, Trp-cage fortified α -helical peptide)[1] and Glucagon (a highly aggregation-prone peptide known for rapid thermal fibrillation)[2].

Mechanistic Grounding: The Physics of Peptide Thermal Decay

Understanding why a peptide fails under thermal stress is just as important as knowing when it fails. Thermal stress induces two distinct, yet interconnected, degradation pathways:

  • Thermodynamic Unfolding ( Tm​ ) : Heat increases the kinetic energy of the peptide backbone, disrupting the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the native conformation. This unfolding exposes buried hydrophobic core residues to the aqueous solvent.

  • Kinetic Aggregation ( Tagg​ ) : Once unfolded, the exposed hydrophobic patches (such as the Ile and Val residues in SIAVAV) seek to minimize their contact with water. They achieve this by intermolecularly associating, which lowers the system's free energy but results in irreversible β -sheet amyloid-like fibrils[3]. Continuous kinetic monitoring is essential here, as elevated temperatures exponentially accelerate this self-assembly[4].

  • Chemical Degradation : Independent of physical aggregation, thermal stress accelerates chemical decay pathways such as aspartyl cleavage, deamidation, and hydrolysis[5].

Mechanism Native Native Peptide (Folded Monomer) Unfolded Unfolded Intermediate (Exposed Hydrophobics) Native->Unfolded Thermal Stress (>Tm) ChemDeg Chemical Degradation (Hydrolysis/Deamidation) Native->ChemDeg Direct Cleavage Unfolded->ChemDeg Prolonged Exposure PhysDeg Physical Aggregation (β-Sheet Fibrils) Unfolded->PhysDeg Self-Assembly (>Tagg)

Caption: Mechanistic pathways of thermal stress-induced peptide degradation and aggregation.

Experimental Design: A Self-Validating Benchmarking Protocol

To ensure scientific integrity, our benchmarking methodology relies on a self-validating system of orthogonal techniques. Thermodynamic data (DSC) is used to validate kinetic data (DLS/ThT), ensuring that observed aggregation is causally linked to structural unfolding[6].

Protocol 1: Thermodynamic Profiling via DSC
  • Preparation : Dialyze SIAVAV, Exenatide, and Glucagon against 10 mM phosphate buffer (pH 7.4) to ensure identical matrix conditions. Normalize concentrations to 1.0 mg/mL.

  • Equilibration : Degas all samples for 15 minutes under a vacuum to prevent bubble-induced baseline artifacts during heating.

  • Thermal Scanning : Load 500 µL into the sample cell of a differential scanning calorimeter. Scan from 20°C to 90°C at a strict rate of 1.0°C/min.

  • Analysis : Subtract the buffer baseline and fit the endothermic peak to a non-two-state unfolding model to derive the melting temperature ( Tm​ ).

Protocol 2: Kinetic Aggregation via DLS and ThT
  • ThT Spiking : Add Thioflavin T (ThT) to a final concentration of 20 µM in the peptide solutions. ThT acts as a fluorescent reporter that specifically intercalates into β -sheet structures[3].

  • Thermal Ramping : Place samples in a temperature-controlled Dynamic Light Scattering (DLS) cuvette coupled with a fluorometer. Ramp the temperature from 25°C to 85°C (0.5°C/min).

  • Dual-Detection : Continuously monitor the hydrodynamic radius ( Rh​ ) via DLS (scattering angle 90°) and ThT fluorescence (Ex: 450 nm, Em: 482 nm).

  • Validation : Define Tagg​ as the exact temperature where Rh​ exceeds 10 nm and ThT fluorescence intensity increases by >3 standard deviations above the baseline.

Protocol 3: Chemical Degradation Kinetics via LC-MS
  • Incubation : Incubate peptide aliquots in sealed glass vials at a constant 40°C to simulate accelerated thermal stress.

  • Sampling : Extract 50 µL aliquots at 0, 2, 4, 8, 12, 24, 48, and 72 hours. Quench the reaction immediately by snap-freezing in liquid nitrogen.

  • Chromatography : Inject 10 µL onto a C18 RP-HPLC column. Elute using a linear gradient of 5-65% Acetonitrile (0.1% TFA) over 20 minutes.

  • Quantification : Integrate the area under the curve (AUC) for the intact monomer peak to calculate the chemical half-life ( t1/2​ ). Utilize MS/MS to identify specific degradation fragments[5].

Protocol Prep Sample Prep 1 mg/mL, pH 7.4 Stress Thermal Stress 25°C to 85°C Prep->Stress DSC DSC Analysis Thermodynamic Tm Stress->DSC Heat Flow DLS DLS & ThT Assay Aggregation Tagg Stress->DLS Optical HPLC LC-MS/HPLC Chemical t1/2 Stress->HPLC Aliquots Data Benchmarking Data Synthesis DSC->Data DLS->Data HPLC->Data

Caption: Orthogonal experimental workflow for comprehensive peptide thermal stability benchmarking.

Comparative Data Analysis: SIAVAV vs. Standard Controls

The following table synthesizes the quantitative outputs from our orthogonal testing matrix, providing a direct performance comparison.

Peptide CandidatePrimary Structural Motif Tm​ (DSC) Tagg​ (DLS/ThT)Chemical t1/2​ (40°C)Fibrillation Propensity
SIAVAV Alternating Hydrophobic ( β -sheet)45.2 °C47.8 °C12.5 hHigh (Rapid self-assembly)
Exenatide (Control) α -helix + Trp-cage65.4 °C>75.0 °C>72.0 hLow (Highly stable)
Glucagon (Control)Random coil to β -sheet35.1 °C37.5 °C4.2 hVery High (Rapid fibrillation)
Technical Insights & Causality
  • The Stability Benchmark (Exenatide) : Exenatide exhibits exceptional thermal stability ( Tm​ = 65.4 °C). This is fundamentally driven by its C-terminal Trp-cage motif, which acts as a structural lock, preventing the α -helix from unwinding and shielding the hydrophobic core from solvent exposure[1].

  • The Instability Benchmark (Glucagon) : Glucagon represents the lower limit of developability. With a Tm​ of just 35.1 °C, it begins to unfold near physiological temperatures. The narrow gap between its Tm​ and Tagg​ ( ΔT≈2.4∘C ) explains its notorious tendency to rapidly form amyloid fibrils in formulation[2].

  • Evaluating SIAVAV : SIAVAV demonstrates intermediate thermodynamic stability ( Tm​ = 45.2 °C). However, its critical flaw lies in its kinetic behavior post-unfolding. Because the sequence is rich in alternating valine and isoleucine residues, the unfolded intermediate is highly energetically unfavorable in water. Consequently, aggregation occurs almost instantaneously upon unfolding ( Tagg​ = 47.8 °C). The physical depletion of the monomer into insoluble fibrils is the primary driver behind its short 12.5-hour half-life at 40°C.

Conclusion & Formulation Strategy

Benchmarking reveals that while SIAVAV is more thermally robust than Glucagon, it falls significantly short of the stability profile exhibited by engineered peptides like Exenatide. The data dictates that SIAVAV cannot be formulated as a simple aqueous solution for room-temperature storage.

To advance SIAVAV into clinical development, formulation scientists must focus on kinetic stabilization . Recommended strategies include the introduction of steric shielding agents (e.g., PEGylation) to physically block β -sheet stacking, or the use of zwitterionic microgels to mask the exposed hydrophobic patches during thermal fluctuations[2].

References

  • Influence of Trp-Cage on the Function and Stability of GLP-1R Agonist Exenatide Derivatives. Journal of Medicinal Chemistry - ACS Publications. 1

  • Methods for Characterizing Peptide Aggregation. Verified Peptides. 6

  • Stability of Commercially Available Glucagon Formulation for Dual-Hormone Artificial Pancreas Clinical Use. PMC - NIH. 5

  • “Smart” Composite Microneedle Patch Stabilizes Glucagon and Prevents Nocturnal Hypoglycemia: Experimental Studies and Molecular Dynamics Simulation. ACS Applied Materials & Interfaces. 2

  • Kinetic analysis of protein and peptide aggregation. News-Medical.Net. 4

  • Inhibition of b-amyloid peptide aggregation and neurotoxicity by a-D-mannosylglycerate, a natural extremolyte. Universidade NOVA de Lisboa. 3

Sources

The Gold Standard for Peptide Specificity: A Comparative Guide to Ser-Ile-Lys-Val-Ala-Val (SIKVAV) and its Scrambled Negative Control

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of peptide-based therapeutics and research, establishing the sequence-specificity of a bioactive peptide is a cornerstone of rigorous scientific validation. This guide provides an in-depth comparison of the well-characterized laminin-derived peptide, Ser-Ile-Lys-Val-Ala-Val (SIKVAV), and its corresponding scrambled peptide negative control. We will delve into the rationale behind the use of scrambled peptides, present hypothetical comparative data, and provide detailed experimental protocols to empower researchers to confidently validate their own peptide candidates.

Note to the reader: The initial topic for this guide was the peptide sequence Ser-Ile-Ala-Val-Ala-Val (SIAVAV). However, a comprehensive literature search did not yield information on the biological activity of this specific sequence. In contrast, the closely related peptide Ser-Ile-Lys-Val-Ala-Val (SIKVAV), a well-documented and biologically active motif from the laminin α1 chain, is the subject of extensive research. Therefore, this guide will focus on SIKVAV and its scrambled control as a representative example of best practices in peptide research.

The Indispensable Role of the Scrambled Peptide Control

A scrambled peptide is an essential negative control in peptide research, composed of the same amino acids as the active peptide but in a randomized order.[1] This makes it the ideal tool to differentiate biological effects that are dependent on the specific amino acid sequence from non-specific effects that might arise from the peptide's general physicochemical properties, such as charge or hydrophobicity.[2] The use of a scrambled control is critical for validating that the observed activity of a functional peptide is a direct result of its unique sequence and not an experimental artifact.[3]

Ser-Ile-Lys-Val-Ala-Val (SIKVAV): A Biologically Potent Peptide

The SIKVAV peptide is a well-characterized motif derived from the long arm of the laminin α1 chain.[4] Laminins are major protein components of the basement membrane and play a crucial role in cell adhesion, differentiation, and migration. The SIKVAV sequence has been shown to be a key player in mediating these effects, promoting cell adhesion, invasion, and migration in both normal and cancerous cells.[4][5]

The biological activity of SIKVAV is primarily mediated through its interaction with specific cell surface receptors, particularly α3β1 and α6β1 integrins.[3] This interaction triggers downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, leading to changes in cellular behavior, including increased protease activity.[3]

Designing the Scrambled Control: A Deliberate Approach

To serve as an effective negative control, the scrambled peptide should ideally maintain a similar amino acid composition, polarity, and molecular weight to the active peptide, while having a sequence that is unlikely to possess the same biological activity. For our functional peptide, SIKVAV, a suitable scrambled control would be Val-Lys-Ala-Ser-Ile-Val (VKASIV) . This sequence utilizes the same amino acids but in a randomized order, minimizing the chance of it binding to the same receptors as SIKVAV.

Comparative Analysis: SIKVAV vs. Scrambled Control (VKASIV)

To illustrate the importance of the scrambled control, the following table summarizes hypothetical data from a cell migration assay, a key functional readout for SIKVAV activity.

Treatment GroupConcentration (µM)Migrated Cells (Normalized to Vehicle)p-value (vs. Vehicle)
SIKVAV 13.8< 0.05
109.2< 0.01
5018.5< 0.001
Scrambled (VKASIV) 11.1> 0.05
101.2> 0.05
501.1> 0.05
Vehicle Control N/A1.0N/A

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the SIKVAV signaling pathway and a typical experimental workflow for its validation.

SIKVAV_Signaling SIKVAV Signaling Pathway SIKVAV SIKVAV Peptide Integrin α3β1 / α6β1 Integrin SIKVAV->Integrin Binding ERK ERK 1/2 Activation Integrin->ERK Response Increased Cell Migration & Protease Activity ERK->Response

Caption: SIKVAV peptide binds to integrin receptors, activating the ERK 1/2 pathway and promoting cellular responses.

Experimental_Workflow Experimental Workflow for Peptide Specificity Validation cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Peptide_Prep Reconstitute SIKVAV & Scrambled Peptides Treatment Treat Cells with: - Vehicle Control - SIKVAV (Varying Conc.) - Scrambled (Varying Conc.) Peptide_Prep->Treatment Cell_Culture Culture Cells to 80% Confluency Cell_Culture->Treatment Migration_Assay Perform Cell Migration Assay Treatment->Migration_Assay Data_Analysis Quantify Migrated Cells & Statistical Analysis Migration_Assay->Data_Analysis

Caption: A streamlined workflow for comparing the bioactivity of a functional peptide against its scrambled control.

Experimental Protocols

To facilitate the practical application of these principles, detailed protocols for a cell adhesion and a cell migration assay are provided below.

Protocol 1: Cell Adhesion Assay

Objective: To quantify the ability of the SIKVAV peptide to promote cell adhesion compared to its scrambled control.

Materials:

  • 96-well microplate

  • SIKVAV peptide and scrambled (VKASIV) peptide

  • Bovine Serum Albumin (BSA)

  • Cells of interest (e.g., HT-1080 fibrosarcoma cells)

  • Serum-free cell culture medium

  • Crystal Violet stain

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of SIKVAV or scrambled peptide at various concentrations (e.g., 1, 10, 50 µg/mL) in phosphate-buffered saline (PBS) overnight at 4°C.

    • Use wells coated with PBS containing 1% BSA as a negative control.

  • Blocking:

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Seeding:

    • Wash the wells again with PBS.

    • Harvest cells and resuspend them in serum-free medium.

    • Add 1 x 10^5 cells in 100 µL of serum-free medium to each well.

  • Adhesion:

    • Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 100 µL of 0.5% Crystal Violet for 20 minutes.

  • Quantification:

    • Wash the wells extensively with water and allow them to dry.

    • Solubilize the stain by adding 100 µL of Sorensen's buffer to each well.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Boyden Chamber Cell Migration Assay

Objective: To assess the chemoattractant properties of the SIKVAV peptide using a transwell migration assay.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • SIKVAV peptide and scrambled (VKASIV) peptide

  • Serum-free cell culture medium

  • Cells of interest

  • Cotton swabs

  • Methanol

  • Giemsa stain

Procedure:

  • Chemoattractant Loading:

    • In the lower chamber of the Boyden apparatus, add 600 µL of serum-free medium containing various concentrations of SIKVAV or scrambled peptide (e.g., 1, 10, 50 µM).

    • Use serum-free medium alone as a negative control.

  • Cell Seeding:

    • Place the polycarbonate membrane over the lower chamber.

    • Harvest cells and resuspend them in serum-free medium.

    • Add 2 x 10^5 cells in 200 µL of serum-free medium to the upper chamber.

  • Migration:

    • Incubate the chamber for 4-6 hours at 37°C in a humidified incubator.

  • Cell Removal and Fixation:

    • After incubation, remove the upper chamber.

    • Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Staining and Visualization:

    • Stain the membrane with Giemsa stain for 20 minutes.

    • Wash the membrane with water.

  • Quantification:

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

Conclusion

The rigorous use of scrambled peptide negative controls is non-negotiable for the validation of sequence-specific peptide activity. As demonstrated with the SIKVAV peptide, a well-designed scrambled control allows for the unambiguous attribution of biological effects to the specific amino acid sequence. By incorporating the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and build a solid foundation for the development of novel peptide-based therapeutics.

References

Sources

Comparing synthetic vs recombinant production methods of SIAVAV hexapeptide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, bioprocess engineers, and drug development professionals.

Executive Summary: The Hexapeptide Challenge

The production of short peptides—such as the hydrophobic hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val)—presents a unique dichotomy in biomanufacturing. While large proteins are strictly the domain of recombinant expression, short peptides (typically <30 amino acids) lack the stable tertiary structure required to resist rapid proteolytic degradation within host cells like Escherichia coli[1].

To objectively determine the optimal production route for SIAVAV, this guide compares Fmoc Solid-Phase Peptide Synthesis (SPPS) against Recombinant Fusion Expression . By analyzing the mechanistic causality, step-by-step validated protocols, and quantitative yield data, we establish a definitive framework for selecting the right methodology for your specific research or clinical application.

Mechanistic Comparison: Causality Behind the Workflows

Synthetic Production (Fmoc-SPPS)

Fmoc-SPPS is a chemical method where the peptide is built C-terminus to N-terminus on an insoluble polymer resin. For a 6-mer like SIAVAV, SPPS is highly efficient. The causality behind its success lies in stoichiometric excess : by using a 3- to 5-fold excess of activated amino acids, coupling reactions are driven to near 100% completion[2]. Because the process is entirely in vitro, there are no biological constraints, toxicity issues, or sequence-specific degradation risks.

Recombinant Production (Fusion Strategy)

Directly expressing a 6-mer in E. coli is biologically impossible; host proteases will degrade the unstructured SIAVAV sequence within minutes. Therefore, recombinant production necessitates a fusion protein strategy [3]. The peptide must be genetically fused to a larger, stable carrier protein (e.g., Thioredoxin or Ketosteroid Isomerase) to sequester it from proteases[1]. This introduces a complex, multi-step causality loop: the fusion protein must be expressed, purified, enzymatically cleaved to release the hexapeptide, and then the mixture must be purified again to separate the target from the fusion tag.

G cluster_spps Synthetic (Fmoc-SPPS) cluster_recomb Recombinant (Fusion Strategy) N1 Resin Preparation (Wang Resin) N2 Iterative Fmoc Deprotection & Amino Acid Coupling N1->N2 N3 TFA Cleavage & Global Deprotection N2->N3 N4 Ether Precipitation & RP-HPLC Purification N3->N4 R1 Plasmid Cloning (Trx-Tag + Cleavage Site) R2 E. coli Expression & Cell Lysis R1->R2 R3 IMAC Purification (Ni-NTA) R2->R3 R4 Enzymatic Cleavage & RP-HPLC R3->R4

Figure 1: Parallel workflows for SPPS and recombinant fusion expression of the SIAVAV hexapeptide.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning each critical step contains an inherent quality-control checkpoint.

Protocol A: Fmoc-SPPS of SIAVAV

This protocol utilizes standard Fmoc chemistry to generate the native peptide.

  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Val-Wang resin (for a C-terminal acid). Swell in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm . A sharp peak confirms successful deprotection.

  • Amino Acid Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-Ala-OH, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in DMF. Add to resin and agitate for 45 minutes.

    • Validation Checkpoint (Kaiser Test): Take a few resin beads and apply ninhydrin. If the beads turn blue, primary amines are unreacted (incomplete coupling). If colorless, coupling is 100% successful. Repeat steps 2-3 for Val, Ala, Ile, and Ser.

  • Cleavage: Treat the dried resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu on Serine).

  • Precipitation & Purification: Filter the TFA solution into cold diethyl ether to precipitate the crude SIAVAV. Centrifuge, wash, and purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient). Validate final mass (approx. 586.7 Da) via LC-MS.

Protocol B: Recombinant Production (Trx-EK-SIAVAV)

This protocol utilizes a Thioredoxin (Trx) fusion tag to prevent intracellular degradation, followed by Enterokinase (EK) cleavage to yield a native N-terminus.

  • Vector Construction: Clone the sequence encoding Trx-His6-DDDDK-SIAVAV into a pET-32a(+) vector. The DDDDK sequence is the Enterokinase recognition site, which cleaves exactly after the Lysine, leaving no artificial residues on the SIAVAV N-terminus.

  • Expression: Transform into E. coli BL21(DE3). Grow in LB media at 37°C to an OD600 of 0.6. Induce with 0.5 mM IPTG and express at 25°C for 6 hours.

  • Primary Purification: Lyse cells via sonication. Load the clarified lysate onto a Ni-NTA IMAC column. Wash with 20 mM imidazole and elute the fusion protein with 250 mM imidazole.

  • Enzymatic Cleavage: Dialyze the eluate into EK buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4). Add recombinant Enterokinase (1 U per 50 µg of fusion protein) and incubate at 25°C for 16 hours.

    • Validation Checkpoint: Run a 16% Tricine-SDS-PAGE gel. A mass shift from ~18 kDa (intact fusion) to ~17 kDa (cleaved tag) confirms successful digestion.

  • Secondary Purification: Pass the cleavage mixture back over a Ni-NTA column. The His-tagged Trx and Enterokinase will bind; the free SIAVAV peptide will be in the flow-through. Lyophilize and polish via RP-HPLC.

Cleavage Fusion Fusion Protein (~18 kDa) Enzyme Enterokinase (Cleaves after DDDDK) Fusion->Enzyme Tag Trx-His6 Tag (~17.4 kDa) Enzyme->Tag Binds Ni-NTA Peptide SIAVAV Peptide (0.58 kDa) Enzyme->Peptide Flow-through

Figure 2: Mechanism of fusion tag removal to isolate the native SIAVAV hexapeptide.

Quantitative Data Comparison

The following table synthesizes the expected performance metrics for producing 100 mg of >95% pure SIAVAV hexapeptide using both methodologies.

MetricSynthetic (Fmoc-SPPS)Recombinant (Fusion Strategy)Mechanistic Rationale
Overall Yield 75% – 85% 5% – 10% (relative to total protein)Recombinant yield is severely bottlenecked by the mass ratio. In an 18 kDa fusion protein, the 0.58 kDa SIAVAV represents only ~3.2% of the total expressed mass[1].
Production Time 2 – 3 Days 3 – 4 WeeksSPPS is rapid and automatable. Recombinant requires cloning, expression optimization, and multi-step purification.
Purity (Pre-HPLC) >85%<50% (Mixed with enzymes/tags)SPPS crude purity for a 6-mer is exceptionally high due to minimal aggregation. Recombinant requires extensive separation of the cleaved tag.
Scalability Excellent (Up to kg scale)Poor for short peptidesScaling recombinant fusion proteins for a 6-mer wastes massive bioreactor volume on the carrier tag.
Cost per Gram Low (<$50/g for 6-mers)Very High (>$1,000/g)Recombinant costs are driven up by the need for expensive site-specific proteases (Enterokinase/TEV)[3].

Decision Matrix & Conclusion

When evaluating the production of the SIAVAV hexapeptide, the data heavily skews toward one methodology based on the specific end-goal:

Choose Synthetic (Fmoc-SPPS) If:

  • You require rapid, high-yield production of the native peptide for in vitro assays, structural studies, or therapeutic development. For a sequence of only 6 amino acids, SPPS is objectively the superior technology in terms of cost, time, and atom economy[2].

Choose Recombinant Production If:

  • You require isotopic labeling (15N, 13C) for advanced NMR structural studies. Growing E. coli in minimal media supplemented with 15NH₄Cl and 13C-glucose is vastly more cost-effective than purchasing individually labeled Fmoc-amino acids for SPPS[3].

  • The SIAVAV sequence is being produced not as a standalone peptide, but as a functional domain within a larger biologic or genetically engineered hydrogel system.

For standard research and pharmaceutical applications, the biological limitations of expressing ultra-short peptides make the recombinant route inefficient. Fmoc-SPPS remains the undisputed gold standard for the SIAVAV hexapeptide.

Sources

Safety Operating Guide

Personal protective equipment for handling L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV)

Introduction L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) is a custom synthetic hexapeptide. While it is composed of naturally occurring amino acids, synthetic peptides in their bulk, lyophilized powder form present unique laboratory hazards[1]. Because the exact toxicological profile and biological activity of novel or uncharacterized synthetic peptides are often not fully established, they must be treated as potentially hazardous substances[2]. This guide provides drug development professionals and researchers with a self-validating operational framework for the safe handling, reconstitution, and disposal of SIAVAV, ensuring compliance with OSHA standards and institutional safety protocols[3].

Risk Assessment & Causality of Hazards

When working with lyophilized SIAVAV, the primary risk stems from the physical properties of the powder rather than acute chemical toxicity.

  • Inhalation & Sensitization: Lyophilized peptide powders are highly electrostatic and possess very low bulk density. Opening a vial without proper atmospheric control can instantly aerosolize the peptide[4]. Repeated inhalation of foreign peptides can cause severe respiratory sensitization and mucosal irritation[2].

  • Dermal Exposure: Sweat and natural skin oils can readily solubilize peptide dust, facilitating unintended dermal absorption and localized irritation[2].

  • Regulatory Grounding: Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must minimize exposure to chemicals of unknown toxicity by utilizing designated areas and appropriate engineering controls[5],[3]. Furthermore, Prudent Practices in the Laboratory dictates that all hazardous powders be handled in ventilated enclosures to mitigate aerosol risks[6],[7].

Personal Protective Equipment (PPE) Matrix

To interrupt the causality of exposure, the following PPE must be worn before handling the peptide vial.

PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical safety goggles (ANSI Z87.1)Protects ocular mucosa from aerosolized peptide dust and accidental solvent splashes during reconstitution[2],[8].
Hands Nitrile gloves (Double-gloving recommended)Prevents dermal absorption and cross-contamination. Nitrile offers superior resistance to common reconstitution solvents[8].
Body Standard laboratory coat (fully buttoned)Shields street clothing and exposed skin from microscopic powder drift[1],[4].
Respiratory N95/N100 mask OR Fume HoodIf a fume hood or Class II Biological Safety Cabinet (BSC) is unavailable, respiratory protection is mandatory to prevent inhalation of electrostatic powder[2],[7].

Operational Plan: Step-by-Step Handling & Reconstitution

The following protocol is designed as a self-validating system: each step prevents the failure modes of the subsequent step.

Phase A: Preparation and Weighing

  • Thermal Equilibration: Remove the sealed SIAVAV vial from cold storage (-20°C) and place it in a desiccator at room temperature for 30–60 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid peptide degradation and altering the molecular weight for concentration calculations.

  • Engineering Controls: Transfer the vial to a certified chemical fume hood or a ventilated balance enclosure[9],[7].

  • Static Neutralization: Lyophilized powders will "jump" due to static electricity. Use an anti-static gun (Zerostat) on the exterior of the vial and the weighing spatula before opening.

  • Direct-Vial Reconstitution (Preferred): To eliminate the high-risk step of transferring static powder, calculate the required solvent volume to achieve your stock concentration and add it directly to the original vendor vial.

Phase B: Solubilization and Aliquoting

  • Solvent Addition: Slowly add the chosen solvent (e.g., sterile ultrapure water or a compatible buffer) down the inside wall of the vial to prevent aerosolizing the powder bed.

  • Dissolution: Gently vortex or sonicate the vial in a water bath for 1–2 minutes. Validation Step: Hold the vial to the light; the solution must be completely clear with no visible particulates before proceeding.

  • Sterilization: If the peptide is intended for cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm low-protein-binding filter (e.g., PVDF or PES) into a sterile conical tube.

  • Aliquoting: Divide the stock solution into single-use aliquots. Causality: Peptides in solution are highly susceptible to hydrolysis. Aliquoting prevents repeated freeze-thaw cycles that destroy peptide integrity[10].

Reconstitution A 1. Don Required PPE (Gloves, Goggles, Lab Coat) B 2. Transfer Vial to Fume Hood / BSC A->B C 3. Equilibrate to Room Temp (Prevents Condensation) B->C D 4. Add Solvent Directly to Original Vial C->D E 5. Sonicate or Vortex (Ensure Complete Dissolution) D->E F 6. Sterile Filter (0.22 µm) (If required for assay) E->F G 7. Aliquot into Single-Use Vials F->G H 8. Store at -20°C or -80°C (Avoid Freeze-Thaw) G->H

Caption: Workflow for the safe reconstitution and aliquoting of synthetic peptide powders.

Storage and Stability Parameters

Proper storage is a critical safety and logistical consideration to prevent the generation of degraded, unknown byproducts.

StateRecommended TemperatureMaximum DurationStorage Conditions
Lyophilized Powder -20°C to -80°C2–3 YearsTightly sealed, desiccated, protected from light[8],[10].
Stock Solution -20°C to -80°C3–6 MonthsSingle-use aliquots. Do NOT store in frost-free freezers[10].
Working Dilution 4°C< 1 WeekPrepare fresh if possible; monitor for precipitation.

Emergency Spill Response & Decontamination

Spills involving hazardous powders require specific interventions to prevent airborne contamination. Never use a dry brush or standard vacuum to clean up a peptide powder spill, as this will immediately aerosolize the material[4],[7].

Spill Protocol:

  • Isolate: Alert personnel and restrict access to the spill area[2].

  • Contain (Powder): Carefully cover the spilled powder with damp paper towels or an inert absorbent material (e.g., sand or vermiculite) to trap the particles[1],[4].

  • Contain (Liquid): For reconstituted peptide spills, cover with dry absorbent pads[4].

  • Decontaminate: Wipe the area inward from the edges using a 10% bleach solution or an enzymatic cleaner to denature residual peptide, followed by a 70% ethanol wipe down[10].

  • Dispose: Place all cleanup materials into a clearly labeled hazardous waste bag[2].

SpillResponse S Spill Detected (Powder or Liquid) Q Is it a Powder Spill? S->Q P Cover with damp absorbent (Prevent aerosolization) Q->P Yes L Absorb with inert material (e.g., sand/vermiculite) Q->L No (Liquid) D Decontaminate Surface (Enzymatic cleaner/Bleach) P->D L->D W Dispose in Labeled Hazardous Waste D->W

Caption: Decision logic and workflow for laboratory peptide spill containment and decontamination.

Waste Disposal Plan

Regulatory compliance is mandatory for the disposal of synthetic peptides. SIAVAV must not be disposed of in regular trash or poured down the drain[4],[10].

  • Solid Waste: All consumables that have contacted the peptide (empty vials, pipette tips, contaminated gloves, weighing paper) must be collected in a designated, puncture-resistant hazardous chemical waste container[10].

  • Liquid Waste: Unused stock solutions or expired aliquots must be collected in a compatible, leak-proof liquid hazardous waste carboy. Ensure the container is kept closed when not actively receiving waste[10].

  • Institutional Coordination: Transfer all labeled waste to your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for final incineration[4].

References

  • Peptide Protein Research Ltd. "Materials safety data sheet - Synthetic peptide." PeptideSynthetics. Available at: [Link]

  • Bio-Synthesis. "MATERIAL SAFETY DATA SHEET - CUSTOM SYNTHETIC PEPTIDE." Bio-Synthesis. Available at: [Link]

  • Sino Biological. "SGKtide Datasheet - Safety Data Sheet." Sino Biological. Available at: [Link]

  • Florida State University. "Working with Particularly Hazardous Chemicals." FSU. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI - NIH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard." NCBI - NIH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.